Product packaging for (Z)-Fluoxastrobin(Cat. No.:CAS No. 193740-76-0)

(Z)-Fluoxastrobin

Cat. No.: B061175
CAS No.: 193740-76-0
M. Wt: 458.8 g/mol
InChI Key: UFEODZBUAFNAEU-ITYLOYPMSA-N
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Description

Fluoxastrobin is a broad-spectrum, systemic fungicide belonging to the strobilurin class of compounds, which are essential tools in modern agricultural research. Its primary mechanism of action involves the inhibition of mitochondrial respiration by binding to the Qo site of cytochrome b, thereby blocking electron transfer and disrupting cellular energy (ATP) production in fungal pathogens. This action makes it highly effective against a wide range of economically significant Ascomycete, Basidiomycete, and Deuteromycete fungi, including those causing diseases like wheat rust, rice blast, and soybean rust.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H16ClFN4O5 B061175 (Z)-Fluoxastrobin CAS No. 193740-76-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-1-[2-[6-(2-chlorophenoxy)-5-fluoropyrimidin-4-yl]oxyphenyl]-1-(5,6-dihydro-1,4,2-dioxazin-3-yl)-N-methoxymethanimine
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InChI

InChI=1S/C21H16ClFN4O5/c1-28-26-18(21-27-30-11-10-29-21)13-6-2-4-8-15(13)31-19-17(23)20(25-12-24-19)32-16-9-5-3-7-14(16)22/h2-9,12H,10-11H2,1H3/b26-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFEODZBUAFNAEU-ITYLOYPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CC=CC=C1OC2=C(C(=NC=N2)OC3=CC=CC=C3Cl)F)C4=NOCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CO/N=C(/C1=CC=CC=C1OC2=C(C(=NC=N2)OC3=CC=CC=C3Cl)F)\C4=NOCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20905144
Record name Z isomer of Fluoxastrobin
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Molecular Weight

458.8 g/mol
Source PubChem
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Solubility

Solubilities (20 °C, g/L): dichloromethane >250; xylene 38.1; isopropanol 6.7; n-heptane 0.04, In water, 2.56 mg/L at 20 °C, unbuffered, In water, 2.29 mg/L at 20 °C (pH 7)
Record name Fluoxastrobin
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Density

1.422 at 20 °C
Record name Fluoxastrobin
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Vapor Pressure

6X10-7 mPa at 20 °C (extrapolated) /4.5X10-12 mm Hg at 20 °C/
Record name Fluoxastrobin
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Color/Form

White crystalline solid

CAS No.

887973-21-9, 193740-76-0, 361377-29-9
Record name Fluoxastrobin, (Z)-
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Record name Z isomer of Fluoxastrobin
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Record name Methanone, [2-[[6-(2-chlorophenoxy)-5-fluoro-4-pyrimidinyl]oxy]phenyl](5,6-dihydro-1,4,2-dioxazin-3-yl)-, O-methyloxime
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Record name Methanone, [2-[[6-(2-chlorophenoxy)-5-fluoro-4-pyrimidinyl]oxy]phenyl](5,6-dihydro-1,4,2-dioxazin-3-yl)-, O-methyloxime, (1E)
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Record name FLUOXASTROBIN, (Z)-
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Record name Fluoxastrobin
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Melting Point

103-108 °C, White, crystalline soild ... insoluble in water (0.0023 g/L in water at pH 7) ... highly soluble in dichloromethane, polyethylene glycol 400, acetone, ethyl acetate, acetonitrile, and dimethylsulfoxide ... mp: 103-105 °C ... log Kow = 2.85 at 20 °C. It does not dissociated in water at pH 4 to 9 ... vapor pressure = 5.63X10-10 Pa /SRC: 4.22X10-12 mm Hg/ at 20 °C /Technical/
Record name Fluoxastrobin
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Foundational & Exploratory

An In-depth Technical Guide to (Z)-Fluoxastrobin (CAS Number: 887973-21-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Fluoxastrobin, a member of the strobilurin class of fungicides, is a potent inhibitor of fungal mitochondrial respiration. This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, synthesis, mechanism of action, analytical methodologies, and toxicological profile. The information is intended to support research, development, and analysis of this compound. All quantitative data is presented in structured tables, and key experimental protocols are detailed. Visual diagrams generated using Graphviz are provided to illustrate its mechanism of action, a representative synthetic pathway, and an analytical workflow.

Physicochemical Properties

This compound is a complex organic molecule with the chemical formula C₂₁H₁₆ClFN₄O₅.[1] Its properties are summarized in the table below.

PropertyValueReference
Molecular Weight 458.8 g/mol [1]
Exact Mass 458.0793255 Da[1]
XLogP3-AA 5.1[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 10[1]
Rotatable Bond Count 7[1]
Topological Polar Surface Area 96.7 Ų[1]
Heavy Atom Count 32[1]
Complexity 672[1]
Physical State White crystalline solid[2][3]
Odor Slight characteristic odor[3]
Melting Point 103-108 °C (for technical Fluoxastrobin)[3][4]
Water Solubility 2.29 mg/L at 20°C (pH 7) (for Fluoxastrobin)[5]
LogP (octanol/water) 2.86 at 20°C (for Fluoxastrobin)[4][5]

Synthesis

The synthesis of this compound can be achieved through a multi-step process. A representative pathway involves the reaction of key intermediates, as outlined in various patents.[6][7] A crucial step is the sequential reaction of 4,6-dichloro-5-fluoropyrimidine (B1312760) with (Z)-(5,6-dihydro-1,4,2-dioxazin-3-yl)(2-hydroxyphenyl)methanone O-methyl oxime, followed by reaction with 2-chlorophenol (B165306) to yield this compound.[6]

Synthesis_Pathway cluster_reactants Key Reactants cluster_intermediates Reaction Steps cluster_product Final Product A 4,6-dichloro-5- fluoropyrimidine I1 Intermediate Product A->I1 + B B (Z)-(5,6-dihydro-1,4,2-dioxazin-3-yl) (2-hydroxyphenyl)methanone O-methyl oxime C 2-chlorophenol P This compound I1->P + C

A representative synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound (Generalized)

A general procedure for the synthesis of this compound, based on patent literature, is as follows:

  • Step 1: Formation of the Intermediate. (Z)-(5,6-dihydro-1,4,2-dioxazin-3-yl)(2-hydroxyphenyl)methanone O-methyl oxime is reacted with 4,6-dihalo-5-fluoropyrimidine in a suitable solvent.[7]

  • Step 2: Formation of this compound. The resulting intermediate from Step 1 is then reacted with 2-chlorophenol to yield this compound.[7]

  • Isomerization (Optional). The (Z)-isomer can be isomerized to the (E)-isomer, which is often the more biologically active form in commercial fungicides.[7][8] This can be achieved using an acid catalyst such as methanesulfonic acid or phosphoric acid in a suitable solvent like acetonitrile (B52724).[9]

Mechanism of Action

This compound, like other strobilurin fungicides, acts as a Quinone outside Inhibitor (QoI). Its primary mode of action is the inhibition of mitochondrial respiration in fungi.[10][11][12] It specifically targets the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.[10][13][14] By binding to the Qo site of cytochrome b, this compound blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c1.[11][13][14] This disruption of the electron transport chain prevents the synthesis of ATP, the main energy currency of the cell, ultimately leading to the cessation of fungal growth and spore germination.[10][12]

Mechanism_of_Action cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ComplexIII Complex III (Cytochrome bc1) cluster_ETC Electron Transport Chain cluster_Inhibitor Inhibitor cluster_Process Cellular Respiration ComplexI Complex I Ubiquinone Ubiquinone (Coenzyme Q) ComplexI->Ubiquinone ComplexII Complex II ComplexII->Ubiquinone Qo_site Qo Site CytochromeC Cytochrome c Qo_site->CytochromeC e- Qi_site Qi Site ComplexIV Complex IV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP ATP Production ATP_Synthase->ATP Ubiquinone->Qo_site e- CytochromeC->ComplexIV Fluoxastrobin This compound Fluoxastrobin->Qo_site Inhibition

Mechanism of action of this compound on the mitochondrial electron transport chain.

Analytical Methodologies

The quantification of this compound in various matrices is crucial for residue analysis, environmental monitoring, and quality control. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) coupled with various detectors.

Ultra-Performance Liquid Chromatography with Photo-Diode Array Detection (UPLC-PDA)

This method is suitable for the determination of fluoxastrobin residues in fruits and beverages.[15]

Experimental Protocol:

  • Sample Preparation:

    • Extraction: The sample is extracted with a 1:1 (v/v) mixture of ethyl acetate (B1210297) and cyclohexane (B81311) using ultrasonication.[15]

    • Cleanup: The extract is cleaned up using gel permeation chromatography (GPC).[15]

  • Instrumentation: Ultra-performance liquid chromatograph with a photo-diode array detector (UPLC-PDA).[15][16]

  • Chromatographic Conditions:

    • Column: BEH C18 (50 mm x 2.1 mm, 1.7 µm).[15][16]

    • Mobile Phase: Water-acetonitrile (3:7, v/v).[15][16]

    • Flow Rate: 0.3 mL/min.[15][16]

    • Column Temperature: 40 °C.[15]

    • Detection Wavelength: 251 nm.[15]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the analysis of fluoxastrobin in complex matrices such as agricultural products and water.[16] The use of an isotopically labeled internal standard, such as Fluoxastrobin-d4, is recommended for accurate quantification.

Experimental Protocol (Generalized for Agricultural Products):

  • Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe):

    • Extraction: A homogenized sample is extracted with acetonitrile.[16]

    • Salting Out: Magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) are added to induce phase separation.

    • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile layer is cleaned up using a mixture of primary secondary amine (PSA) sorbent and MgSO₄ to remove interferences.[16]

  • Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).[16]

  • Chromatographic Conditions (Typical):

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

Analytical_Workflow cluster_SamplePrep Sample Preparation (QuEChERS) cluster_Analysis Instrumental Analysis cluster_Data Data Processing Homogenization Sample Homogenization Extraction Acetonitrile Extraction Homogenization->Extraction Cleanup d-SPE Cleanup Extraction->Cleanup LC LC Separation (C18 Column) Cleanup->LC MS MS/MS Detection (MRM) LC->MS Quantification Quantification MS->Quantification

A generalized workflow for the analysis of this compound in agricultural products using QuEChERS and LC-MS/MS.

Toxicology

The toxicological profile of fluoxastrobin has been evaluated in various studies. The technical grade active ingredient generally exhibits low acute toxicity.[17]

EndpointSpeciesRouteValueReference
Acute Oral LD50 RatOral>5000 mg/kg
Acute Dermal LD50 RatDermal>5000 mg/kg
Acute Inhalation LC50 RatInhalation>2.17 mg/L
Eye Irritation RabbitOcularMinimally irritating[17]
Skin Irritation RabbitDermalNon-irritating[17]
Dermal Sensitization MouseDermalNot a sensitizer[17]
Chronic Toxicity NOAEL DogOral (1-year)1.5 mg/kg/day[2][18]
Carcinogenicity Rat, MouseOralNot likely to be carcinogenic to humans[2][19]
Neurotoxicity RatOralNo evidence of neurotoxicity[2][19]
Reproductive/Developmental Toxicity Rat, RabbitOralNo increased susceptibility[2]

The most sensitive endpoints observed in animal studies were effects on the liver and kidneys, as well as reductions in body weight.[17] There is no evidence to suggest that fluoxastrobin is a neurotoxin, immunotoxin, or a reproductive or developmental toxicant at expected exposure levels.[2]

Metabolism

In mammals, fluoxastrobin is rapidly absorbed and extensively metabolized.[3][5] The primary metabolic pathways involve hydroxylation and subsequent conjugation.[3] In rats, the major route of excretion is via the feces.[3]

Metabolism_Pathway cluster_Parent Parent Compound cluster_PhaseI Phase I Metabolism cluster_Metabolites Metabolites cluster_PhaseII Phase II Metabolism cluster_Excretion Excretion Fluoxastrobin This compound Hydroxylation Hydroxylation Fluoxastrobin->Hydroxylation Metabolite1 Hydroxylated Metabolites Hydroxylation->Metabolite1 Conjugation Conjugation (e.g., Glucuronidation) Metabolite1->Conjugation Excreted Excreted Products Conjugation->Excreted

A simplified metabolic pathway of this compound in mammals.

Known environmental transformation products of fluoxastrobin include HEC 5725-amide (M38), HEC 5725-E-des-chlorophenyl (M48), and HEC 5725-E-4-hydroxyphenyl (Metabolite 2).[1]

Conclusion

This compound is a well-characterized strobilurin fungicide with a specific mode of action targeting fungal mitochondrial respiration. This guide has provided a detailed overview of its chemical and physical properties, synthetic approaches, mechanism of action, analytical methods for its detection and quantification, and its toxicological profile. The information presented herein is intended to be a valuable resource for researchers and professionals working with this compound. The provided experimental protocols and visual diagrams offer practical insights for laboratory work and a deeper understanding of the compound's behavior and interactions.

References

The Core Mechanism: Inhibition of Mitochondrial Respiration

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Fungal Mechanism of Action of (Z)-Fluoxastrobin For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a potent, systemic fungicide belonging to the strobilurin class of agrochemicals.[1] Like other strobilurins, it is classified as a Quinone outside Inhibitor (QoI), a group of fungicides renowned for their site-specific mode of action.[2][3] The core mechanism of this compound involves the targeted inhibition of mitochondrial respiration within the fungal cell. It binds specifically to the Quinone "outside" (Qo) binding site of the cytochrome bc1 complex (Complex III) in the electron transport chain.[2] This action blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c, thereby disrupting the proton motive force, halting the production of adenosine (B11128) triphosphate (ATP), and ultimately leading to the cessation of fungal growth and spore germination.[4] Due to its high specificity, the development of resistance, primarily through target-site mutations, is a significant consideration in its application.[3]

The fungicidal activity of this compound is rooted in its ability to disrupt cellular energy production at its most critical point: the mitochondrial electron transport chain (ETC).

The Fungal Mitochondrial Electron Transport Chain (ETC)

The ETC is a series of protein complexes embedded in the inner mitochondrial membrane that facilitates the transfer of electrons from donor molecules to a final electron acceptor (oxygen). This process is coupled with the pumping of protons from the mitochondrial matrix to the intermembrane space, creating a proton gradient that drives ATP synthesis via ATP synthase (Complex V).

The Target: Cytochrome bc1 Complex (Complex III)

This compound specifically targets the cytochrome bc1 complex, also known as Complex III.[2] This enzyme is a critical component of the ETC, responsible for oxidizing ubiquinol (Coenzyme Q) and transferring the resulting electrons to cytochrome c.[5] This reaction is a key step in the generation of the proton gradient. The function of Complex III is best described by the Q-cycle mechanism, which involves a bifurcated electron transfer pathway at two distinct binding sites: the ubiquinol oxidation site (Qo) and the ubiquinone reduction site (Qi).[5]

Specific Inhibition at the Quinone "outside" (Qo) Site

This compound binds with high affinity to the Qo site of the cytochrome bc1 complex.[6] This binding physically obstructs the docking of the natural substrate, ubiquinol, preventing its oxidation.[2] The interruption of the Q-cycle halts the flow of electrons to cytochrome c, collapses the mitochondrial membrane potential, and ceases ATP synthesis, depriving the fungal cell of the energy required for vital processes.[4][7]

cluster_ETC Mitochondrial Electron Transport Chain cluster_protons C1 Complex I (NADH Dehydrogenase) Q Q (Ubiquinone Pool) C1->Q e- p1 H+ C1->p1 H+ pump C2 Complex II (Succinate Dehydrogenase) C2->Q e- C3 Complex III (Cytochrome bc1) CytC Cyt c C3->CytC e- p3 H+ C3->p3 H+ pump C4 Complex IV (Cytochrome c Oxidase) p4 H+ C4->p4 H+ pump H2O H₂O C4->H2O CV Complex V (ATP Synthase) ATP ATP CV->ATP Q->C3 e- CytC->C4 e- p3->CV H+ flow O2 O₂ ADP ADP + Pi inhibitor This compound inhibitor->C3 Inhibits Qo Site

Caption: Mechanism of this compound action on the fungal ETC.

Quantitative Efficacy Data

The efficacy of QoI fungicides is typically quantified by determining the concentration required to inhibit fungal growth or enzyme activity by 50% (EC₅₀ or IC₅₀) or the inhibition constant (Ki) for the target enzyme. While specific quantitative data for the (Z)-isomer of Fluoxastrobin against a wide range of fungi is not extensively consolidated in publicly available literature, data for the general compound and its close chemical relatives demonstrate high potency.

FungicideFungal SpeciesAssay TypeValueUnitCitation
FluoxastrobinMDA-MB-231 (human cell line)Cytotoxicity (XTT assay)6.9µg/mL[8]
AzoxystrobinRhizoctonia cerealisMycelial Growth10.86mg/L[6]
AzoxystrobinPorcine bc1 complexEnzyme Inhibition (Ki)297.6nM[9]
PyraclostrobinPuccinia triticinaUredia Number0.005 - 0.02µg/mL[10]
PyraclostrobinCryptococcus spp.Mycelial Growth (MIC)0.03 - >16µg/mL[11]

Note: Data for human cell lines are provided for context on cytotoxic potential but are not indicative of specific antifungal efficacy. Data for related QoI fungicides Azoxystrobin and Pyraclostrobin are included to illustrate the typical potency range for this class of inhibitors.

Fungal Resistance Mechanisms

The site-specific nature of this compound exerts strong selective pressure, leading to the development of resistance in fungal populations.

Target Site Modification

The most common and significant mechanism of resistance is a point mutation in the mitochondrial cytochrome b gene (CYTB), which encodes a core subunit of the bc1 complex.[3] A single nucleotide polymorphism can lead to an amino acid substitution in the Qo binding pocket, reducing the binding affinity of the fungicide. The most frequently observed mutation is a substitution of glycine (B1666218) with alanine (B10760859) at position 143 (G143A).[3] This change sterically hinders the binding of strobilurin fungicides, including Fluoxastrobin, rendering them ineffective while having a minimal impact on the enzyme's natural function.

cluster_sensitive Sensitive Fungus (Wild Type) cluster_resistant Resistant Fungus (G143A Mutant) qo_wt Qo Site (Gly-143) fluo This compound fluo->qo_wt Binds & Inhibits qo_mut Mutated Qo Site (Ala-143) res qo_mut->res Respiration Continues fluo_res This compound fluo_res->qo_mut Binding Prevented

Caption: Resistance via target site mutation (G143A) in cytochrome b.
Alternative Respiration Pathway

Some fungi possess an alternative oxidase (AOX) pathway. This pathway branches from the main ETC at the ubiquinone pool and transfers electrons directly to oxygen, bypassing Complexes III and IV. While this process does not contribute to ATP synthesis, it can allow the fungus to survive the blockage of Complex III by a QoI fungicide, conferring a degree of tolerance.

Key Experimental Protocols

Assessing the impact of this compound on fungal mitochondria requires specialized bioenergetic and enzymatic assays.

Protocol: Measurement of Mitochondrial Respiration via Extracellular Flux Analysis

This protocol outlines the use of an Agilent Seahorse XF Analyzer to measure the Oxygen Consumption Rate (OCR), a direct indicator of mitochondrial respiration, in intact fungal cells or spheroplasts. The "Mito Stress Test" assay uses sequential injections of mitochondrial inhibitors to dissect the components of respiration.

I. Materials:

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Sensor Cartridge

  • Seahorse XF Calibrant

  • Seahorse XF Assay Medium (e.g., DMEM without bicarbonate, supplemented with glucose, pyruvate, and glutamine, pH adjusted to 7.4)[3]

  • Fungal cell or spheroplast suspension

  • Mitochondrial inhibitors: Oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), Rotenone/Antimycin A (Complex I/III inhibitors)

  • This compound stock solution

II. Methodology:

  • Cartridge Hydration: A day prior to the assay, hydrate (B1144303) the sensor cartridge by adding 200 µL of XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO₂ incubator.[12][13]

  • Cell Plating: Seed fungal cells/spheroplasts into the XF microplate wells at a predetermined optimal density. Allow cells to adhere or form a monolayer.

  • Medium Exchange: On the day of the assay, replace the growth medium with pre-warmed XF Assay Medium. Incubate the cell plate at 37°C in a non-CO₂ incubator for 45-60 minutes to allow temperature and pH to equilibrate.[12]

  • Prepare Compounds: Prepare injection solutions of this compound (or vehicle control), Oligomycin, FCCP, and Rotenone/Antimycin A in XF Assay Medium at the desired final concentrations. Load the compounds into the appropriate ports (A, B, C, D) of the hydrated sensor cartridge.

  • Assay Execution: Calibrate the sensor cartridge in the Seahorse XF Analyzer. Once calibration is complete, replace the calibrant plate with the cell plate and initiate the assay protocol. The instrument will measure baseline OCR before sequentially injecting the compounds and measuring the subsequent changes in OCR.

III. Data Interpretation:

  • Basal Respiration: The initial OCR before any injections.

  • ATP-Linked Respiration: The decrease in OCR after Oligomycin injection.

  • Maximal Respiration: The peak OCR achieved after FCCP injection.

  • Non-Mitochondrial Respiration: The remaining OCR after Rotenone/Antimycin A injection.

  • This compound Effect: A dose-dependent decrease in Basal and Maximal Respiration indicates inhibition of the ETC.

cluster_prep Day 1: Preparation cluster_assay Day 2: Assay Execution cluster_injection Measurement Cycle p1 Hydrate Sensor Cartridge (XF Calibrant, 37°C, no CO₂) p2 Seed Fungal Cells in XF Microplate a1 Exchange Growth Medium for XF Assay Medium p2->a1 a2 Equilibrate Cell Plate (37°C, no CO₂, ~1 hr) a1->a2 a3 Load Inhibitors into Sensor Cartridge Ports a2->a3 a4 Calibrate Cartridge in Seahorse Analyzer a3->a4 a5 Run Mito Stress Test: Replace Calibrant with Cell Plate a4->a5 m1 Measure Basal OCR a5->m1 m2 Inject Port A: This compound m1->m2 Measures Inhibition m3 Inject Port B: Oligomycin m2->m3 Measures ATP-Linked OCR m4 Inject Port C: FCCP m3->m4 Measures Maximal Respiration m5 Inject Port D: Rotenone/Antimycin A m4->m5 Measures Non-Mitochondrial OCR

Caption: Experimental workflow for the Seahorse XF Mito Stress Test.
Protocol: In Vitro Succinate-Cytochrome c Reductase (Complex II-III) Activity Assay

This spectrophotometric assay measures the activity of the bc1 complex by providing its substrate (reduced Coenzyme Q via Complex II) and monitoring the reduction of its product, cytochrome c.

I. Materials:

  • Isolated fungal mitochondria

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • Succinate (B1194679) (Complex II substrate)

  • Potassium cyanide (KCN) (to inhibit Complex IV)

  • Oxidized Cytochrome c

  • This compound stock solution in DMSO

  • Spectrophotometer capable of measuring absorbance at 550 nm

II. Methodology:

  • Mitochondria Isolation: Isolate mitochondria from fungal mycelia via differential centrifugation.[7] Determine protein concentration using a standard method (e.g., Bradford assay).

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing Assay Buffer, KCN, and oxidized cytochrome c.

  • Inhibitor Incubation: Add a specific concentration of this compound (or DMSO for control) to the reaction mixture. Add the mitochondrial suspension and incubate for 5-10 minutes at a controlled temperature (e.g., 25°C).

  • Reaction Initiation: Start the reaction by adding succinate to the cuvette.

  • Measurement: Immediately monitor the increase in absorbance at 550 nm over time. The rate of increase is proportional to the rate of cytochrome c reduction and thus reflects the activity of the cytochrome bc1 complex.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rate against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

References

An In-depth Technical Guide to (Z)-Fluoxastrobin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Fluoxastrobin is a synthetic fungicide belonging to the strobilurin class of agrochemicals.[1] Strobilurins are known for their broad-spectrum activity against a wide range of fungal pathogens.[2] They act by inhibiting mitochondrial respiration, a vital process for energy production in fungi.[3] This technical guide provides a comprehensive overview of this compound, including its chemical identity, mechanism of action, synthesis, and relevant experimental protocols.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (Z)-1-[2-[6-(2-chlorophenoxy)-5-fluoropyrimidin-4-yl]oxyphenyl]-1-(5,6-dihydro-1,4,2-dioxazin-3-yl)-N-methoxymethanimine .

Physicochemical and Toxicological Data

A summary of the key quantitative data for Fluoxastrobin is presented in the table below. It is important to note that commercial fluoxastrobin products are predominantly the (E)-isomer, which is generally more biologically active.[4]

PropertyValueReference(s)
Molecular Formula C₂₁H₁₆ClFN₄O₅[3]
Molecular Weight 458.83 g/mol [3]
(E):(Z) Isomer Ratio Typically ≥ 90:10 in technical products
Oral LD₅₀ (Rat) > 5000 mg/kg
Dermal LD₅₀ (Rat) > 5000 mg/kg
IC₅₀ (MDA-MB-231 cells) 6.9 µg/mL[5]

Mechanism of Action: Inhibition of Mitochondrial Respiration

Fluoxastrobin's primary mode of action is the inhibition of the mitochondrial cytochrome bc₁ complex, also known as Complex III, in the electron transport chain.[3] By binding to the Quinone outside (Qo) site of cytochrome b, it blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c.[6] This disruption of the electron transport chain leads to the cessation of ATP synthesis, ultimately resulting in fungal cell death.[6]

cluster_ETC Mitochondrial Electron Transport Chain cluster_inhibition Complex_I Complex I (NADH Dehydrogenase) UQ Ubiquinone (Coenzyme Q) Complex_I->UQ e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->UQ e- Complex_III Complex III (Cytochrome bc1) UQ->Complex_III e- Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP ATP Production Fluoxastrobin This compound Fluoxastrobin->Complex_III

Inhibition of the mitochondrial electron transport chain by this compound.

Synthesis of Fluoxastrobin

The synthesis of fluoxastrobin is a multi-step process that involves the preparation of key intermediates.[7] While specific methods for the selective synthesis of the (Z)-isomer are not widely published, the general synthetic route provides insight into its formation. A generalized workflow for the synthesis is depicted below.

G A Starting Materials (e.g., o-hydroxy phenylacetic acid, 4,6-dichloro-5-fluoropyrimidine) B Intermediate Synthesis 1 (e.g., Methylenebenzofuranone derivative) A->B C Intermediate Synthesis 2 (e.g., (E)-2-(2-(6-chloropyrimidin-4-yloxy)phenyl)-3-methoxyacrylate) A->C D Final Condensation/Coupling Reaction B->D C->D E Fluoxastrobin (E/Z mixture) D->E F Purification/Isomer Separation (if required) E->F start Start prep Prepare Fungal Cultures and Fungicide Dilutions start->prep inoculate Inoculate Agar Plates with Fungal Plugs prep->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate Percent Inhibition measure->calculate determine Determine EC50 Value calculate->determine end_exp End determine->end_exp

References

The Genesis of a Fungal Defense: A Technical Guide to the Discovery and Synthesis of Strobilurin Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Strobilurin Fungicides

Strobilurin fungicides, also known as Quinone outside Inhibitors (QoIs), represent a pivotal class of agricultural fungicides essential for modern crop protection.[1] These compounds, derived from natural fungal metabolites, exhibit a broad spectrum of activity against pathogens from all major fungal classes.[1] Their highly specific mode of action, the inhibition of mitochondrial respiration, is both a source of their efficacy and a factor contributing to the significant risk of resistance development in target pathogens.[1] This guide provides a comprehensive technical overview of the strobilurin class, delving into their discovery from natural sources, the intricacies of their chemical synthesis, their molecular mechanism of action, and the quantitative assessment of their fungicidal properties. Detailed experimental protocols and visual representations of key pathways are included to support research and development in this critical area of agrochemistry.

The Natural Blueprint: Discovery of Strobilurin Fungicides

The journey of strobilurin fungicides begins in the natural world, with the discovery of secondary metabolites produced by wood-rotting fungi to gain a competitive advantage. In 1977, the first of these compounds, strobilurin A, was isolated from the mycelium of the basidiomycete Strobilurus tenacellus.[1][2] Strobilurin A, also known as mucidin, was also found to be produced by Oudemansiella mucida.[3] These naturally occurring compounds demonstrated potent antifungal activity, attributed to the presence of a unique (E)-β-methoxyacrylate pharmacophore.[1] However, the inherent instability of these natural strobilurins under UV light rendered them unsuitable for direct agricultural application.[1] This limitation spurred extensive research and development by agrochemical companies to synthesize more stable and efficacious analogues, leading to the birth of the modern strobilurin fungicides.[1]

Experimental Protocol: Isolation of Strobilurin A (Mucidin) from Oudemansiella mucida

This protocol outlines a general procedure for the isolation and purification of strobilurin A from the mycelial culture of Oudemansiella mucida, based on established natural product isolation techniques.

1. Fungal Culture and Fermentation:

  • Strain: Oudemansiella mucida

  • Culture Medium: A suitable liquid medium such as Potato Dextrose Broth (PDB) or a custom medium optimized for secondary metabolite production.

  • Fermentation: Inoculate the liquid medium with a mycelial slurry of O. mucida. The fermentation is typically carried out in shake flasks on a rotary shaker at a controlled temperature (e.g., 25-28°C) for a period of 10-14 days to allow for sufficient biomass and secondary metabolite accumulation.[4][5]

2. Extraction:

  • Separate the mycelia from the fermentation broth by filtration.

  • The mycelia are then dried and pulverized.

  • The powdered mycelia are extracted exhaustively with a suitable organic solvent such as ethyl acetate.[4][6] This can be done by maceration or using a Soxhlet apparatus.

  • The solvent is then evaporated under reduced pressure to yield a crude extract.

3. Chromatographic Purification:

  • Silica (B1680970) Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography. The column is typically eluted with a gradient of a non-polar solvent (e.g., petroleum ether or hexane) and a more polar solvent (e.g., ethyl acetate).[4]

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC) for the presence of strobilurin A.

  • Fractions containing the compound of interest are pooled and concentrated.

  • Sephadex LH-20 Chromatography: For further purification, the enriched fraction can be subjected to size exclusion chromatography on a Sephadex LH-20 column, eluting with a solvent such as methanol.[4]

4. Crystallization:

  • The purified strobilurin A fraction is concentrated to a small volume.

  • Crystallization is induced by slow evaporation of the solvent or by the addition of a less polar co-solvent.

  • The resulting crystals are collected by filtration and dried.

5. Characterization:

  • The identity and purity of the isolated strobilurin A are confirmed by spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and comparison with literature data.

From Nature to the Lab: Chemical Synthesis of Strobilurin Analogues

The instability of natural strobilurins necessitated the development of synthetic analogues with improved physicochemical properties. The first commercial synthetic strobilurin, azoxystrobin (B1666510), was introduced in 1996, followed by other key active ingredients like kresoxim-methyl (B120586).[1] These synthetic derivatives were designed to retain the essential β-methoxyacrylate pharmacophore while incorporating chemical modifications to enhance photostability and broaden the spectrum of activity.

Experimental Protocol: Synthesis of Azoxystrobin

The synthesis of azoxystrobin is a multi-step process that typically involves the coupling of a phenylacrylate moiety with a pyrimidine (B1678525) ether. One common pathway is outlined below.

Step 1: Synthesis of Methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate

This intermediate provides the core phenylacrylate structure of azoxystrobin.

Step 2: Synthesis of 4,6-dichloro-pyrimidine

This is a key building block for the pyrimidine portion of the molecule.

Step 3: Coupling of Methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate with 4,6-dichloro-pyrimidine

  • Methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate is reacted with 4,6-dichloropyrimidine (B16783) in the presence of a base (e.g., potassium carbonate) in a suitable solvent like N,N-dimethylformamide (DMF).

  • The reaction mixture is heated to facilitate the nucleophilic aromatic substitution, yielding (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate.

Step 4: Final Coupling with 2-Cyanophenol

  • The intermediate from Step 3 is then reacted with 2-cyanophenol in an Ullmann-type coupling reaction.

  • This reaction is typically carried out in the presence of a base such as potassium carbonate in a solvent like DMF at elevated temperatures.

  • The final product, azoxystrobin, is then purified by crystallization.

Experimental Protocol: Synthesis of Kresoxim-methyl

The synthesis of kresoxim-methyl also involves the construction of a key intermediate containing the benzophenone (B1666685) oxime ether moiety, which is then coupled to the methoxyacrylate side chain. A general synthetic route is described below.

Step 1: Preparation of 2-(2-methylphenoxymethyl)bromobenzene

  • 2-methylphenol is reacted with 2-bromomethylbromobenzene in the presence of a base like potassium carbonate in a solvent such as dichloromethane.

  • The reaction mixture is heated to drive the etherification reaction to completion.

  • The product is isolated and purified by distillation under reduced pressure.

Step 2: Grignard Reaction and Acylation

  • The 2-(2-methylphenoxymethyl)bromobenzene is converted to the corresponding Grignard reagent by reacting it with magnesium metal in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF).

  • The Grignard reagent is then added to dimethyl oxalate (B1200264) to form the α-keto ester intermediate, methyl 2-(2-methylphenoxymethyl)phenylglyoxylate.

Step 3: Oximation and Methylation

  • The α-keto ester is reacted with methoxylamine hydrochloride in the presence of a base to form the oxime.

  • The final step is the methylation of the oxime to yield kresoxim-methyl.

Unraveling the Mode of Action: Inhibition of Mitochondrial Respiration

Strobilurin fungicides have a highly specific, single-site mode of action.[1] They are potent inhibitors of mitochondrial respiration in fungi by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (also known as Complex III).[1] This binding event blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c1, a critical step in the electron transport chain.[1] The disruption of electron flow leads to a cessation of ATP synthesis, depriving the fungal cell of its primary energy source and ultimately leading to cell death.[1] This preventative action, inhibiting spore germination and early mycelial growth, makes strobilurins highly effective fungicides.[1]

Mitochondrial_Respiratory_Chain cluster_Inhibitors Inhibition Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) Complex_I->CoQ e⁻ ATP_Synthase ATP Synthase (Complex V) Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ e⁻ Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III e⁻ Cyt_c Cytochrome c Complex_III->Cyt_c e⁻ Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_c->Complex_IV e⁻ O2 O₂ Complex_IV->O2 e⁻ ADP_Pi ADP + Pi ATP_Synthase->ADP_Pi H⁺ gradient drives ATP synthesis Strobilurins Strobilurins (QoI) Strobilurins->Complex_III Inhibition at Qo site NADH NADH NADH->Complex_I e⁻ Succinate Succinate Succinate->Complex_II e⁻ H2O H₂O O2->H2O ATP ATP ADP_Pi->ATP

Caption: Mechanism of action of strobilurin fungicides on the mitochondrial respiratory chain.

Quantitative Data on Strobilurin Fungicides

The efficacy and physicochemical properties of strobilurin fungicides vary depending on their chemical structure. These differences influence their biological activity, systemic properties, and photostability. The following table summarizes key quantitative data for several commercial strobilurin fungicides.

Active Ingredient Chemical Class LogP Water Solubility (mg/L at 20°C) Vapor Pressure (mPa at 20-25°C) Fungicidal Spectrum (Example EC₅₀ in µg/mL) Systemic Properties
Azoxystrobin Methoxyacrylate2.56.71.1 x 10⁻⁷Sclerotium rolfsii: 0.0291 - 1.0871[7]Xylem systemic, translaminar[8]
Kresoxim-methyl Methoxyiminoacetate3.422.3 x 10⁻⁶Venturia inaequalis: 0.066 - 2.033[2]Translaminar, vapor phase activity
Pyraclostrobin Methoxycarbamate3.991.92.6 x 10⁻⁸Sclerotium rolfsii: ~0.1 - 2.0 (significant inhibition)[7]Translaminar, locally systemic
Trifloxystrobin Methoxyiminoacetate4.53.73.4 x 10⁻⁶Venturia inaequalis: 0.011 - 0.323[2]Mesostemic (strong affinity for waxy layer, translaminar)
Picoxystrobin Methoxyacrylate3.63.15.0 x 10⁻⁷Broad-spectrumXylem systemic, translaminar[8]
Fluoxastrobin Dihydromethoxydiazinone2.8461.2 x 10⁻⁷Broad-spectrumXylem systemic

Experimental Workflows

The study of fungicides requires standardized experimental workflows to assess their efficacy and to monitor the development of resistance.

Workflow for Determining Fungicide Resistance

The high risk of resistance to strobilurin fungicides necessitates robust monitoring programs. A key component of these programs is the determination of the effective concentration required to inhibit 50% of fungal growth (EC₅₀). A significant increase in the EC₅₀ value of a fungal population over time can indicate the development of resistance.

Fungicide_Resistance_Workflow cluster_workflow Fungicide Resistance Testing Workflow A 1. Fungal Isolate Collection (from field samples) B 2. Pure Culture Establishment A->B C 3. In Vitro Sensitivity Assay (e.g., poisoned food technique) B->C D 4. Data Collection (mycelial growth measurement) C->D E 5. EC₅₀ Value Calculation (probit analysis) D->E F 6. Comparison to Baseline Sensitivity E->F G 7. Resistance Confirmation (molecular analysis - e.g., sequencing of cytochrome b gene) F->G Shift in EC₅₀ observed I Sensitive Isolate F->I No significant shift H Resistant Isolate Identified G->H

Caption: A generalized experimental workflow for determining fungicide resistance in vitro.

Conclusion

The discovery and development of strobilurin fungicides exemplify a highly successful translation of natural product chemistry into valuable tools for global agriculture. From their origins as fungal defense compounds to their optimization as photostable, broad-spectrum synthetic analogues, strobilurins have had a profound impact on crop protection. Their specific mechanism of action, while a key to their success, also underscores the persistent challenge of fungicide resistance. A thorough understanding of their discovery, synthesis, and mode of action, as detailed in this guide, is crucial for the continued development of effective and sustainable disease management strategies and for the design of the next generation of fungicidal agents.

References

(Z)-Fluoxastrobin Isomer: A Technical Examination of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoxastrobin, a prominent member of the strobilurin class of fungicides, is a critical tool in modern agriculture for the management of a broad spectrum of fungal plant diseases.[1][2] Its mechanism of action involves the inhibition of mitochondrial respiration, a vital cellular process in fungi.[3][4] Fluoxastrobin exists as two geometric isomers, (E)- and (Z)-Fluoxastrobin, arising from the configuration around the methoxyimino group. It is widely established in scientific literature that the (E)-isomer is the biologically active form, exhibiting potent fungicidal efficacy.[1][5] This technical guide provides an in-depth analysis of the biological activity of the this compound isomer, consolidating available data, outlining relevant experimental protocols, and illustrating key pathways to provide a comprehensive resource for researchers and professionals in the field. While direct quantitative data for the (Z)-isomer is limited, this guide synthesizes established principles of strobilurin chemistry and fungicidal testing to present a thorough understanding of its expected biological profile.

Introduction to Strobilurin Isomerism and Biological Activity

Strobilurin fungicides, inspired by natural antifungal compounds, function by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain.[3][4] This binding blocks electron transfer, halting ATP production and leading to fungal cell death. The specific stereochemistry of the molecule plays a crucial role in its ability to effectively bind to the target site.

Fluoxastrobin's structure includes a C=N double bond in the methoxyimino group, which gives rise to (E) and (Z) geometric isomers. The spatial arrangement of the substituents around this double bond significantly influences the molecule's overall shape and its interaction with the binding pocket of the cytochrome bc1 complex. The (E)-isomer possesses the optimal conformation for high-affinity binding, resulting in its potent fungicidal activity.[6] Conversely, the (Z)-isomer is generally considered to have significantly lower or negligible fungicidal activity due to a conformation that does not fit as effectively into the target site.[1][5]

Quantitative Biological Activity Data

Direct and extensive quantitative data comparing the fungicidal activity of this compound and (E)-Fluoxastrobin is not widely available in peer-reviewed literature. This is likely because the focus of commercial development and academic research has been on the highly active (E)-isomer. However, the expected trend of significantly lower activity for the (Z)-isomer is supported by data from other strobilurin fungicides with similar isomeric properties.

For instance, a study on the strobilurin fungicide pyribencarb (B1248046), which also has (E) and (Z) isomers, demonstrated a substantial difference in their biological activity. The (E)-isomer of pyribencarb showed potent antifungal activity with Minimum Inhibitory Concentrations (MICs) in the range of 0.025–0.05 mg/kg⁻¹, while the (Z)-isomer had MICs greater than 0.25 mg/kg⁻¹, indicating significantly lower efficacy.[7] This provides a strong indication of the expected disparity in activity between the fluoxastrobin isomers.

Table 1: Comparative Fungicidal Activity of Strobilurin Isomers (Illustrative)

CompoundIsomerFungal SpeciesActivity Metric (unit)ValueReference
Pyribencarb(E)Botrytis cinereaMIC (mg/kg⁻¹)0.025–0.05[7]
Pyribencarb(Z)Botrytis cinereaMIC (mg/kg⁻¹)> 0.25[7]
Pyribencarb(E)Fusarium oxysporumMIC (mg/kg⁻¹)0.025–0.05[7]
Pyribencarb(Z)Fusarium oxysporumMIC (mg/kg⁻¹)> 0.25[7]
Pyribencarb(E)Monilinia fructicolaMIC (mg/kg⁻¹)0.025–0.05[7]
Pyribencarb(Z)Monilinia fructicolaMIC (mg/kg⁻¹)> 0.25[7]
This compound(Z)VariousEC50, IC50, MICData not available

Note: This table is illustrative and uses data from a related strobilurin to demonstrate the expected trend in the biological activity of this compound.

Mechanism of Action: The Strobilurin Pathway

The fungicidal activity of strobilurins, including the (E)-isomer of Fluoxastrobin, is a result of their targeted inhibition of the mitochondrial respiratory chain.

cluster_0 Mitochondrial Inner Membrane cluster_1 Complex_I Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Q) Pool Complex_I->Ubiquinone e⁻ Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Ubiquinone e⁻ Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III e⁻ Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e⁻ Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV e⁻ ATP_Synthase ATP Synthase (Complex V) Complex_IV->ATP_Synthase Proton Gradient e_acceptor O₂ Complex_IV->e_acceptor e⁻ atp_product ATP ATP_Synthase->atp_product e_source1 NADH e_source1->Complex_I e_source2 Succinate e_source2->Complex_II Z_Fluoxastrobin This compound (Low Affinity) Z_Fluoxastrobin->Complex_III Negligible Inhibition E_Fluoxastrobin (E)-Fluoxastrobin (High Affinity) E_Fluoxastrobin->Complex_III Inhibition A Prepare Fungal Culture F Inoculate with Fungal Plug A->F B Prepare this compound Stock Solution C Prepare Serial Dilutions B->C D Incorporate into Molten Agar C->D E Pour into Petri Dishes D->E E->F G Incubate F->G H Measure Colony Diameter G->H I Calculate Percent Inhibition H->I J Determine EC50 Value I->J A Prepare Spore Suspension C Mix Spores and Compound in Microtiter Plate A->C B Prepare this compound Serial Dilutions B->C D Incubate C->D E Microscopic Examination D->E F Count Germinated and Non-germinated Spores E->F G Calculate Percent Germination Inhibition F->G H Determine IC50 Value G->H

References

(Z)-Fluoxastrobin: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of the strobilurin fungicide, (Z)-Fluoxastrobin, in various organic solvents. The information contained herein is intended to support research, development, and formulation activities by providing key solubility data and the methodologies for its determination. It is important to note that commercially available fluoxastrobin is predominantly the (E)-isomer, and the solubility data presented typically refers to this isomeric mixture unless specified otherwise.

Core Solubility Data

The solubility of a compound is a critical physicochemical property that influences its behavior in various chemical and biological systems. For a fungicide like fluoxastrobin, solubility in organic solvents is paramount for formulation development, analytical method design, and understanding its environmental fate.

The following table summarizes the available quantitative solubility data for fluoxastrobin in a range of organic solvents at a standard temperature of 20°C.

Organic SolventSolubility (g/L) at 20°CData Source(s)
Dichloromethane>250[1][2][3]
Acetone>250[3]
Acetonitrile (B52724)>250[3]
Dimethyl sulfoxide>250[3]
Ethyl acetate>250[3]
Polyethylene glycol118.5[3]
Xylene38.1[1][2][3]
2-Propanol (Isopropanol)6.7[1][2][3]
1-Octanol1.09[3]
n-Heptane0.04[1][2][3]

Experimental Protocol for Solubility Determination

While specific experimental details from the original data sources are not extensively published, a standard and reliable methodology for determining the solubility of a compound like fluoxastrobin in organic solvents follows the principles of the "flask method," a technique recommended by the Organisation for Economic Co-operation and Development (OECD) for substances with solubilities above 10⁻² g/L. This method is coupled with a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), for accurate quantification.

Principle

A saturated solution of fluoxastrobin is prepared in the organic solvent of interest and allowed to reach equilibrium at a constant temperature. The concentration of fluoxastrobin in the clear, saturated supernatant is then determined analytically.

Apparatus and Reagents
  • Analytical balance (accuracy ± 0.1 mg)

  • Constant temperature water bath or incubator

  • Glass flasks with stoppers

  • Magnetic stirrer and stir bars

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Diode Array Detector)

  • Fluoxastrobin analytical standard of known purity

  • Organic solvents of analytical or HPLC grade

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of fluoxastrobin to a glass flask containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a constant temperature bath set at 20°C (or the desired temperature).

    • Stir the mixture vigorously using a magnetic stirrer for a sufficient period to reach equilibrium. A preliminary test can determine the necessary equilibration time, but typically 24 to 48 hours is adequate.

  • Phase Separation:

    • After the equilibration period, cease stirring and allow the undissolved solid to settle.

    • To ensure a clear supernatant, centrifuge the sealed flask at a moderate speed.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette or syringe.

    • Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. This step is crucial to prevent undissolved solid from artificially inflating the solubility measurement.

    • Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Analytical Quantification (HPLC):

    • Prepare a series of calibration standards of fluoxastrobin in the same organic solvent.

    • Analyze the prepared sample and calibration standards by HPLC. A typical HPLC method for fluoxastrobin would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile and water.

    • The concentration of fluoxastrobin in the diluted sample is determined from the calibration curve.

    • The final solubility is calculated by taking into account the dilution factor.

  • Confirmation of Equilibrium:

    • To confirm that equilibrium has been reached, the experiment should be repeated with a shorter and a longer equilibration time. The solubility values obtained should be consistent.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of fluoxastrobin solubility in an organic solvent using the flask method followed by HPLC analysis.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sep Phase Separation cluster_sample Sample Preparation cluster_analysis Analysis prep1 Add excess Fluoxastrobin to solvent prep2 Equilibrate at constant temperature with stirring prep1->prep2 sep1 Cease stirring and allow to settle prep2->sep1 sep2 Centrifuge to separate solid and liquid phases sep1->sep2 sample1 Withdraw clear supernatant sep2->sample1 sample2 Filter through 0.22 µm filter sample1->sample2 sample3 Dilute to known concentration sample2->sample3 analysis2 Analyze sample and standards by HPLC sample3->analysis2 analysis1 Prepare calibration standards analysis1->analysis2 analysis3 Calculate solubility from calibration curve analysis2->analysis3

Solubility Determination Workflow

References

Spectroscopic Profile of (Z)-Fluoxastrobin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the (Z)-isomer of Fluoxastrobin, a broad-spectrum strobilurin fungicide. The information presented herein is intended to support research, development, and quality control activities by providing detailed nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data, alongside experimental protocols.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for (Z)-Fluoxastrobin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
3.846s3HO-CH₃
4.160-4.170t2HO-CH₂ (dioxazine)
4.464-4.484t2HN-CH₂ (dioxazine)
7.261-7.295m2HAromatic H
7.322-7.409m4HAromatic H
8.069s1HPyrimidine H

s = singlet, t = triplet, m = multiplet

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃, 400 MHz)

Chemical Shift (δ) ppm
63.103
64.153
64.550
122.659
123.259
123.823
125.712
127.150
127.397
128.094
130.511
130.679
130.776
131.473
134.138
146.004
148.166
148.943
150.354
150.478
151.819
157.395
157.466
157.783
157.854
Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for this compound (EI)

m/zInterpretation
459.1[M+1]⁺ (Molecular Ion + H)
427.1[M+1 - CH₄O]⁺
383.0Fragment
366.9Fragment
342.1Fragment
306.2Fragment
246.0Fragment
231.1Fragment
188.0Fragment
Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Spectroscopic Data for this compound (KBr)

Wavenumber (cm⁻¹)IntensityAssignment
3072.99wAromatic C-H Stretch
2981.58wAliphatic C-H Stretch
2936.76sAliphatic C-H Stretch
2819.79wAliphatic C-H Stretch
1601.14sC=N Stretch
1572.37sAromatic C=C Stretch
1447.88sAromatic C=C Stretch
1305.43mC-O Stretch
1268.11mC-O Stretch
1217.15mC-O Stretch
1191.21mC-O Stretch
1092.60mC-O Stretch
1049.05mC-O Stretch
910.25wC-H Bending (out-of-plane)
762.81wC-Cl Stretch

s = strong, m = medium, w = weak

Experimental Protocols

The following are representative experimental protocols for obtaining the spectroscopic data for this compound. Actual parameters may vary depending on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: A 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans.

    • Temperature: 298 K.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable volatile solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source.

  • Acquisition Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 200-250 °C.

    • Mass Range: m/z 50-600.

    • Scan Speed: 1000-2000 amu/s.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the fragments.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample Pellet_Preparation KBr Pellet Preparation Sample->Pellet_Preparation Dissolution Dissolution in Appropriate Solvent NMR NMR Dissolution->NMR MS MS Dissolution->MS IR IR Pellet_Preparation->IR Process_NMR Process NMR Data (FT, Phasing, Baseline) NMR->Process_NMR Process_MS Process MS Data (Peak Detection) MS->Process_MS Process_IR Process IR Data (Baseline Correction) IR->Process_IR Structure_Elucidation Structure Elucidation Process_NMR->Structure_Elucidation Process_MS->Structure_Elucidation Process_IR->Structure_Elucidation

A generalized workflow for the spectroscopic analysis of this compound.

This guide provides a foundational set of spectroscopic data and methodologies for this compound. For more specific applications, further optimization of the experimental protocols may be required.

(Z)-Fluoxastrobin as a Quinone outside Inhibitor (QoI) Fungicide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Fluoxastrobin is a broad-spectrum, systemic fungicide belonging to the strobilurin class of chemicals.[1] Strobilurins, also known as QoI fungicides, are a significant class of agrochemicals used to control a wide array of fungal diseases in various crops.[2][3] Their mode of action is highly specific, targeting mitochondrial respiration in fungi.[1][2] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, chemical properties, and the experimental methodologies used for its evaluation.

Core Mechanism of Action: Inhibition of Mitochondrial Respiration

This compound, like other QoI fungicides, disrupts the fungal electron transport chain (ETC) at the Quinone "outside" (Qo) binding site of the cytochrome bc1 complex (Complex III).[2][4][5] This inhibition blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c, which is a critical step in the production of ATP, the primary energy currency of the cell.[2][6][7] The disruption of ATP synthesis ultimately leads to the cessation of fungal growth and spore germination.[8][9]

The cytochrome bc1 complex is a multi-subunit membrane protein essential for cellular respiration.[10][11] The Qo binding pocket is a highly hydrophobic site.[10] The binding of this compound to this site prevents the oxidation of ubiquinol, thereby halting the electron flow through the respiratory chain.[2][12]

Below is a diagram illustrating the fungal mitochondrial electron transport chain and the site of action for QoI fungicides like this compound.

Fungicide_Action Fungal Mitochondrial Electron Transport Chain and QoI Inhibition cluster_matrix Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane cluster_intermembrane Intermembrane Space NADH NADH Complex_I Complex I NADH->Complex_I e- Succinate Succinate Complex_II Complex II Succinate->Complex_II e- CoQ Coenzyme Q (Ubiquinone) Complex_I->CoQ e- H_ions H+ Complex_I->H_ions Complex_II->CoQ e- Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III e- Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_III->H_ions Complex_IV Complex IV Cyt_c->Complex_IV e- Complex_IV->H_ions O2 O2 Complex_IV->O2 e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H_ions->ATP_Synthase H2O H2O Inhibitor This compound (QoI) Inhibitor->Complex_III Inhibits Qo site

Caption: Fungal Mitochondrial Electron Transport Chain and QoI Inhibition.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its environmental fate, formulation, and biological activity.

PropertyValueReference
Molecular Formula C₂₁H₁₆ClFN₄O₅[8]
Molecular Weight 458.8 g/mol [8]
CAS Number 887973-21-9[8]
Appearance White crystalline solid[4]
Odor Weak[4]
Melting Point 103-108 °C[4]
Water Solubility Insoluble (0.0023 g/L at pH 7)[13]
Solubility in Organic Solvents (g/L at 20°C) Dichloromethane: >250, Acetone: >250, Ethyl acetate: >250, Acetonitrile (B52724): >250, Dimethylsulfoxide: >250, Xylene: 38.1, Isopropanol: 6.7, n-heptane: 0.04[4][13]
Log P (octanol/water partition coefficient) 2.86 (at 20°C)[4]
Vapor Pressure 5.63 x 10⁻¹⁰ Pa[13]

Synthesis and Metabolism

The synthesis of Fluoxastrobin involves a multi-step chemical process. A common method includes the reaction of O-methyloxime (Z)-(2-((6-halogen-5-fluoropyrimidin-4-yl)oxy)phenyl)(5,6-dihydro-1,4,2-dioxazin-3-yl)methanone with 2-chlorophenol.[14] The (Z)-isomer can be isomerized to the (E)-isomer.[14]

In the environment and in biological systems, Fluoxastrobin undergoes transformation. Known environmental transformation products include M38 (HEC 5725-amide), M48 (HEC 5725-E-des-chlorophenyl), and Metabolite 2 (HEC 5725-E-4-hydroxyphenyl).[8] In plants, the residues of concern for risk assessment are fluoxastrobin and its Z-isomer.[13] In livestock, the residues of concern also include the phenoxy-hydroxypyrimidine metabolite.[13]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation of fungicides. Below are methodologies for key experiments related to this compound.

Fungicide Efficacy Testing: Poisoned Food Technique

The poisoned food technique is a standard in vitro method to assess the efficacy of a fungicide against a specific fungal pathogen.[6][15]

Objective: To determine the concentration of this compound that inhibits the mycelial growth of a target fungus.

Materials:

  • Pure culture of the target fungal pathogen

  • Potato Dextrose Agar (B569324) (PDA) or other suitable growth medium

  • This compound stock solution of known concentration

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5-10 mm diameter)

  • Incubator

  • Laminar flow hood

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Fungicide-Amended Media:

    • Prepare the growth medium (e.g., PDA) according to the manufacturer's instructions and autoclave.

    • Cool the autoclaved medium to approximately 45-50°C in a water bath.

    • Under aseptic conditions in a laminar flow hood, add the required volume of the this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Mix thoroughly by swirling the flask.

    • Prepare a control set of plates with the medium containing the solvent used for the fungicide stock solution but without the fungicide.

    • Pour approximately 20 mL of the amended and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • From the periphery of an actively growing, pure culture of the target fungus, cut mycelial discs using a sterile cork borer.

    • Aseptically place one mycelial disc in the center of each fungicide-amended and control plate, with the mycelial side facing down.

  • Incubation:

    • Seal the Petri dishes with parafilm and incubate them at the optimal temperature for the growth of the target fungus (typically 25-28°C) in the dark.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the fungal growth in the control plates reaches the edge of the plate.

    • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

      • Inhibition (%) = [(dc - dt) / dc] x 100

      • Where:

        • dc = average diameter of the fungal colony in the control plate

        • dt = average diameter of the fungal colony in the treated plate

    • The EC₅₀ value (the effective concentration that causes 50% inhibition of mycelial growth) can be determined by probit analysis of the inhibition data.

Poisoned_Food_Technique Workflow for Poisoned Food Technique A Prepare sterile growth medium (e.g., PDA) C Add fungicide dilutions to molten agar to create amended media A->C B Prepare serial dilutions of this compound B->C D Pour amended and control media into sterile Petri dishes C->D E Inoculate center of each plate with a mycelial disc of the target fungus D->E F Incubate plates at optimal temperature E->F G Measure colony diameter at regular intervals F->G H Calculate percentage of mycelial growth inhibition G->H I Determine EC50 value H->I

Caption: Workflow for the Poisoned Food Technique.

Residue Analysis in Crops: LC-MS/MS Method

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of fungicide residues in complex matrices like crops.[5][16]

Objective: To extract and quantify this compound residues in a crop sample.

Materials:

  • Crop sample (e.g., fruits, vegetables)

  • This compound analytical standard

  • This compound-d₄ (deuterated internal standard)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • QuEChERS extraction salts and d-SPE cleanup tubes (e.g., containing PSA and C18)

  • Homogenizer

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Sample Preparation (QuEChERS method):

    • Homogenize a representative portion of the crop sample (e.g., 10 g).

    • Add a known amount of the internal standard (this compound-d₄) to the homogenized sample.

    • Add 10 mL of acetonitrile and the QuEChERS extraction salts.

    • Shake vigorously for 1 minute and then centrifuge.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing sorbents like primary secondary amine (PSA) to remove interfering matrix components.

    • Vortex and centrifuge the tube.

  • LC-MS/MS Analysis:

    • Transfer the final cleaned-up extract into an autosampler vial for injection into the LC-MS/MS system.

    • LC Conditions (Typical):

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

      • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

      • Flow Rate: 0.3-0.5 mL/min.

      • Injection Volume: 5-10 µL.

    • MS/MS Conditions (Typical):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both this compound and its deuterated internal standard for quantification and confirmation.

  • Quantification:

    • Create a calibration curve using matrix-matched standards containing known concentrations of this compound and a fixed concentration of the internal standard.

    • Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Residue_Analysis_Workflow Workflow for LC-MS/MS Residue Analysis A Homogenize crop sample B Spike with internal standard (this compound-d4) A->B C Add acetonitrile and QuEChERS salts for extraction B->C D Shake and centrifuge C->D E Transfer supernatant to d-SPE tube for cleanup D->E F Vortex and centrifuge E->F G Transfer cleaned extract for LC-MS/MS analysis F->G H Quantify using a calibration curve G->H

Caption: Workflow for LC-MS/MS Residue Analysis.

Quantitative Data

Efficacy of this compound Against Various Fungal Pathogens

The following table summarizes the reported efficacy of Fluoxastrobin against a range of plant pathogenic fungi. Efficacy can vary based on the specific pathogen, crop, and environmental conditions.

PathogenDiseaseCrop(s)Efficacy LevelReference
Alternaria solaniEarly BlightPotato, TomatoHigh[14]
Cercospora sojinaFrogeye Leaf SpotSoybeanModerate[14]
Puccinia spp.RustsCerealsHigh[3]
Rhizoctonia solaniSheath Blight, Root RotRice, Various vegetablesHigh[14]
Septoria triticiSeptoria Leaf BlotchWheatModerate to High[14]
Colletotrichum graminicolaAnthracnose Stalk RotCornSuppression[17]
Analytical Method Performance for Fluoxastrobin Detection

This table presents typical performance parameters for the analysis of Fluoxastrobin using LC-MS/MS.

MatrixMethodLOQ (Limit of Quantification)Recovery (%)RSD (%)Reference
CucumberLC-MS/MS5 µg/kg78.4 - 108.01.1 - 11.9[18]
SoilLC-MS/MS5 µg/kg85.2 - 105.32.5 - 9.8[18]
Fruits and VegetablesLC-MS/MS0.01 mg/kg70 - 120< 20[5]

Resistance to QoI Fungicides

The high specificity of the QoI fungicide mode of action makes them prone to the development of resistance in fungal populations.[2][4] Resistance is often conferred by a single point mutation in the cytochrome b gene, which alters the Qo binding site and reduces the binding affinity of the fungicide.[19] The most common mutation is the G143A substitution.[19] Due to this specific mechanism, there is a high level of cross-resistance among different QoI fungicides.[2][4] Therefore, resistance management strategies, such as alternating or mixing fungicides with different modes of action, are crucial for the sustainable use of this compound.

Conclusion

This compound is a potent and widely used QoI fungicide with a specific mode of action that is highly effective against a broad spectrum of fungal pathogens. A thorough understanding of its mechanism of action, physicochemical properties, and the appropriate experimental methodologies for its evaluation is essential for its effective and sustainable use in agriculture and for ongoing research and development in the field of antifungal agents. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals working with this important class of fungicides.

References

An In-depth Technical Guide to the Fungal Respiration Inhibition by (Z)-Fluoxastrobin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Fluoxastrobin is a synthetic fungicide belonging to the strobilurin class, a group of agrochemicals inspired by naturally occurring antifungal compounds.[1][2] As a Quinone outside Inhibitor (QoI), its primary mode of action is the disruption of mitochondrial respiration, a fundamental process for cellular energy production in fungi.[1] This technical guide provides a detailed examination of the molecular mechanism by which this compound inhibits fungal respiration, presents quantitative data for related compounds, and outlines key experimental protocols for its study.

Core Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

The primary molecular target of this compound and other strobilurin fungicides is the cytochrome bc1 complex, also known as Complex III, an essential multi-subunit enzyme in the mitochondrial electron transport chain (ETC).[1][3]

This compound specifically binds to the Quinone outside (Qo) site on cytochrome b, a critical catalytic subunit of the bc1 complex.[3] This binding event physically obstructs the oxidation of ubiquinol (B23937) (QH2). By blocking the transfer of electrons from ubiquinol to cytochrome c1, the fungicide effectively halts the electron flow through the ETC at this crucial juncture.[3] This highly specific action is the basis of its potent fungicidal activity.

cluster_ETC Mitochondrial Electron Transport Chain (Inner Membrane) cluster_inhibition Inhibition Mechanism ComplexI Complex I (NADH Dehydrogenase) UQ UQ/UQH2 (Ubiquinone Pool) ComplexI->UQ im_space1 im_space1 ComplexI->im_space1 H⁺ ComplexII Complex II (Succinate Dehydrogenase) ComplexII->UQ ComplexIII Complex III (Cytochrome bc1) CytC Cyt c ComplexIII->CytC im_space2 im_space2 ComplexIII->im_space2 H⁺ ComplexIV Complex IV (Cytochrome c Oxidase) H2O H₂O ComplexIV->H2O im_space3 im_space3 ComplexIV->im_space3 H⁺ UQ->ComplexIII CytC->ComplexIV NADH NADH NADH->ComplexI FADH2 FADH2 FADH2->ComplexII O2 O₂ O2->ComplexIV Inhibitor This compound Inhibitor->ComplexIII Binds to Qo site

Fig. 1: this compound inhibiting the fungal mitochondrial electron transport chain.

Downstream Consequences of Respiratory Inhibition

The blockage of the cytochrome bc1 complex by this compound initiates a cascade of deleterious cellular events:

  • Disruption of ATP Synthesis: The electron transport chain is coupled to oxidative phosphorylation, where a proton gradient across the inner mitochondrial membrane drives ATP synthase (Complex V) to produce ATP. By halting electron flow, this compound collapses this proton gradient, leading to a severe depletion of cellular ATP, depriving the fungus of its primary energy currency.[3]

  • Generation of Reactive Oxygen Species (ROS): The inhibition of Complex III causes an accumulation of electrons upstream in the ETC. This leads to the incomplete reduction of molecular oxygen, generating superoxide (B77818) radicals (O₂⁻) and other reactive oxygen species. The resulting oxidative stress damages vital cellular components, including lipids, proteins, and nucleic acids.[3]

  • Induction of Cell Death: The combined effects of ATP depletion and severe oxidative stress can trigger programmed cell death pathways, ultimately leading to the demise of the fungal cell.[3]

Start This compound Inhibition of Complex III Block Electron Transport Chain Blocked Start->Block Collapse Proton Gradient Collapses Block->Collapse ROS Increased Reactive Oxygen Species (ROS) Block->ROS ATP_depletion ATP Synthesis Inhibited Collapse->ATP_depletion Energy_crisis Cellular Energy Crisis ATP_depletion->Energy_crisis Oxidative_stress Oxidative Stress & Damage ROS->Oxidative_stress End Fungal Cell Death Energy_crisis->End Oxidative_stress->End A 1. Prepare Fungal Inoculum (Mycelial Slurry) C 3. Inoculate Wells with Fungal Slurry A->C B 2. Prepare Serial Dilutions of this compound in Plate B->C D 4. Incubate Plate (e.g., 48h at 25°C) C->D E 5. Measure Optical Density (OD at 600nm) D->E F 6. Calculate % Inhibition and Determine EC₅₀ Value E->F cluster_prep Preparation cluster_suit SUIT Protocol Titrations A Prepare Fungal Cell Suspension B Calibrate Respirometer & Add Cells to Chamber A->B C Measure Basal OCR (ROUTINE) B->C D Inject this compound (Test Condition) C->D Parallel Experiment E Inject Oligomycin (LEAK Respiration) C->E D->E F Inject FCCP (ETS Capacity) E->F G Inject Rotenone + Succinate (Complex II Respiration) F->G H Inject Antimycin A (ROX) G->H Result Analyze OCR Changes to Quantify Inhibition H->Result

References

(Z)-Fluoxastrobin: An In-Depth Technical Guide to its Environmental Fate and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Fluoxastrobin is a broad-spectrum strobilurin fungicide used to control a variety of fungal diseases on a wide range of crops. As with any agrochemical, understanding its environmental fate and degradation is crucial for assessing its potential impact on ecosystems and for ensuring its safe and sustainable use. This technical guide provides a comprehensive overview of the environmental degradation of this compound in soil and aquatic systems, detailing its degradation pathways, dissipation rates, and the formation of its primary metabolites. The information presented herein is compiled from various scientific sources and regulatory documents to support research and development professionals in the field.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are fundamental to understanding its behavior and transport in the environment.

PropertyValue
IUPAC Name (E)-{2-[6-(2-chlorophenoxy)-5-fluoropyrimidin-4-yloxy]phenyl}(5,6-dihydro-1,4,2-dioxazin-3-yl)methanone O-methyloxime
CAS Number 361377-29-9
Molecular Formula C₂₁H₁₆ClFN₄O₅
Molecular Weight 458.8 g/mol
Water Solubility 2.29 mg/L (at 20°C, pH 7)
Vapor Pressure 4.5 x 10⁻¹² mm Hg (at 20°C)
Log Kₒw (Octanol-Water Partition Coefficient) 2.86 (at 20°C)
Koc (Soil Organic Carbon-Water Partitioning Coefficient) 424 to 1582 L/kg

Environmental Degradation Summary

This compound is moderately persistent in the soil environment and its degradation is influenced by microbial activity. In aquatic environments, it is stable to hydrolysis but is susceptible to photolytic degradation. The primary routes of dissipation from the water column are photolysis and adsorption to sediment.

Degradation in Soil

The degradation of this compound in soil occurs primarily through microbial metabolism under both aerobic and anaerobic conditions.

Quantitative Data: Degradation Half-Lives (DT₅₀) in Soil
ConditionSoil TypeDT₅₀ (days)Reference
AerobicSandy Loam29.4[1]
AerobicLoamy Sand393[1]
AerobicVarious16 - 495[2]
AnaerobicNot SpecifiedData not available
Experimental Protocol: Aerobic Soil Metabolism (Following OECD Guideline 307)

This protocol outlines a typical laboratory study to assess the aerobic degradation of this compound in soil.

1. Test System:

  • Soil: Freshly collected soil, sieved (2 mm) to remove large particles. Soil characteristics (pH, organic carbon content, texture, moisture holding capacity) are thoroughly documented.

  • Test Substance: ¹⁴C-labeled this compound is typically used to trace the parent compound and its metabolites.

  • Incubation Vessels: Biometer flasks or similar flow-through systems that allow for the trapping of evolved CO₂ and other volatile organics.

2. Test Conditions:

  • Temperature: Incubation is carried out in the dark at a constant temperature, typically 20 ± 2°C.

  • Moisture: Soil moisture is maintained at 40-60% of the maximum water holding capacity.

  • Application: The test substance is applied to the soil surface at a concentration relevant to its agricultural use.

  • Aeration: A continuous stream of humidified, CO₂-free air is passed through the incubation vessels to maintain aerobic conditions.

3. Sampling and Analysis:

  • Sampling Intervals: Duplicate soil samples are collected at various time points (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

  • Extraction: Soil samples are extracted with appropriate solvents (e.g., acetonitrile/water mixtures) to recover the parent compound and its degradation products.

  • Analysis: The extracts are analyzed by High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify ¹⁴C-residues. Identification of metabolites is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Mineralization: The amount of ¹⁴CO₂ evolved is measured to determine the extent of mineralization of the test substance.

  • Bound Residues: The amount of non-extractable radioactivity remaining in the soil after extraction is quantified by combustion analysis.

4. Data Analysis:

  • The dissipation half-life (DT₅₀) of this compound and the formation and decline of major metabolites are calculated using appropriate kinetic models.

Degradation Pathway in Soil

Under aerobic conditions, the primary degradation pathway of this compound in soil involves the cleavage of the ether linkage between the pyrimidine (B1678525) and chlorophenoxy rings, leading to the formation of its major metabolite, HEC 7155 (also known as HEC5725-E-des-chlorophenyl).[2] Further degradation can lead to the formation of minor metabolites such as HEC 5725-4-hydroxyphenyl and ultimately mineralization to carbon dioxide.[2]

Soil_Degradation_Pathway Fluoxastrobin This compound HEC7155 HEC 7155 (HEC5725-E-des-chlorophenyl) (Major Metabolite) Fluoxastrobin->HEC7155 Ether Cleavage HEC5725_4_hydroxyphenyl HEC 5725-4-hydroxyphenyl (Minor Metabolite) HEC7155->HEC5725_4_hydroxyphenyl Further Degradation CO2 Carbon Dioxide (Mineralization) HEC5725_4_hydroxyphenyl->CO2

Degradation Pathway of this compound in Soil.

Degradation in Aquatic Systems

The fate of this compound in aquatic environments is primarily governed by photolysis and partitioning to sediment. It is stable to hydrolysis across a range of environmentally relevant pH values.

Quantitative Data: Degradation Half-Lives (DT₅₀) in Aquatic Systems
Degradation ProcessConditionDT₅₀ (days)Reference
HydrolysispH 4, 7, 9 (Sterile Buffer)Stable[2]
Aqueous PhotolysisSterile Water33.4[2]
Water-Sediment System (Total System)Aerobic> 1 year[2]
Water-Sediment System (Total System)Anaerobic> 1 year[2]
Experimental Protocols
  • Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Test Conditions: The test is typically conducted in the dark at a constant temperature (e.g., 25°C or 50°C).

  • Analysis: Aliquots of the test solutions are taken at various time intervals and analyzed for the concentration of this compound, usually by HPLC.

  • Test System: Sterile, buffered aqueous solution of this compound.

  • Light Source: A light source that simulates natural sunlight (e.g., a xenon arc lamp) is used.

  • Test Conditions: The test is conducted at a constant temperature. Dark controls are run in parallel to account for any non-photolytic degradation.

  • Analysis: Samples are collected at various time points and analyzed by HPLC to determine the concentration of the parent compound and to identify and quantify photoproducts.

  • Test System: Intact water-sediment systems collected from natural sources.

  • Test Conditions: The systems are incubated in the dark under either aerobic or anaerobic conditions at a constant temperature. ¹⁴C-labeled this compound is applied to the water phase.

  • Sampling: At various time intervals, the water and sediment phases are separated and analyzed.

  • Analysis: The distribution of radioactivity between the water and sediment is determined. Both phases are extracted and analyzed by HPLC and LC-MS/MS to identify and quantify the parent compound and its metabolites. Volatile traps and combustion of the sediment are used to determine mineralization and the formation of bound residues.

Degradation Pathway in Aquatic Systems

This compound is stable to hydrolysis. The primary degradation pathway in the aqueous phase is direct photolysis, which leads to the formation of HEC 5725-oxazepine as a major product and HEC 5725-phenoxy-amino-pyrimidine as a minor product.[2] In natural water/sediment systems, a significant portion of this compound adsorbs to the sediment where degradation is much slower.[2]

Aquatic_Degradation_Pathway cluster_water Water Phase cluster_sediment Sediment Phase Fluoxastrobin_water This compound HEC5725_oxazepine HEC 5725-oxazepine (Major Photoproduct) Fluoxastrobin_water->HEC5725_oxazepine Photolysis HEC5725_phenoxy_amino_pyrimidine HEC 5725-phenoxy-amino-pyrimidine (Minor Photoproduct) Fluoxastrobin_water->HEC5725_phenoxy_amino_pyrimidine Photolysis Fluoxastrobin_sediment This compound (Persistent) Fluoxastrobin_water->Fluoxastrobin_sediment Adsorption

Degradation and Partitioning of this compound in Aquatic Systems.

Analytical Methodologies

The quantification of this compound and its metabolites in environmental matrices is typically performed using sensitive and selective analytical techniques.

Sample Preparation and Extraction
  • Water Samples: Water samples are often directly analyzed after the addition of an internal standard.[1]

  • Soil and Sediment Samples: These matrices require a more rigorous extraction procedure, typically involving solvent extraction (e.g., with acetonitrile/water) followed by a clean-up step to remove interfering substances.

Instrumentation and Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector is the primary technique for separating and quantifying this compound and its metabolites.

  • Tandem Mass Spectrometry (LC-MS/MS): This is the most common and sensitive detection method, providing high selectivity and enabling the identification and quantification of analytes at very low concentrations.[1]

  • Photo-Diode Array (PDA) Detection: UPLC-PDA can also be used for quantification.[3]

A common analytical workflow is summarized in the diagram below.

Analytical_Workflow Sample Environmental Sample (Soil, Water, or Sediment) Extraction Extraction (e.g., Acetonitrile/Water) Sample->Extraction Cleanup Clean-up (e.g., SPE or Filtration) Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Quantification Quantification (Internal/External Standards) Analysis->Quantification

General analytical workflow for this compound.

References

The Strobilurin Biosynthesis Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Strobilurins are a vital class of agricultural fungicides inspired by natural products from various basidiomycete fungi. Their potent and specific mode of action, inhibiting mitochondrial respiration, has led to the development of numerous synthetic analogs that play a crucial role in global food security. Understanding the intricate biosynthetic pathway of these compounds is paramount for researchers, scientists, and drug development professionals seeking to engineer novel derivatives with improved efficacy and resistance profiles. This in-depth technical guide provides a comprehensive overview of the strobilurin biosynthesis pathway, detailing the enzymatic players, their genetic underpinnings, key chemical intermediates, and the experimental methodologies used to elucidate this complex process.

Introduction

Strobilurins, and the closely related oudemansins, are polyketide natural products first isolated from fungi such as Strobilurus tenacellus and Oudemansiella mucida.[1] These compounds are characterized by a unique β-methoxyacrylate toxophore, which is responsible for their potent antifungal activity.[1] This toxophore targets the Qo site of complex III in the mitochondrial electron transport chain, effectively inhibiting ATP synthesis and preventing fungal growth. The commercial success of synthetic strobilurin analogs like azoxystrobin (B1666510) and kresoxim-methyl, which were developed to enhance photostability and selectivity, underscores the importance of this class of fungicides in modern agriculture.[2]

The biosynthesis of strobilurins has been a subject of intense research, with significant breakthroughs in recent years revealing a fascinating interplay of a dedicated gene cluster, a highly reducing iterative polyketide synthase (PKS), and a series of unique tailoring enzymes. This guide will delve into the molecular details of this pathway, providing the necessary information for its study and potential manipulation.

The Strobilurin Biosynthetic Gene Cluster (BGC)

The genes responsible for strobilurin biosynthesis are organized in a contiguous cluster, a common feature for secondary metabolite pathways in fungi. This gene cluster has been identified and characterized in strobilurin-producing fungi like Strobilurus tenacellus.[3] The core of the cluster is a highly reducing iterative Type I polyketide synthase (PKS), alongside genes encoding an FAD-dependent oxygenase, O-methyltransferases, and other accessory proteins.

Table 1: Genes in the Strobilurin Biosynthetic Gene Cluster of Strobilurus tenacellus

GeneProposed FunctionKey Domains/Characteristics
stpks1Polyketide SynthaseKeto-synthase (KS), Acyl-transferase (AT), Dehydratase (DH), C-methyltransferase (C-MeT), Enoyl-reductase (ER, non-functional), Keto-reductase (KR), Acyl carrier protein (ACP)
str9FAD-dependent oxygenaseCatalyzes the key oxidative rearrangement to form the β-methoxyacrylate toxophore.
str2O-methyltransferaseCatalyzes the methylation of the carboxyl group of the strobilurin precursor.
str3O-methyltransferaseCatalyzes the methylation of the enol group to complete the β-methoxyacrylate moiety.
stl2Unknown---
str4Unknown---
str8Unknown---
str10Unknown---
str11Unknown---

This table is a summary based on the identified gene cluster. The functions of all genes are not yet fully elucidated.[3][4]

The Biosynthetic Pathway

The biosynthesis of strobilurin A proceeds through a series of well-defined enzymatic steps, starting from a rare benzoyl-CoA starter unit. The pathway has been largely elucidated through a combination of isotopic labeling studies and heterologous expression of the biosynthetic genes in the model fungus Aspergillus oryzae.[3][5]

Polyketide Chain Assembly

The pathway is initiated by the highly reducing iterative polyketide synthase, StPKS1. Unlike many other PKSs, it utilizes benzoyl-CoA as a starter unit, which is derived from the degradation of phenylalanine via cinnamate.[3][5] The PKS then catalyzes three successive extensions with malonyl-CoA, incorporating one C-methylation from S-adenosyl methionine (SAM) during the process. The final enzyme-bound tetraketide is released to yield the first stable intermediate, prestrobilurin A.[3][5]

Formation of the β-Methoxyacrylate Toxophore

The crucial step in the biosynthesis is the formation of the β-methoxyacrylate toxophore from prestrobilurin A. This transformation is catalyzed by the FAD-dependent oxygenase, Str9.[2][3] The proposed mechanism involves the epoxidation of a double bond in prestrobilurin A, followed by a rearrangement to form a formyl-carboxylic acid intermediate.[5]

Final Methylation Steps

The biosynthesis is completed by two regiospecific O-methylation reactions catalyzed by the methyltransferases Str2 and Str3. Str2 first acts to methylate the carboxyl group of the intermediate. Subsequently, Str3 catalyzes the methylation of the enol group, yielding the final product, strobilurin A.

Strobilurin_Biosynthesis Phenylalanine Phenylalanine Cinnamate Cinnamate Phenylalanine->Cinnamate BenzoylCoA Benzoyl-CoA (Starter Unit) Cinnamate->BenzoylCoA StPKS1 StPKS1 (Polyketide Synthase) BenzoylCoA->StPKS1 MalonylCoA Malonyl-CoA (Extender Unit) MalonylCoA->StPKS1 PrestrobilurinA Prestrobilurin A Str9 Str9 (FAD-dependent oxygenase) PrestrobilurinA->Str9 Oxidative Rearrangement EpoxideIntermediate Epoxide Intermediate (Proposed) FormylCarboxylicAcid Formyl-Carboxylic Acid Intermediate EpoxideIntermediate->FormylCarboxylicAcid CarboxylicAcidIntermediate Carboxylic Acid Intermediate FormylCarboxylicAcid->CarboxylicAcidIntermediate Str2 Str2 (O-methyltransferase) CarboxylicAcidIntermediate->Str2 O-methylation Str3 Str3 (O-methyltransferase) CarboxylicAcidIntermediate->Str3 O-methylation StrobilurinA Strobilurin A StPKS1->PrestrobilurinA Str9->EpoxideIntermediate Str2->CarboxylicAcidIntermediate Str3->StrobilurinA

Figure 1: Simplified biosynthesis pathway of Strobilurin A.

Quantitative Data

The heterologous expression of the strobilurin biosynthetic gene cluster in Aspergillus oryzae has enabled the production and quantification of strobilurin A and its intermediates. While specific enzyme kinetic data is not yet widely available in the literature, production titers from various engineered strains provide valuable insights into the efficiency of the pathway.

Table 2: Production of Strobilurin-Related Metabolites in Engineered Aspergillus oryzae Strains

Expressed GenesPrecursor FedMajor Product(s)Reported YieldReference
stpks1Benzoyl-SNAcPrestrobilurin A-[3]
Minimal gene set + str9-Formyl-Carboxylic Acid Intermediate-[3]
Minimal gene set + str9 + str2-Carboxylic Acid Intermediate (methylated)-
Full gene cluster-Strobilurin A and related metabolites> 100 mg/L[2]
S. tenacellus (native producer)-Strobilurin A, B, G~30 mg/L (Strobilurin A)[3]

Note: "Minimal gene set" refers to the core genes required for the initial steps of the pathway. Yields are approximate and may vary based on fermentation conditions.

Experimental Protocols

The elucidation of the strobilurin biosynthesis pathway has relied on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Heterologous Expression in Aspergillus oryzae

This protocol outlines the general steps for expressing the strobilurin biosynthetic genes in A. oryzae using the pTYGS series of expression vectors.[4][6]

5.1.1. Vector Construction

  • Gene Amplification: Amplify the desired str genes from the genomic DNA of S. tenacellus using high-fidelity DNA polymerase.

  • Yeast Recombination: Assemble the amplified genes into the pTYGS expression vectors using homologous recombination in Saccharomyces cerevisiae. These vectors contain the strong, inducible amyB promoter for high-level gene expression.

  • Vector Isolation: Isolate the assembled plasmids from yeast and transform them into E. coli for amplification and sequence verification.

5.1.2. Aspergillus oryzae Transformation

  • Protoplast Preparation: Grow A. oryzae mycelia in a suitable liquid medium. Treat the mycelia with a lytic enzyme mixture (e.g., Yatalase) to digest the cell walls and generate protoplasts.

  • PEG-Mediated Transformation: Mix the purified protoplasts with the expression vectors and polyethylene (B3416737) glycol (PEG) to facilitate DNA uptake.

  • Selection and Regeneration: Plate the transformed protoplasts on a selective regeneration medium containing the appropriate antibiotic or nutritional marker. Incubate until transformants appear.

5.1.3. Fermentation and Metabolite Extraction

  • Inoculation: Inoculate the confirmed transformants into a suitable production medium (e.g., DPY medium).

  • Induction: Induce gene expression by adding an inducer (e.g., starch or maltose (B56501) for the amyB promoter).

  • Extraction: After a suitable incubation period, harvest the culture broth and mycelia. Extract the metabolites using an organic solvent such as ethyl acetate.

  • Analysis: Analyze the crude extract for the presence of strobilurin and its intermediates using LC-MS/MS.

Heterologous_Expression_Workflow Start Start: S. tenacellus gDNA GeneAmp Amplify str genes (PCR) Start->GeneAmp YeastRecomb Assemble genes into vectors (Yeast Recombination) GeneAmp->YeastRecomb VectorPrep Prepare pTYGS expression vectors VectorPrep->YeastRecomb Transformation PEG-mediated Transformation YeastRecomb->Transformation ProtoplastPrep Prepare A. oryzae protoplasts ProtoplastPrep->Transformation Selection Select and regenerate transformants Transformation->Selection Fermentation Ferment and induce expression Selection->Fermentation Extraction Extract metabolites Fermentation->Extraction Analysis Analyze by LC-MS/MS Extraction->Analysis

Figure 2: Workflow for heterologous expression of strobilurin genes.
LC-MS/MS Analysis of Strobilurins

This protocol provides a general method for the detection and quantification of strobilurins and their precursors from fungal extracts.

5.2.1. Sample Preparation

  • Evaporate the organic extract to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent, typically the initial mobile phase of the LC gradient.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

5.2.2. Liquid Chromatography Conditions

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the compounds of interest.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

5.2.3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Precursor and product ion pairs for each analyte need to be optimized. For unknown identification, a full scan or product ion scan can be used.

  • Key Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy for each compound to achieve maximum sensitivity.

Conclusion

The elucidation of the strobilurin biosynthetic pathway represents a significant achievement in natural product chemistry and fungal genetics. The identification of the gene cluster and the successful reconstitution of the pathway in a heterologous host have not only provided a deep understanding of how these potent antifungals are synthesized but have also opened up new avenues for biosynthetic engineering. By manipulating the genes in this pathway, it is now possible to create novel strobilurin derivatives with potentially improved properties. This technical guide provides a solid foundation for researchers to delve into this fascinating area of science, with the ultimate goal of developing next-generation fungicides to ensure a sustainable and secure food supply.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of (Z)-Fluoxastrobin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoxastrobin is a broad-spectrum strobilurin fungicide widely utilized in agriculture to control a range of fungal diseases on various crops.[1][2] It functions by inhibiting mitochondrial respiration in fungi.[1][3] Fluoxastrobin exists as (E) and (Z) geometric isomers due to a C=N double bond in the oxime ether group.[3] While the (E)-isomer is typically the more biologically active and predominant form, the analysis of the (Z)-isomer is crucial for quality control, impurity profiling, and environmental fate studies.[3][4] This application note provides a detailed protocol for the analysis of (Z)-Fluoxastrobin using High-Performance Liquid Chromatography (HPLC) with UV detection.

Principle

The method described employs reverse-phase HPLC to separate this compound from its (E)-isomer and other potential impurities. Quantification is achieved by using an external standard method, comparing the peak area of the analyte in a sample to that of a certified reference standard.[5][6]

Experimental Protocols

Instrumentation and Materials
  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector is required.[7] An autosampler for precise injection is also recommended.[7]

  • Chemicals and Reagents:

    • This compound analytical standard (purity ≥98%)

    • Acetonitrile (HPLC grade)[7]

    • Water (HPLC grade)[7]

    • Methanol (HPLC grade) for standard preparation[1]

    • Formic acid (optional, for mobile phase modification)[7]

Chromatographic Conditions

A UPLC-PDA method has been developed for the determination of fluoxastrobin in fruits and beverages.[5] The following HPLC conditions are adapted from established methods for fluoxastrobin analysis:

ParameterCondition
HPLC Column BEH C18 (50 mm x 2.1 mm, 1.7 µm) or equivalent
Mobile Phase Isocratic: Water:Acetonitrile (30:70, v/v)
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Detector Wavelength 251 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes
Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at -20°C.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 0.05 µg/mL to 2.0 µg/mL.[5][6] These solutions are used to construct a calibration curve.

Sample Preparation

The sample preparation procedure will vary depending on the matrix. For technical grade material or formulations, a simple dissolution in the mobile phase may be sufficient. For complex matrices such as fruits, beverages, or soil, a more extensive extraction and clean-up procedure is necessary.[3][5]

  • Example for a liquid formulation: Accurately weigh a portion of the formulation expected to contain about 10 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the series of working standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Quantitative Data Summary

The following table summarizes typical performance data for HPLC methods used in the analysis of fluoxastrobin.[5][6]

ParameterTypical Value
Linearity Range 0.05 - 2 mg/L
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ≤ 6 µg/kg
Limit of Quantification (LOQ) ≤ 20 µg/kg
Recovery 82.60% - 101.11%
Relative Standard Deviation (RSD) 5.4% - 15.3%

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Inject Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Equilibration HPLC_System->Injection Chrom_Acq Chromatographic Data Acquisition Injection->Chrom_Acq Peak_ID Peak Identification Chrom_Acq->Peak_ID Quantification Quantification Peak_ID->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Signaling Pathway Diagram

Fluoxastrobin, like other strobilurin fungicides, acts by inhibiting the mitochondrial cytochrome-bc1 complex (Complex III) in the electron transport chain.[1][3] This disruption prevents ATP synthesis, ultimately leading to fungal cell death.

Signaling_Pathway Fluoxastrobin This compound Complex_III Mitochondrial Cytochrome-bc1 Complex (Complex III) Fluoxastrobin->Complex_III Inhibits ETC Electron Transport Chain Complex_III->ETC is part of ATP_Synth ATP Synthesis Complex_III->ATP_Synth Inhibition disrupts ETC->ATP_Synth drives Cell_Death Fungal Cell Death ATP_Synth->Cell_Death Cessation leads to

Caption: Mechanism of action of Fluoxastrobin.

Conclusion

This application note provides a comprehensive HPLC method suitable for the analysis of this compound. The described protocol, including sample and standard preparation, chromatographic conditions, and data analysis, offers a reliable and robust approach for the quantification of this isomer in various samples. The method is essential for quality assurance and regulatory compliance in the agrochemical industry.

References

Application Notes & Protocols: (Z)-Fluoxastrobin Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Z)-Fluoxastrobin is a broad-spectrum, systemic fungicide belonging to the strobilurin class of chemicals.[1][2][3] Strobilurins, also known as QoI (Quinone outside Inhibitor) fungicides, are widely used in agriculture to control a variety of fungal diseases caused by Ascomycota, Basidiomycota, and Oomycota.[4][5][6] The primary mechanism of action for this compound is the inhibition of mitochondrial respiration.[2][4][7][8] It specifically binds to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[3][4][5][6] This binding blocks the transfer of electrons, which disrupts the production of adenosine (B11128) triphosphate (ATP), effectively halting energy production within the fungal cell and leading to cell death.[2][4][6]

These application notes provide detailed protocols for determining the in vitro antifungal activity of this compound using standardized susceptibility testing methods and for elucidating its mechanism of action through key cellular assays.

Data Presentation: In Vitro Antifungal Susceptibility

The following table summarizes hypothetical quantitative data for the in vitro activity of this compound against common fungal pathogens. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that inhibits visible fungal growth.[9][10][11]

Fungal SpeciesStrain InformationMethodEndpointMIC Range (µg/mL)Quality Control Strain MIC (µg/mL)
Candida albicansSC5314Broth Microdilution (CLSI M27)≥50% growth inhibition0.125 - 1C. parapsilosis ATCC 22019: 0.5
Aspergillus fumigatusAf293Broth Microdilution (CLSI M38)No visible growth0.25 - 2A. flavus ATCC 204304: 1
Fusarium oxysporumClinical IsolateBroth Microdilution (CLSI M38)No visible growth0.5 - 4A. flavus ATCC 204304: 1
Cryptococcus neoformansH99Broth Microdilution (CLSI M27)≥50% growth inhibition0.06 - 0.5C. parapsilosis ATCC 22019: 0.5

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines M27 for yeasts and M38 for filamentous fungi to determine the MIC of this compound.[10][12]

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal isolates and appropriate quality control strains

  • Sterile saline (0.85%) with 0.05% Tween 80 (for molds)

  • Spectrophotometer

  • 0.5 McFarland standard

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a 1600 µg/mL stock solution of this compound in 100% DMSO.

    • Create a working solution by diluting the stock solution in RPMI-1640 medium to twice the highest final concentration desired for the assay. The final DMSO concentration should not exceed 1%.[13]

  • Inoculum Preparation:

    • For Yeasts (Candida spp., Cryptococcus spp.):

      • Subculture the yeast onto Sabouraud Dextrose Agar (B569324) and incubate at 35°C for 24 hours.[13]

      • Suspend several colonies in sterile saline.

      • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[13]

      • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[14]

    • For Molds (Aspergillus spp., Fusarium spp.):

      • Grow the mold on Potato Dextrose Agar at 35°C for 5-7 days until sporulation is visible.[6][13]

      • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.[13]

      • Adjust the conidial suspension to a 0.5 McFarland standard and then dilute in RPMI-1640 to a final concentration of 0.4-5 x 10⁴ CFU/mL.[6][14]

  • Broth Microdilution Procedure:

    • Dispense 100 µL of RPMI-1640 into wells 2 through 11 of a 96-well plate.

    • Add 200 µL of the this compound working solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10.[13][15] Discard the final 100 µL from well 10.

    • Well 11 serves as the growth control (no drug) and well 12 as the sterility control (no inoculum).

    • Add 100 µL of the standardized fungal inoculum to wells 1 through 11.[10][13]

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours for yeasts or 48-72 hours for molds, depending on the growth rate of the organism.[11][15]

  • Endpoint Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth compared to the drug-free control well.[10]

    • For yeasts like Candida, the endpoint is often defined as the concentration causing ≥50% reduction in turbidity (MIC₅₀).[16]

    • For molds, the endpoint is typically the concentration with no visible growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_read Incubation & Reading prep_drug Prepare this compound Stock & Working Solutions serial_dilute Perform 2-Fold Serial Dilution of this compound prep_drug->serial_dilute prep_inoculum Prepare & Standardize Fungal Inoculum (0.5 McFarland) add_inoculum Inoculate Wells with Fungal Suspension prep_inoculum->add_inoculum serial_dilute->add_inoculum controls Include Growth & Sterility Controls incubate Incubate at 35°C (24-72 hours) add_inoculum->incubate read_mic Read MIC: Lowest concentration with significant growth inhibition incubate->read_mic

Workflow for the broth microdilution MIC assay.
Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)

The MFC assay determines the lowest concentration of an antifungal agent that kills the fungus. It is performed after the MIC is determined.[17][18]

Procedure:

  • From the completed MIC plate, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).

  • Mix the contents of each selected well gently.

  • Subculture a 20-100 µL aliquot from each of these wells onto a fresh, drug-free agar plate (e.g., Sabouraud Dextrose Agar).[19][20]

  • Also, plate an aliquot from the growth control well to ensure the viability of the inoculum.

  • Incubate the agar plates at 35°C for 24-72 hours, until growth is clearly visible in the control streak.

  • The MFC is defined as the lowest drug concentration from the MIC plate that results in no fungal growth or a ≥99.9% reduction in CFU compared to the original inoculum count on the agar plate.[18][21]

Protocol 3: Mechanistic Assays

This assay directly measures the effect of this compound on its primary target.

Procedure:

  • Prepare a suspension of fungal cells or protoplasts at a defined density.

  • Load the cells into a microplate compatible with an extracellular flux analyzer (e.g., Seahorse XF Analyzer).[22]

  • Equilibrate the cells in the appropriate assay medium.

  • Measure the basal oxygen consumption rate (OCR).

  • Inject this compound at various concentrations into the wells and monitor the change in OCR over time.

  • A dose-dependent decrease in OCR confirms the inhibition of mitochondrial respiration.[23]

Mechanism_Cascade A This compound B Binds to Qo site of Cytochrome bc1 (Complex III) A->B C Blockage of Electron Transport Chain B->C D Decreased O₂ Consumption (Lower OCR) C->D E Inhibition of ATP Synthesis C->E F Increased Electron Leakage & Reactive Oxygen Species (ROS) C->F G Apoptosis-like Cell Death E->G contributes to F->G triggers

Logical cascade of this compound's effects.

This assay quantifies the downstream effect of respiratory inhibition.

Procedure:

  • Incubate fungal cultures with various concentrations of this compound for a defined period.

  • Harvest the cells and lyse them using a method compatible with ATP detection (e.g., bead beating, chemical lysis).

  • Measure the intracellular ATP concentration using a commercial luciferin/luciferase-based bioluminescence assay kit.[24]

  • Luminescence is proportional to the ATP concentration. Compare the levels in treated samples to untreated controls. A significant drop in luminescence indicates inhibition of ATP synthesis.

Inhibition of the electron transport chain can cause electron leakage, leading to the formation of ROS.[25]

Procedure:

  • Treat fungal cell suspensions with this compound at its MIC value for 1-3 hours.[26]

  • Include a positive control (e.g., H₂O₂) and a negative control (untreated cells).[26]

  • Add a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCF-DA), to the cell suspensions and incubate in the dark.

  • Measure the fluorescence intensity using a fluorescence microplate reader or visualize cells via fluorescence microscopy.

  • An increase in fluorescence in treated cells compared to the control indicates ROS production.[26]

Elevated ROS can be a trigger for apoptosis-like programmed cell death, which involves the activation of caspase-like proteases.[27]

Procedure:

  • Treat fungal cells with this compound as in the previous assays.

  • Lyse the cells to release cellular proteins.

  • Add a colorimetric or fluorometric substrate specific for caspase-like activity (e.g., Ac-DEVD-pNA for caspase-3-like activity).[28]

  • Incubate to allow for cleavage of the substrate.

  • Measure the absorbance or fluorescence using a microplate reader.

  • An increase in signal compared to untreated controls suggests the induction of an apoptosis-like pathway.

ETC_Inhibition Mechanism of Action: Inhibition of Mitochondrial Respiration cluster_ETC Inner Mitochondrial Membrane C1 Complex I Q Coenzyme Q (Ubiquinone) C1->Q e- H_out Intermembrane Space (High H⁺) C1->H_out H+ C2 Complex II C2->Q e- C3 Complex III (Cytochrome bc1) Q->C3 e- CytC Cytochrome c C3->CytC e- C3->H_out H+ C4 Complex IV CytC->C4 e- O2 O₂ C4->O2 e- H2O H₂O C4->H2O C4->H_out H+ C5 Complex V (ATP Synthase) H_in Mitochondrial Matrix (Low H⁺) C5->H_in H⁺ ATP ATP C5->ATP H_out->C5 H⁺ ADP ADP + Pi inhibitor This compound inhibitor->C3 label_Qo Blocks Qo site

Inhibition of the electron transport chain by this compound.

References

Application Notes and Protocols for (Z)-Fluoxastrobin in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Fluoxastrobin is a strobilurin-class fungicide that has garnered interest in the research community for its potent and specific mechanism of action. It functions as an inhibitor of the mitochondrial respiratory chain, specifically targeting the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III).[1][2][3] This inhibition disrupts the electron transport chain, leading to a cascade of cellular events including the collapse of the mitochondrial membrane potential, increased production of reactive oxygen species (ROS), and ultimately, the induction of apoptosis. These characteristics make this compound a valuable tool for studying mitochondrial function, oxidative stress, and programmed cell death in various experimental models, including cancer cell biology.

These application notes provide detailed protocols and quantitative data to guide researchers in utilizing this compound as a research chemical.

Data Presentation

The inhibitory effects of Fluoxastrobin and related strobilurin compounds have been quantified in various cancer cell lines. The following tables summarize the reported 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values.

Table 1: Cytotoxicity of Fluoxastrobin in Human Cancer Cells

Cell LineAssayExposure TimeIC50Reference
MDA-MB-231 (Triple-Negative Breast Cancer)XTTNot Specified6.9 µg/mL[4][5]

Table 2: Cytotoxicity of other Strobilurin Compounds in Human Cancer Cells

CompoundCell LineAssayExposure TimeEC50/IC50Reference
Strobilurin XA549 (Lung Carcinoma)Not Specified48 hours3.4 µg/mL (EC50)
Strobilurin XHeLa (Cervical Cancer)Not Specified48 hours5.4 µg/mL (EC50)
AzoxystrobinHepG2 (Hepatocellular Carcinoma)MTT24 hours206.1 µM (IC50)[6]
AzoxystrobinHepG2 (Hepatocellular Carcinoma)Resazurin24 hours231.2 µM (IC50)[6]

Signaling Pathways and Experimental Workflows

Mitochondrial Apoptosis Signaling Pathway Induced by this compound

This compound's inhibition of mitochondrial complex III initiates a signaling cascade that culminates in apoptosis. The following diagram illustrates the key molecular players and events in this pathway.

fluoxastrobin_apoptosis_pathway cluster_stimulus Stimulus cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Z_Fluoxastrobin This compound Complex_III Complex III (Qo site) Z_Fluoxastrobin->Complex_III Inhibits ROS ↑ Reactive Oxygen Species (ROS) Complex_III->ROS Leads to MMP ↓ Mitochondrial Membrane Potential Complex_III->MMP Leads to Bax_Bak Bax/Bak Activation & Oligomerization MMP->Bax_Bak Promotes Cytochrome_c Cytochrome c Bax_Bak->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Active_Caspase9 Active Caspase-9 Apoptosome->Active_Caspase9 Activates Caspase3 Pro-Caspase-3 Active_Caspase9->Caspase3 Cleaves & Activates Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Executes

Caption: this compound induced mitochondrial apoptosis pathway.

Experimental Workflow for Assessing Cytotoxicity

A typical workflow to determine the cytotoxic effects of this compound on a cancer cell line is depicted below. This workflow can be adapted for various cell viability and functional assays.

cytotoxicity_workflow Start Start Cell_Culture Seed cells in 96-well plates Start->Cell_Culture Treatment Treat cells with varying concentrations of This compound Cell_Culture->Treatment Incubation Incubate for 24, 48, or 72 hours Treatment->Incubation Assay Perform Cell Viability Assay (e.g., MTT, XTT) Incubation->Assay Data_Acquisition Measure Absorbance/ Fluorescence Assay->Data_Acquisition Data_Analysis Calculate % Viability and IC50 values Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: General workflow for cytotoxicity assessment.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound on adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium only (blank) and medium with DMSO (vehicle control).

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition:

    • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol describes the use of the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to measure changes in mitochondrial membrane potential. A decrease in TMRM fluorescence indicates mitochondrial depolarization.

Materials:

  • This compound

  • Adherent or suspension cells

  • Complete cell culture medium

  • TMRM (stock solution in DMSO)

  • FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a positive control for depolarization

  • Hoechst 33342 or another nuclear stain (optional)

  • Fluorescence microscope or flow cytometer

  • Black-walled, clear-bottom 96-well plates (for microscopy) or flow cytometry tubes

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in the appropriate culture vessel (e.g., black-walled 96-well plate for microscopy or culture flasks for flow cytometry).

    • Allow cells to adhere overnight (for adherent cells).

    • Treat the cells with the desired concentrations of this compound for the specified duration. Include a vehicle control and a positive control (FCCP, added 10-20 minutes before measurement).

  • TMRM Staining:

    • Prepare a working solution of TMRM in pre-warmed complete culture medium at a final concentration of 20-100 nM.

    • Remove the treatment medium and add the TMRM-containing medium to the cells.

    • Incubate for 20-30 minutes at 37°C, protected from light.

  • Washing (Optional but Recommended):

    • Gently wash the cells once with pre-warmed PBS to remove excess TMRM.

  • Imaging or Flow Cytometry:

    • For Fluorescence Microscopy:

      • Add fresh pre-warmed medium or PBS to the wells.

      • If desired, add a nuclear stain like Hoechst 33342 for cell counting.

      • Image the cells using a fluorescence microscope with appropriate filters for TMRM (Excitation/Emission: ~548/573 nm).

    • For Flow Cytometry:

      • Trypsinize and collect the cells (if adherent).

      • Resuspend the cells in PBS.

      • Analyze the cells on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., PE or equivalent).

  • Data Analysis:

    • Microscopy: Quantify the mean fluorescence intensity of TMRM per cell using image analysis software.

    • Flow Cytometry: Determine the geometric mean fluorescence intensity of the cell population.

    • Compare the fluorescence intensity of treated cells to the vehicle control. A decrease in intensity indicates mitochondrial depolarization.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol outlines the steps for detecting changes in the expression or cleavage of key apoptosis-related proteins, such as cleaved Caspase-3 and Bcl-2 family members, following treatment with this compound.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • RIPA buffer or other suitable lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Western blotting apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates or larger culture dishes and treat with this compound for the desired time.

    • Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer to the lysates and boil for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10-15 minutes each with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the target protein to a loading control (e.g., β-actin).

    • Compare the protein expression levels between treated and control samples. An increase in cleaved Caspase-3 and changes in the Bax/Bcl-2 ratio are indicative of apoptosis.

References

Application Notes and Protocols for (Z)-Fluoxastrobin in Plant Pathology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Fluoxastrobin is a broad-spectrum, systemic fungicide belonging to the strobilurin class of chemicals.[1] It is utilized for the control of a wide range of fungal diseases in various crops, including cereals, fruits, vegetables, and turfgrass.[2][3] Its systemic and translaminar properties allow for movement within the plant, providing both preventative and curative protection against fungal pathogens.[2] This document provides detailed application notes, experimental protocols, and quantitative data on the efficacy of this compound in plant pathology studies.

Mechanism of Action

This compound, like other strobilurin fungicides, inhibits mitochondrial respiration in fungi.[1] It specifically targets the Quinone outside Inhibitor (QoI) site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain.[1] This blockage disrupts the electron transport chain, preventing ATP synthesis and ultimately leading to fungal cell death.

Signaling Pathway of this compound's Action on Fungal Respiration

G cluster_fungal_cell Fungal Cell cluster_mitochondrion Mitochondrion Complex_III Cytochrome bc1 Complex (Complex III) Qo_Site Qo Site Complex_III->Qo_Site contains Electron_Transport_Chain Electron Transport Chain Qo_Site->Electron_Transport_Chain blocks e- transfer ATP_Synthase ATP Synthase Electron_Transport_Chain->ATP_Synthase drives ATP ATP ATP_Synthase->ATP produces Fungal_Death Fungal Cell Death ATP->Fungal_Death depletion leads to Fluoxastrobin This compound Fluoxastrobin->Qo_Site binds to

Caption: Mechanism of this compound action on the fungal respiratory chain.

Potential Influence on Plant Signaling Pathways

Strobilurin fungicides, including this compound, have been observed to have physiological effects on plants beyond their direct fungicidal activity. These effects can include the induction of systemic resistance, which may involve the modulation of plant defense signaling pathways such as the salicylic (B10762653) acid (SA) and jasmonic acid (JA) pathways. While direct evidence for this compound is still emerging, the general understanding for strobilurins is that they can prime the plant's defense responses.

G cluster_plant_response Plant Defense Response Fluoxastrobin This compound Application ISR Induced Systemic Resistance (ISR) Fluoxastrobin->ISR may induce SA_Pathway Salicylic Acid (SA) Pathway ISR->SA_Pathway can interact with JA_Pathway Jasmonic Acid (JA) Pathway ISR->JA_Pathway can interact with Defense_Genes Expression of Defense-Related Genes SA_Pathway->Defense_Genes JA_Pathway->Defense_Genes

Caption: Potential influence of this compound on plant defense signaling pathways.

Quantitative Data on Efficacy

The following tables summarize the efficacy of this compound against key plant pathogens from various studies.

Table 1: In Vitro Efficacy of this compound

PathogenHostEC50 (µg/mL)Reference
Rhizoctonia solaniTurfgrass3+ (Efficacy Rating)[4]
Colletotrichum cereale (Anthracnose)TurfgrassEfficacy noted[5]

Table 2: Field Efficacy of this compound for Brown Patch Control in Turfgrass

ProductActive Ingredient(s)Application RateApplication Interval (days)Disease Severity (%)Reference
DisarmFluoxastrobin0.1 to 0.4 oz/1000 sq (B12106431) ft14 to 28Good to Excellent Control[6]
Fame TFluoxastrobin + Tebuconazole0.45 to 0.9 oz/1000 sq ft21 to 28Excellent Control[6]

Efficacy ratings are based on a scale where '++++' represents excellent control.[6]

Experimental Protocols

In Vitro Antifungal Assay: Poisoned Food Technique

This protocol is a standard method for evaluating the in vitro efficacy of fungicides against mycelial growth of fungal pathogens.[7][8][9]

Objective: To determine the EC50 (Effective Concentration to inhibit 50% of growth) of this compound against a target fungal pathogen.

Materials:

  • Pure culture of the target fungus (e.g., Colletotrichum graminicola, Rhizoctonia solani)

  • Potato Dextrose Agar (PDA)

  • This compound technical grade or formulated product

  • Sterile distilled water

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Laminar flow hood

  • Micropipettes and sterile tips

  • Parafilm

Procedure:

  • Preparation of Fungicide Stock Solution:

    • Prepare a stock solution of this compound at a high concentration (e.g., 1000 µg/mL) in a suitable solvent (if using technical grade) or sterile distilled water (for water-dispersible formulations). Ensure complete dissolution.

  • Preparation of Poisoned Media:

    • Autoclave PDA medium and allow it to cool to approximately 45-50°C in a water bath.

    • Under a laminar flow hood, add the required volume of the this compound stock solution to the molten PDA to achieve a series of desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).

    • Also prepare a control set of PDA plates with the solvent (if used) or sterile distilled water instead of the fungicide.

    • Gently swirl the flasks to ensure uniform mixing of the fungicide in the medium.

    • Pour approximately 20 mL of the poisoned and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • From the periphery of an actively growing culture of the target fungus, cut 5 mm mycelial discs using a sterile cork borer.

    • Aseptically place one mycelial disc, with the mycelial side facing down, in the center of each poisoned and control PDA plate.

  • Incubation:

    • Seal the Petri dishes with Parafilm.

    • Incubate the plates at the optimal temperature for the growth of the target fungus (e.g., 25-28°C) in the dark.

  • Data Collection and Analysis:

    • Measure the radial mycelial growth (in two perpendicular directions) in both the control and treated plates daily or when the mycelium in the control plates has reached the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

      • Percent Inhibition (%) = [(C - T) / C] x 100

      • Where:

        • C = Average radial growth in the control plates

        • T = Average radial growth in the treated plates

    • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit or logistic regression analysis.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock Prepare this compound Stock Solution Media Prepare Poisoned PDA Media Stock->Media Inoculate Inoculate Plates with Fungal Mycelial Discs Media->Inoculate Incubate Incubate Plates Inoculate->Incubate Measure Measure Radial Growth Incubate->Measure Calculate Calculate Percent Inhibition Measure->Calculate EC50 Determine EC50 Value Calculate->EC50

Caption: Experimental workflow for the in vitro poisoned food assay.

Field Efficacy Trial for Turfgrass Disease Control

This protocol provides a general framework for conducting field trials to evaluate the efficacy of this compound for controlling turfgrass diseases like brown patch or anthracnose.[10][11][12][13]

Objective: To assess the field performance of this compound in reducing the severity of a target turfgrass disease.

Materials:

  • Established turfgrass area with a history of the target disease (e.g., creeping bentgrass, annual bluegrass)

  • This compound formulated product

  • Calibrated sprayer (e.g., CO2-pressurized backpack sprayer)

  • Plot marking materials (stakes, flags, paint)

  • Data collection tools (e.g., rating scales, digital camera)

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Site Selection and Plot Layout:

    • Select a uniform area of turfgrass with a known history of the target disease.

    • Establish small plots (e.g., 3 ft x 6 ft) in a randomized complete block design with at least three to four replications per treatment.

    • Include an untreated control for comparison.

  • Fungicide Application:

    • Calibrate the sprayer to deliver a precise volume of spray solution per unit area (e.g., 2 gallons per 1000 sq ft).

    • Apply this compound at the recommended label rates and application intervals for the target disease.

    • Applications can be preventative (before symptoms appear) or curative (at the first sign of disease), depending on the study's objective.

  • Inoculation (Optional):

    • For consistent disease pressure, plots can be artificially inoculated with the target pathogen.

  • Maintenance:

    • Maintain the turfgrass according to standard practices for the specific grass type and use (e.g., mowing height, irrigation, fertilization). Ensure that maintenance practices are uniform across all plots.

  • Disease Assessment:

    • Visually assess disease severity in each plot at regular intervals (e.g., weekly) throughout the trial period.

    • Use a standardized rating scale (e.g., 0-100% of plot area affected, or a 1-9 visual scale).

    • Turfgrass quality and color can also be rated.

  • Data Analysis:

    • Analyze the disease severity data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine significant differences between treatments.

    • Calculate the percentage of disease control for each treatment relative to the untreated control.

G Site_Prep Site Selection & Plot Layout Application Fungicide Application Site_Prep->Application Maintenance Turfgrass Maintenance Application->Maintenance Assessment Disease Assessment Maintenance->Assessment Analysis Statistical Analysis Assessment->Analysis

Caption: General workflow for a turfgrass fungicide field efficacy trial.

Conclusion

This compound is an effective strobilurin fungicide with a well-defined mechanism of action against a broad spectrum of plant pathogenic fungi. Its systemic properties make it a valuable tool for both preventative and curative disease management strategies. The provided protocols offer a framework for researchers to further investigate its efficacy and potential interactions with plant defense mechanisms. Further research to determine specific EC50 values for a wider range of pathogens and to elucidate the precise molecular interactions with plant signaling pathways will enhance our understanding and optimize the use of this compound in plant pathology.

References

Application Notes and Protocols for the Analytical Standard of (Z)-Fluoxastrobin

Author: BenchChem Technical Support Team. Date: December 2025

These comprehensive application notes provide detailed protocols for the analysis of (Z)-Fluoxastrobin, a strobilurin fungicide. The information is intended for researchers, scientists, and professionals involved in drug development, residue analysis, and environmental monitoring. Fluoxastrobin acts by inhibiting the mitochondrial cytochrome-bc1 complex, thereby disrupting the fungal respiratory chain.[1][2]

Physicochemical Properties of Fluoxastrobin

Fluoxastrobin exists as (E) and (Z) geometric isomers due to a C=N double bond in the oxime ether group.[3] The (E)-isomer is generally the more biologically active form.[3][4]

PropertyValueReference
Chemical Name (1Z)---INVALID-LINK--methanone O-methyloxime[5]
CAS Number 887973-21-9[5][6][7]
Molecular Formula C₂₁H₁₆ClFN₄O₅[5][7][8]
Molecular Weight 458.83 g/mol [7][8][9]
Appearance White to off-white solid[10]
Melting Point 103-108 °C[9]
Solubility (at 20°C) Water (pH 7): 2.29 mg/L; n-heptane: 0.04 g/L; 2-propanol: 6.7 g/L; xylene: 38.1 g/L; dichloromethane: >250 g/L[9]
Log P (octanol/water) 2.86 (at 20°C)[9]

Mechanism of Action: Inhibition of Mitochondrial Respiration

Fluoxastrobin's fungicidal activity stems from its ability to block the mitochondrial respiratory chain at Complex III (also known as the cytochrome bc1 complex). This inhibition disrupts the production of ATP, the primary energy currency of the cell, leading to fungal death.[1][2][3]

cluster_Mitochondrion Mitochondrial Inner Membrane ComplexI Complex I CoQ Coenzyme Q (Ubiquinone) ComplexI->CoQ e- ComplexII Complex II ComplexII->CoQ e- ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV CytC->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP produces Fluoxastrobin This compound Fluoxastrobin->ComplexIII Inhibits Sample Sample Collection (e.g., Water, Fruit) Spiking Internal Standard Spiking ((E/Z)-Fluoxastrobin-d4) Sample->Spiking Extraction Sample Preparation (e.g., QuEChERS, SPE) Spiking->Extraction Analysis LC-MS/MS or UPLC-PDA Analysis Extraction->Analysis Data Data Acquisition (Peak Area Ratio) Analysis->Data Quantification Quantification (Calibration Curve) Data->Quantification Result Final Concentration Report Quantification->Result

References

Application Note: Quantification of (Z)-Fluoxastrobin in Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Fluoxastrobin is a broad-spectrum strobilurin fungicide used to control a range of fungal diseases on various crops.[1] Its presence and persistence in soil are of significant interest for environmental monitoring and food safety. This application note provides a detailed protocol for the quantitative analysis of this compound in soil samples using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of an isotopically labeled internal standard is recommended to ensure high accuracy and precision by compensating for variations during sample preparation and analysis.[2][3]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for understanding its behavior during extraction and analysis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name(Z)-1-[2-[6-(2-chlorophenoxy)-5-fluoropyrimidin-4-yl]oxyphenyl]-1-(5,6-dihydro-1,4,2-dioxazin-3-yl)-N-methoxymethanimine[4]
Molecular FormulaC₂₁H₁₆ClFN₄O₅
Molecular Weight458.8 g/mol [4]
Melting Point103-108 °C[5][6]
logP (octanol/water)2.86 (at 20 °C)[5][6]
Water SolubilityEssentially insoluble (2.29 mg/L at pH 7, 20 °C)[6]
Vapor Pressure6 x 10⁻¹⁰ Pa (at 20 °C, extrapolated)[6]

Experimental Protocols

This section details the materials, reagents, and step-by-step procedures for the extraction and analysis of this compound in soil samples.

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • This compound-d₄ (isotopically labeled internal standard, ≥98% purity)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (≥98%)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 50 mL polypropylene (B1209903) centrifuge tubes

  • 2 mL dispersive SPE (dSPE) cleanup tubes

  • Syringe filters (0.22 µm)

  • LC-MS/MS system with an electrospray ionization (ESI) source

Sample Preparation: Modified QuEChERS Protocol

The QuEChERS method is a widely used sample preparation technique for pesticide residue analysis.

  • Sample Homogenization : Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.

  • Extraction :

    • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.[7]

    • Add 10 mL of water and vortex for 30 seconds to hydrate (B1144303) the soil.

    • Add a known amount of this compound-d₄ internal standard solution.

    • Add 10 mL of acetonitrile.[7]

    • Cap the tube and shake vigorously for 1 minute.[7]

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Immediately shake for 1 minute to prevent the formation of salt agglomerates.

    • Centrifuge at ≥ 3000 rcf for 5 minutes.[7]

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup :

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL dSPE tube containing MgSO₄, PSA, and C18 sorbent.[7]

    • Vortex for 30 seconds.

    • Centrifuge at a high rcf (e.g., ≥ 5000) for 2 minutes.[7]

  • Final Extract Preparation :

    • Filter the purified supernatant through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

The instrumental analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer.

  • LC Column : A C18 reversed-phase column is typically used (e.g., 100 x 2.1 mm, 3 µm particle size).[8]

  • Mobile Phase : A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).

  • Flow Rate : 0.3 mL/min.[8]

  • Injection Volume : 3 µL.[8]

  • Ionization Mode : Electrospray Ionization (ESI) in positive mode.

  • MS/MS Detection : Multiple Reaction Monitoring (MRM) is used for quantification and confirmation. Specific precursor and product ions for this compound and its internal standard should be optimized.

Data Presentation

The following tables summarize the expected quantitative data for the analysis of this compound in soil.

Table 2: LC-MS/MS Method Validation Parameters for this compound in Soil

ParameterTypical ValueReference
Linearity (R²)≥ 0.99[9]
Limit of Detection (LOD)0.1 - 5 µg/kg[10]
Limit of Quantification (LOQ)5 µg/kg[9]
Recovery78.4 - 108.0%[9]
Precision (RSD)1.1 - 11.9%[9]
Matrix Effect-17.7 to 2.9%[9]

Table 3: Example MRM Transitions for Fluoxastrobin

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)
This compound459.1To be determined empiricallyTo be determined empirically
This compound-d₄463.1To be determined empiricallyTo be determined empirically

Note: The specific MRM transitions need to be determined by direct infusion of the analytical standards into the mass spectrometer.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing sample Soil Sample Collection and Homogenization extraction QuEChERS Extraction (Acetonitrile + Salts) sample->extraction 10g sample cleanup Dispersive SPE Cleanup (PSA, C18, MgSO₄) extraction->cleanup Supernatant lcms LC-MS/MS Analysis (C18 Column, ESI+) cleanup->lcms Filtered Extract data Data Acquisition (MRM Mode) lcms->data quant Quantification (Internal Standard Method) data->quant report Reporting (LOD, LOQ, Recovery) quant->report

Caption: Experimental workflow for this compound analysis.

Logical Relationship of Key Method Components

logical_relationship cluster_extraction Extraction Efficiency cluster_cleanup Matrix Effect Reduction cluster_detection Sensitivity & Specificity QuEChERS QuEChERS Method Solvent Acetonitrile QuEChERS->Solvent Salts Salting-out Effect QuEChERS->Salts dSPE dSPE Cleanup QuEChERS->dSPE Crude Extract PSA PSA (removes polar interferences) dSPE->PSA C18 C18 (removes non-polar interferences) dSPE->C18 LCMSMS LC-MS/MS dSPE->LCMSMS Purified Extract LC Chromatographic Separation LCMSMS->LC MSMS Tandem Mass Spectrometry LCMSMS->MSMS

Caption: Key components for accurate this compound quantification.

Conclusion

The described methodology provides a robust and reliable approach for the quantification of this compound in soil samples. The combination of the QuEChERS extraction protocol with LC-MS/MS analysis ensures high sensitivity, selectivity, and accuracy, making it suitable for routine monitoring and research applications. Adherence to the detailed protocols and the use of an internal standard are critical for obtaining high-quality data.

References

Application Notes and Protocols: Cell-Based Assays for Mitochondrial Respiration Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mitochondria are central to cellular metabolism, serving as the primary site for ATP production through oxidative phosphorylation (OXPHOS).[1][2] The mitochondrial electron transport chain (ETC), a series of protein complexes embedded in the inner mitochondrial membrane, orchestrates this process. Inhibition of the ETC can lead to decreased ATP synthesis, increased production of reactive oxygen species (ROS), and ultimately, cellular dysfunction and death.[3] Consequently, identifying and characterizing mitochondrial respiration inhibitors is crucial in drug discovery, toxicology, and the study of metabolic diseases. These application notes provide detailed protocols for key cell-based assays used to assess the impact of chemical compounds on mitochondrial function.

The Mitochondrial Electron Transport Chain and Sites of Inhibition

The ETC consists of four main protein complexes (Complex I-IV) that transfer electrons from NADH and FADH2 to molecular oxygen. This electron flow is coupled with the pumping of protons from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient known as the mitochondrial membrane potential (ΔΨm).[4] ATP synthase (Complex V) then uses this gradient to produce ATP.[5] Various toxic compounds and drugs can inhibit specific complexes of the ETC, disrupting this vital process.[6]

ETC_Inhibition cluster_ETC Inner Mitochondrial Membrane NADH NADH C1 Complex I (NADH Dehydrogenase) NADH->C1 FADH2 FADH2 C2 Complex II (Succinate Dehydrogenase) FADH2->C2 O2 O₂ H2O H₂O O2->H2O ATP ATP Q CoQ C1->Q label_protons Proton Pumping (ΔΨm generation) C2->Q C3 Complex III (Cytochrome bc₁) CytC Cyt c C3->CytC C4 Complex IV (Cytochrome c Oxidase) C4->O2 C5 Complex V (ATP Synthase) C5->ATP Q->C3 CytC->C4 Rotenone Rotenone Rotenone->C1:f0 AntimycinA Antimycin A AntimycinA->C3:f0 Oligomycin Oligomycin Oligomycin->C5:f0 label_protons->C5 H+

Caption: The mitochondrial electron transport chain (ETC) and sites of action for common inhibitors.

Measurement of Oxygen Consumption Rate (OCR)

Application Note

The Oxygen Consumption Rate (OCR) is a direct measure of mitochondrial respiration and is considered a key indicator of mitochondrial function.[2] Instruments like the Agilent Seahorse XF Analyzer measure OCR in real-time from live cells in a multi-well plate format.[7][8] The standard "Mito Stress Test" uses sequential injections of mitochondrial inhibitors to reveal a detailed profile of respiratory function.[8][9]

  • Oligomycin: An ATP synthase (Complex V) inhibitor that blocks ATP-linked respiration.[5][9]

  • FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the proton gradient, forcing the ETC to function at its maximum rate.[5][9]

  • Rotenone & Antimycin A: Inhibitors of Complex I and Complex III, respectively, which shut down mitochondrial respiration completely.[9] This allows for the calculation of non-mitochondrial oxygen consumption.

Protocol: Seahorse XF Cell Mito Stress Test

This protocol is adapted for a Seahorse XFe96 Analyzer.[1][10]

Materials:

  • Seahorse XFe96 Analyzer

  • Seahorse XF Cell Culture Microplates and Sensor Cartridges

  • Seahorse XF Calibrant

  • Assay Medium: Seahorse XF Base Medium supplemented with 10 mM glucose, 1 mM sodium pyruvate (B1213749), and 2 mM L-glutamine.[1]

  • Mitochondrial inhibitors: Oligomycin, FCCP, Rotenone/Antimycin A mixture.[9]

Procedure:

  • Cell Seeding: Seed cells into a Seahorse XF 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.

  • Prepare Assay Medium: Warm the assay medium to 37°C and adjust the pH to 7.4.

  • Medium Exchange: Remove the growth medium from the cells, wash once with warmed assay medium, and add the final volume of assay medium to each well.[11]

  • Incubation: Place the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow temperature and pH to equilibrate.[10]

  • Load Inhibitors: Prepare stock solutions of the inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) and load them into the designated injection ports of the hydrated sensor cartridge.

  • Assay Execution: Calibrate the analyzer with the hydrated sensor cartridge. Once calibration is complete, replace the calibrant plate with the cell plate and start the assay. The instrument will measure baseline OCR before sequentially injecting the inhibitors and measuring the OCR after each injection.

  • Data Analysis: After the run, normalize the OCR data to cell number or protein concentration. The Seahorse Wave software can automatically calculate the key parameters of mitochondrial function.[5]

Seahorse_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay cluster_injections Automated Injections During Run seed 1. Seed Cells in Seahorse Plate hydrate 2. Hydrate Sensor Cartridge with Calibrant (Overnight) medium 3. Exchange Growth Medium for Assay Medium incubate 4. Incubate Cell Plate (37°C, no CO₂, 1 hr) medium->incubate load 5. Load Inhibitors into Sensor Cartridge incubate->load run 6. Calibrate & Run Assay on Seahorse Analyzer load->run analyze 7. Normalize & Analyze Data run->analyze baseline Measure Basal OCR run->baseline inject1 Inject Oligomycin baseline->inject1 measure1 Measure ATP-Linked OCR inject1->measure1 inject2 Inject FCCP measure1->inject2 measure2 Measure Maximal OCR inject2->measure2 inject3 Inject Rot/AA measure2->inject3 measure3 Measure Non-Mito. OCR inject3->measure3

Caption: Experimental workflow for the Seahorse XF Cell Mito Stress Test.

Data Presentation: OCR Parameters

The table below summarizes the expected changes in key mitochondrial parameters in response to different classes of inhibitors.

ParameterCalculationComplex I Inhibitor (e.g., Rotenone)Complex III Inhibitor (e.g., Antimycin A)ATP Synthase Inhibitor (e.g., Oligomycin)Uncoupler (e.g., FCCP)
Basal Respiration (Last rate before first injection) - (Non-Mitochondrial Respiration)↓↓↓↓↓↓↑↑
ATP-Linked Respiration (Last rate before Oligomycin injection) - (Minimum rate after Oligomycin)↓↓↓↓↓↓↓↓↓N/A
Maximal Respiration (Maximum rate after FCCP injection) - (Non-Mitochondrial Respiration)↓↓↓↓↓↓↓↓↓↑↑↑
Spare Respiratory Capacity (Maximal Respiration) - (Basal Respiration)↓↓↓↓↓↓↓↓↓
Proton Leak (Minimum rate after Oligomycin injection) - (Non-Mitochondrial Respiration)↓↓↓↓↓↓-↑↑↑

Arrow symbols indicate the magnitude of the expected change: (↓↓↓) strong decrease, (↓) slight decrease, (-) no change, (↑) slight increase, (↑↑) moderate increase, (↑↑↑) strong increase.

ATP Production Assays

Application Note

The primary function of mitochondria is ATP synthesis.[2][12] Measuring cellular ATP levels provides a direct assessment of the final output of OXPHOS. Luciferase-based bioluminescence assays are highly sensitive and suitable for high-throughput screening.[12][13] These assays use the firefly luciferase enzyme, which catalyzes a light-emitting reaction in the presence of ATP and luciferin.[2][12] A decrease in ATP levels after compound treatment is a strong indicator of mitochondrial dysfunction.[14]

Protocol: Bioluminescence-Based ATP Assay

Materials:

  • White, opaque 96-well plates suitable for luminescence

  • Commercially available ATP assay kit (e.g., containing luciferase/luciferin reagent)

  • Multimode plate reader with luminescence detection

  • Cell lysis buffer

Procedure:

  • Cell Culture and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat cells with the mitochondrial inhibitors for the desired duration. Include vehicle-treated cells as a negative control.

  • Cell Lysis: Remove the culture medium. Add cell lysis buffer to each well to release intracellular ATP.

  • ATP Measurement: Prepare the ATP detection reagent according to the manufacturer's instructions. Add the reagent to each well.

  • Luminescence Reading: Incubate the plate for the time specified by the kit (typically 10-15 minutes) to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Create an ATP standard curve to quantify ATP concentration.[12] Express the ATP levels in treated cells as a percentage of the vehicle control.

Data Presentation: Effect of Inhibitors on Cellular ATP
CompoundConcentrationTreatment TimeCellular ATP (% of Control)
Vehicle (0.1% DMSO) N/A2 hours100 ± 5.2
Rotenone 1 µM2 hours35 ± 4.1
Antimycin A 1 µM2 hours42 ± 3.8
Oligomycin 1 µM2 hours28 ± 3.5

(Data are representative and presented as mean ± standard deviation)

Mitochondrial Membrane Potential (ΔΨm) Assays

Application Note

A stable mitochondrial membrane potential (ΔΨm) is essential for ATP production and mitochondrial homeostasis.[4] The loss of ΔΨm is an early indicator of mitochondrial dysfunction and apoptosis.[4] This potential can be measured using cationic fluorescent dyes that accumulate in the negatively charged mitochondrial matrix.[15]

  • TMRM/TMRE: These red-orange fluorescent dyes accumulate in polarized mitochondria. A decrease in fluorescence intensity indicates depolarization.[16][17]

  • JC-1: This dye exhibits potential-dependent fluorescence, forming red aggregates in healthy mitochondria with high ΔΨm and existing as green monomers in the cytoplasm or in depolarized mitochondria.[18] A shift from red to green fluorescence indicates depolarization.

Protocol: TMRM Staining for ΔΨm

Materials:

  • Cells cultured on glass-bottom dishes or in a black, clear-bottom 96-well plate

  • TMRM (Tetramethylrhodamine, Methyl Ester) stock solution

  • Fluorescence microscope or plate reader

  • FCCP (as a positive control for depolarization)

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency. Treat with inhibitor compounds for the specified time.

  • Dye Loading: Load the cells by incubating them with 50-100 nM TMRM in culture medium for 20-30 minutes at 37°C.[19]

  • Washing: Gently wash the cells with pre-warmed buffer (e.g., PBS or medium) to remove excess dye.[19]

  • Imaging/Reading: Immediately acquire images using a fluorescence microscope or measure the fluorescence intensity using a plate reader (Ex/Em ~549/573 nm).

  • Positive Control: Treat a set of cells with FCCP (e.g., 10 µM) to induce complete depolarization and establish a baseline for minimal fluorescence.

  • Data Analysis: Quantify the fluorescence intensity of the treated cells and express it as a percentage of the vehicle-treated control cells.

Reactive Oxygen Species (ROS) Detection

Application Note

Inhibition of the ETC, particularly at Complexes I and III, can cause electrons to leak and prematurely reduce oxygen, leading to the formation of superoxide (B77818) (O2•−), a primary mitochondrial ROS.[20] Excessive ROS production causes oxidative stress, damaging cellular components and triggering cell death pathways.[3] Specific fluorescent probes can be used to detect mitochondrial ROS. MitoSOX Red is a widely used probe that selectively targets mitochondria and fluoresces upon oxidation by superoxide.[15][20]

Protocol: MitoSOX Red Assay for Mitochondrial Superoxide

Materials:

  • Cells cultured on glass-bottom dishes or in a 96-well plate

  • MitoSOX Red reagent

  • Fluorescence microscope or plate reader

  • Antimycin A (as a positive control for superoxide production)

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with inhibitor compounds as required.

  • Dye Loading: Prepare a 5 µM working solution of MitoSOX Red in a suitable buffer (e.g., HBSS). Remove the culture medium from the cells and add the MitoSOX Red working solution.

  • Incubation: Incubate the cells for 10-15 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells three times with a warm buffer to remove non-localized probe.

  • Imaging/Reading: Measure the fluorescence using a microscope or plate reader (Ex/Em ~510/580 nm).

  • Data Analysis: Quantify the mean fluorescence intensity and normalize it to the vehicle control.

Glycolytic Function Assays (Lactate Production)

Application Note

When mitochondrial respiration is inhibited, cells compensate for the loss of ATP production by upregulating glycolysis, a phenomenon known as the Warburg effect. This metabolic shift results in increased conversion of pyruvate to lactate (B86563), which is then extruded from the cell, leading to the acidification of the extracellular medium.[21] Measuring the extracellular acidification rate (ECAR) or lactate production is therefore an excellent indirect indicator of mitochondrial inhibition.[22][23]

Metabolic_Shift cluster_glycolysis Cytosol cluster_mito Mitochondrion Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate LDH Lactate Dehydrogenase Pyruvate->LDH Pyruvate_Mito Pyruvate Pyruvate->Pyruvate_Mito Normal Conditions Lactate Lactate Glycolysis->Pyruvate LDH->Lactate OXPHOS Oxidative Phosphorylation (OXPHOS) OXPHOS->Glycolysis Upregulation (Compensatory) ATP_Mito ~32 ATP OXPHOS->ATP_Mito Pyruvate_Mito->OXPHOS Inhibitor Mitochondrial Inhibitor Inhibitor->OXPHOS

Caption: Inhibition of OXPHOS leads to a compensatory upregulation of glycolysis and lactate production.

Protocol: Colorimetric L-Lactate Assay

This protocol measures lactate concentration in the cell culture supernatant.[21][24]

Materials:

  • Clear 96-well plate

  • Commercial L-Lactate Assay Kit (typically containing Lactate Dehydrogenase, NAD+, and a colorimetric probe)

  • Plate reader capable of measuring absorbance at the required wavelength (e.g., 450-490 nm).[24][25]

Procedure:

  • Cell Culture and Treatment: Seed and treat cells with inhibitors in a standard culture plate.

  • Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • Standard Curve: Prepare a series of lactate standards according to the kit manufacturer's instructions.

  • Assay Reaction: Add the collected supernatant samples and lactate standards to a new 96-well plate.

  • Reagent Addition: Prepare the reaction mixture from the kit components and add it to all wells containing samples and standards.

  • Incubation: Incubate the plate at room temperature or 37°C (as per kit instructions) for 30-60 minutes, protected from light.[24]

  • Absorbance Measurement: Measure the absorbance at the specified wavelength using a plate reader.

  • Data Analysis: Subtract the background reading from all measurements. Plot the standard curve and use it to determine the lactate concentration in each sample. Normalize the results to cell number or protein content.

References

Application Notes and Protocols for (Z)-Fluoxastrobin Formulation for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Fluoxastrobin is a synthetic fungicide belonging to the strobilurin class of chemicals.[1] It is a potent inhibitor of fungal mitochondrial respiration, making it an effective agent against a broad spectrum of plant pathogenic fungi.[1][2] These characteristics also make it a molecule of interest for broader life science research, including studies on mitochondrial function, cellular respiration, and antifungal drug discovery.

This document provides detailed application notes and protocols for the laboratory use of this compound, including its mechanism of action, formulation instructions, and methodologies for key in vitro experiments.

Mechanism of Action

This compound, like other QoI (Quinone outside Inhibitor) fungicides, targets the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.[1] By binding to the Qo site of cytochrome b, it blocks the transfer of electrons between ubiquinol (B23937) and cytochrome c. This inhibition disrupts the production of ATP, the primary energy currency of the cell, ultimately leading to fungal cell death.[1]

Data Presentation

Physicochemical Properties
PropertyValueReference
Molecular Formula C₂₁H₁₆ClFN₄O₅[3]
Molecular Weight 458.8 g/mol [3]
Appearance White crystalline solid[2]
Melting Point 103.1–107.7°C[2]
log Kow 2.86 ± 0.01[2]
Solubility of (E)-Isomer

(Data for the (Z)-isomer is limited; the (E)-isomer data provides a solubility reference)

Solvent (at 20°C)Solubility (g/L)
n-heptane 0.04
1-octanol 1.09
2-propanol 6.7
xylene 38.1
polyethylene glycol 118.5
acetone >250
acetonitrile >250
dichloromethane >250
dimethyl sulfoxide (B87167) (DMSO) >250
ethyl acetate >250

Data sourced from the Proposed Registration Decision for Fluoxastrobin.[2]

In Vitro Cytotoxicity
Cell LineAssayIC₅₀Reference
MDA-MB-231 (Human Breast Cancer) XTT6.9 µg/mL[4]
Antifungal Activity
  • Aspergillus spp.[2]

  • Penicillium spp.[2]

  • Colletotrichum graminicola[2]

  • Anthracnose[5]

  • Brown patch[5]

  • Fairy ring[5]

  • Pythium root rot[5]

  • Botrytis blight[5]

  • Powdery mildew[5]

  • Downy mildew[5]

  • Rusts[5]

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in various in vitro assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated analytical balance

Protocol:

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment (e.g., a laminar flow hood).

  • Dissolution: Add the appropriate volume of sterile DMSO to the weighed powder to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

Note: The final concentration of DMSO in the experimental medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Antifungal Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific fungal strain.

Materials:

  • This compound stock solution in DMSO

  • Fungal isolate of interest

  • Appropriate sterile liquid growth medium (e.g., RPMI-1640)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Sterile saline or phosphate-buffered saline (PBS)

  • Hemocytometer or other cell counting device

Protocol:

  • Inoculum Preparation:

    • Culture the fungal isolate on a suitable agar (B569324) medium to obtain sporulation.

    • Harvest spores by flooding the plate with sterile saline and gently scraping the surface.

    • Adjust the spore suspension to the desired concentration (e.g., 1 x 10⁵ CFU/mL) using a hemocytometer and sterile medium.

  • Serial Dilution:

    • Prepare a working solution of this compound by diluting the stock solution in the growth medium.

    • In a 96-well plate, perform serial two-fold dilutions of the working solution to achieve a range of desired concentrations.

    • Include a positive control (fungal inoculum in medium without this compound) and a negative control (medium only).

  • Inoculation: Add the prepared fungal inoculum to each well (except the negative control).

  • Incubation: Incubate the plate at the optimal temperature for the fungal species for 24-72 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that results in complete inhibition of visible fungal growth. This can be assessed visually or by measuring absorbance using a plate reader.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of this compound on a mammalian cell line.

Materials:

  • This compound stock solution in DMSO

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Visualizations

G Mechanism of Action of this compound Ubiquinol Ubiquinol (CoQH2) Complex_III Complex III (Cytochrome bc1) Ubiquinol->Complex_III e- Cytochrome_c_ox Cytochrome c (oxidized) Cytochrome_c_red Cytochrome c (reduced) Complex_III->Cytochrome_c_ox e- Ubiquinone Ubiquinone (CoQ) Complex_III->Ubiquinone Proton_Gradient Proton Gradient Complex_III->Proton_Gradient H+ pumping Z_Fluoxastrobin This compound Z_Fluoxastrobin->Complex_III Inhibits Qo site ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP Proton_Gradient->ATP_Synthase

Caption: this compound inhibits Complex III, blocking ATP synthesis.

G Experimental Workflow: Antifungal Susceptibility Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum_Prep 1. Prepare Fungal Inoculum Inoculation 4. Inoculate Plate Inoculum_Prep->Inoculation Stock_Prep 2. Prepare this compound Stock Serial_Dilution 3. Serial Dilution in 96-well Plate Stock_Prep->Serial_Dilution Serial_Dilution->Inoculation Incubation 5. Incubate (24-72h) Inoculation->Incubation Read_Plate 6. Read Plate (Visually or Spectrophotometrically) Incubation->Read_Plate Determine_MIC 7. Determine MIC Read_Plate->Determine_MIC

Caption: Workflow for determining the MIC of this compound.

G Logical Relationship: Formulation to Application Z_Fluoxastrobin_Powder This compound Powder Stock_Solution Concentrated Stock Solution (-20°C) Z_Fluoxastrobin_Powder->Stock_Solution DMSO DMSO (Solvent) DMSO->Stock_Solution Working_Solution Working Solution (in Medium) Stock_Solution->Working_Solution Dilution Antifungal_Assay Antifungal Assays Working_Solution->Antifungal_Assay Cytotoxicity_Assay Cytotoxicity Assays Working_Solution->Cytotoxicity_Assay Mitochondrial_Assay Mitochondrial Respiration Assays Working_Solution->Mitochondrial_Assay

Caption: Formulation and application of this compound in lab assays.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Detection and Quantification of Fluoxastrobin E/Z Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the separation and quantification of fluoxastrobin and its Z-isomer. Fluoxastrobin, a broad-spectrum strobilurin fungicide, exists as E and Z geometric isomers, with the E-isomer being the more biologically active form.[1] Accurate quantification of both isomers is critical for quality control, residue analysis in food products, and environmental fate studies.[1] The method utilizes Ultra-Performance Liquid Chromatography (UPLC) for efficient separation, coupled with a tandem mass spectrometer for selective and sensitive detection. A QuEChERS-based sample preparation protocol is outlined for the extraction of fluoxastrobin isomers from complex matrices.

Introduction

Fluoxastrobin is a systemic fungicide widely used to control a range of fungal diseases on various crops.[2] Its mode of action involves the inhibition of mitochondrial respiration in fungi by binding to the cytochrome-bc1 complex (Complex III).[1][2] The molecule contains a C=N double bond in the oxime ether group, giving rise to E (entgegen) and Z (zusammen) isomers. The E-isomer is known to be more fungicidally active.[1] Environmental factors can sometimes lead to the isomerization of the more active E-isomer to the less active Z-isomer, making it essential to have analytical methods capable of resolving and quantifying both forms.[3] This document provides a detailed protocol for the analysis of fluoxastrobin isomers using a UPLC-MS/MS system.

Experimental Protocols

Sample Preparation: QuEChERS Method

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a streamlined approach for the extraction of pesticide residues from food matrices.[1][4]

Materials:

  • Homogenized sample (e.g., fruits, vegetables)

  • Acetonitrile (B52724) (ACN)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 50 mL centrifuge tubes

  • 15 mL centrifuge tubes

Protocol:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate salt mixture (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Cap the tube and shake vigorously for 1 minute. This can be done manually or using a mechanical shaker.[5]

  • Centrifuge the tube at >3000 x g for 5 minutes.[5]

  • Transfer the upper acetonitrile layer to a 15 mL tube containing 150 mg PSA, 50 mg C18, and 900 mg anhydrous MgSO₄ for dispersive solid-phase extraction (d-SPE) cleanup.

  • Vortex for 1 minute and then centrifuge at >3000 x g for 5 minutes.

  • Take an aliquot of the supernatant, filter through a 0.22 µm filter, and transfer to an autosampler vial for LC-MS/MS analysis.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • Waters ACQUITY UPLC® system coupled to a Waters Quattro Premier XE® tandem mass spectrometer with an electrospray ionization (ESI) source, or equivalent.[1]

Chromatographic Conditions:

Parameter Condition
Column Waters ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)[1]
Mobile Phase A 5 mmol L-1 ammonium (B1175870) formate (B1220265) in water with 10% methanol[1]
Mobile Phase B Methanol[1]
Gradient Start with 82.5% A, linear ramp to 5.5% A in 25 minutes[1]
Flow Rate 0.3 mL/min[1]
Injection Volume 5 µL[1]

| Column Temperature | 35 °C[1] |

Mass Spectrometry Parameters:

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive[6]
Monitoring Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 459.1[1][7]
Product Ions (m/z) 427.1 (Quantifier), 188.0 (Qualifier)[1][7]

| Capillary Voltage | 1.6 kV[5] |

Data Presentation

The following table summarizes the quantitative performance data for the LC-MS/MS method for fluoxastrobin and its isomer. The quantification is based on a calibration curve with a coefficient of determination (R²) > 0.998.[2]

AnalyteMatrixFortification Level (mg/kg)Recovery (%)RSD (%)LOQ (mg/kg)
Fluoxastrobin (E-isomer)Hulled Rice0.02 - 0.280.6 - 114.8< 200.002 - 0.02[8]
Fluoxastrobin (Z-isomer)Hulled Rice0.02 - 0.280.6 - 114.8< 200.002 - 0.02[8]
FluoxastrobinBivalve MollusksNot Specified76 - 1063.5 - 13.6Not Specified[7]
52 Pesticides (incl. isomers)Various0.0170 - 110≤ 150.01[9]

Note: Data is compiled from multiple sources representing similar methodologies. Performance may vary based on matrix and specific instrument conditions.

Visualizations

experimental_workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 1. Sample Homogenization extraction 2. Acetonitrile Extraction with Salts sample->extraction cleanup 3. Dispersive SPE Cleanup (PSA, C18) extraction->cleanup filtration 4. Filtration cleanup->filtration injection 5. UPLC Injection filtration->injection separation 6. Isomer Separation (C18 Column) injection->separation detection 7. MS/MS Detection (MRM Mode) separation->detection quantification 8. Quantification detection->quantification reporting 9. Reporting quantification->reporting

Caption: General workflow for the analysis of fluoxastrobin isomers.

mode_of_action cluster_pathway Mitochondrial Respiration Pathway Fluoxastrobin Fluoxastrobin (E-Isomer) ComplexIII Mitochondrial Cytochrome-bc1 Complex (Complex III) Fluoxastrobin->ComplexIII Inhibits ETC Electron Transport Chain ATP ATP Synthesis ComplexIII->ATP Disruption ETC->ATP Drives

Caption: Fluoxastrobin's mode of action via inhibition of Complex III.

Conclusion

The described LC-MS/MS method provides excellent sensitivity and selectivity for the separation and quantification of fluoxastrobin E/Z isomers. The use of a UPLC system allows for efficient chromatographic separation, while tandem mass spectrometry ensures accurate detection even in complex matrices. The outlined QuEChERS sample preparation protocol is effective and straightforward, making this method suitable for high-throughput residue analysis in food safety and environmental monitoring laboratories. Accurate determination of both isomers is crucial, and this method provides the necessary performance to meet regulatory and research requirements.[9][10]

References

Application Notes and Protocols: (Z)-Fluoxastrobin in Fungal Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of (Z)-Fluoxastrobin, a Quinone outside Inhibitor (QoI) fungicide, and its application in studying the mechanisms of fungal resistance. Detailed protocols for assessing fungicide sensitivity and detecting molecular markers of resistance are included to facilitate research and development in the field of crop protection.

Mechanism of Action of this compound

This compound belongs to the strobilurin class of fungicides, classified under FRAC (Fungicide Resistance Action Committee) Group 11.[1][2] Its mode of action is the inhibition of mitochondrial respiration.[3][4] Specifically, it blocks the electron transfer at the Quinone "outside" (Qo) binding site within the cytochrome bc1 complex (Complex III) of the mitochondrial respiratory chain.[5][6] This disruption halts the production of ATP, the primary energy currency of the cell, ultimately preventing fungal spore germination and mycelial growth.[1][7] Due to this highly specific target site, QoI fungicides are considered to have a high risk for the development of resistance.[1][7][8]

MoA cluster_ETC Mitochondrial Electron Transport Chain UQH2 Ubiquinol (B23937) (UQH2) C3 Complex III (Cytochrome bc1) UQH2->C3 e- UQ Ubiquinone (UQ) C1 Complex I C2 Complex II CytC Cytochrome c C3->CytC e- C4 Complex IV CytC->C4 e- ATP_Synthase ATP Synthase C4->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP Fluoxastrobin This compound Fluoxastrobin->Block

Figure 1. Mechanism of action of this compound on the fungal mitochondrial electron transport chain.

Mechanisms of Fungal Resistance

Fungal populations can develop resistance to this compound and other QoI fungicides through several mechanisms. Understanding these is critical for effective disease management and the development of new antifungal agents.

2.1 Target-Site Modification The most prevalent mechanism of resistance is a modification of the target site, the cytochrome b protein, encoded by the mitochondrial cyt b gene.[6][9]

  • G143A Mutation: A single point mutation leading to the substitution of glycine (B1666218) (GGT) with alanine (B10760859) (GCT) at codon 143 is the primary cause of high-level resistance.[6][10] This G143A substitution significantly reduces the binding affinity of QoI fungicides to the Qo site, rendering them ineffective.[9][11]

  • F129L Mutation: A substitution of phenylalanine with leucine (B10760876) at codon 129 can confer a moderate level of resistance to QoIs.[12][13]

  • Intron Presence: Some fungal species, such as Puccinia spp., possess a type I intron immediately following codon 143 in their cyt b gene.[14] It is predicted that a mutation at the G143 position would disrupt the splicing of this intron, leading to a non-functional cytochrome b protein, which is lethal.[14] Consequently, the G143A resistance mechanism is unlikely to evolve in these species.[14]

2.2 Alternative Respiration Pathway A significant non-target-site resistance mechanism involves the activation of an Alternative Oxidase (AOX) pathway.[15][16]

  • The AOX enzyme provides a bypass for the electron transport chain, transferring electrons directly from the ubiquinol pool to oxygen.[16][17]

  • This pathway is insensitive to QoI fungicides, allowing the fungus to continue respiration and produce some energy, albeit less efficiently, even when Complex III is blocked.[15][16]

  • The presence and induction of AOX can limit the effectiveness of strobilurins, particularly after an infection is established.[15][18]

Resistance cluster_ETC Mitochondrial Respiration UQ Ubiquinone Pool C3 Complex III (Wild-Type) UQ->C3 C3_mut Complex III (G143A Mutant) UQ->C3_mut AOX Alternative Oxidase (AOX) UQ->AOX CytC Cytochrome c C3->CytC C3_mut->CytC ATP ATP Production CytC->ATP CytC->ATP O2 O2 AOX->O2 Fluox This compound Fluox->Block1 Fluox->Block2 Block2->C3_mut Binding Reduced

Figure 2. Key resistance mechanisms against QoI fungicides like this compound.

2.3 Other Mechanisms Enhanced efflux transporter activity, which actively pumps fungicides out of the fungal cell, has also been implicated in reduced sensitivity, though its practical impact is considered less significant than target-site mutations.[6][19]

Experimental Protocols

3.1 Protocol: Fungicide Sensitivity Assay (EC50 Determination) This protocol details the agar (B569324) dilution method to determine the half-maximal effective concentration (EC50), a quantitative measure of a fungicide's potency.[20][21]

Materials:

  • Pure isolate of the test fungus

  • This compound (analytical grade)

  • Solvent (e.g., acetone (B3395972) or DMSO)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Sterile Petri dishes (90 mm)

  • Sterile distilled water

  • Micropipettes and sterile tips

  • Cork borer (5-7 mm diameter) or scalpel

  • Incubator

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10,000 µg/mL) in a suitable solvent.

  • Serial Dilutions: Perform serial dilutions of the stock solution to create a range of concentrations to be tested (e.g., 0.001, 0.01, 0.1, 1, 10, 100 µg/mL).

  • Media Preparation: Prepare the fungal growth medium (e.g., PDA) according to the manufacturer's instructions and autoclave. Allow it to cool in a water bath to 45-50°C.

  • Amending Media: Add the appropriate volume of each fungicide dilution to the molten agar to achieve the desired final concentrations. Ensure the solvent concentration is consistent across all plates, including a solvent-only control, and does not exceed a level that inhibits fungal growth (typically <1% v/v).

  • Plate Pouring: Pour the amended agar into sterile Petri dishes and allow them to solidify.

  • Inoculum Preparation: Grow the fungal isolate on non-amended agar until the colony is well-established. Take a mycelial plug from the actively growing edge of the colony using a sterile cork borer or scalpel.

  • Inoculation: Place a single mycelial plug, mycelium-side down, in the center of each amended and control plate.

  • Incubation: Incubate the plates at the optimal temperature for the test fungus until the colony in the control plate has reached near-maximum diameter.

  • Data Collection: Measure the colony diameter of the fungal growth on each plate in two perpendicular directions and calculate the average.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control:

      • Inhibition (%) = [(Diameter_control - Diameter_treatment) / Diameter_control] * 100

    • Plot the percent inhibition against the log-transformed fungicide concentration.

    • Use probit analysis or non-linear regression to calculate the EC50 value, which is the concentration that causes 50% inhibition of growth.[22]

Workflow_EC50 start Prepare Fungal Culture inoculate Inoculate Center of Plates with Mycelial Plug start->inoculate stock Prepare Fungicide Stock Solution dilute Create Serial Dilutions stock->dilute amend Amend Agar with Fungicide Dilutions dilute->amend media Prepare & Cool Molten Agar media->amend pour Pour Plates amend->pour pour->inoculate incubate Incubate inoculate->incubate measure Measure Colony Diameters incubate->measure calculate Calculate % Inhibition measure->calculate analyze Determine EC50 via Regression Analysis calculate->analyze end EC50 Value analyze->end

Figure 3. General workflow for determining the EC50 value using the agar dilution method.

3.2 Protocol: Molecular Detection of G143A Mutation via PCR-RFLP This protocol describes the use of Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) to detect the G143A mutation, a common method for screening resistant isolates.[23][24]

Materials:

  • Fungal mycelium or spores

  • DNA extraction kit

  • PCR primers flanking the codon 143 region of the cyt b gene

  • Taq DNA polymerase and PCR buffer

  • dNTPs

  • Thermocycler

  • Restriction enzyme that specifically cuts the sequence created by the G143A mutation (e.g., Fnu4HI or SatI recognizes GCTGC)[12]

  • Agarose (B213101) gel, electrophoresis buffer (e.g., TBE), and DNA stain

  • Gel electrophoresis apparatus and imaging system

Methodology:

  • DNA Extraction: Extract genomic DNA from the fungal isolate using a commercial kit or a standard protocol.[25]

  • PCR Amplification:

    • Set up a PCR reaction using primers designed to amplify a fragment of the cyt b gene containing codon 143.

    • Perform PCR using an optimized thermal cycling program (annealing temperature and extension time will depend on primers and target length).

  • Verification of Amplicon: Run a small amount of the PCR product on an agarose gel to confirm that a fragment of the expected size has been amplified.

  • Restriction Digest:

    • Incubate the remaining PCR product with the chosen restriction enzyme (e.g., Fnu4HI) according to the manufacturer's protocol. The G143A mutation (GGT -> GCT) can create a recognition site for this enzyme.

    • The wild-type (sensitive) sequence (GGT) will not be cut by the enzyme.

    • The mutant (resistant) sequence (GCT) will be cleaved into two smaller fragments.

  • Gel Electrophoresis:

    • Separate the digested DNA fragments on an agarose gel.

    • Visualize the DNA bands using a gel imaging system.

  • Analysis:

    • Sensitive Isolate (Wild-Type): A single, larger band (the undigested PCR product) will be visible.

    • Resistant Isolate (G143A): Two smaller bands (the digested fragments) will be visible.

    • Heteroplasmic Isolate: Three bands may be visible (the undigested product and the two digested fragments), indicating the presence of both mitochondrial DNA types.

Workflow_RFLP start Fungal Sample dna Genomic DNA Extraction start->dna pcr PCR Amplification of cyt b Gene Fragment dna->pcr digest Restriction Enzyme Digestion pcr->digest gel Agarose Gel Electrophoresis digest->gel analyze Analyze Banding Pattern gel->analyze res Resistant (2 Bands) analyze->res Digested sens Sensitive (1 Band) analyze->sens Undigested

Figure 4. Workflow for detecting the G143A resistance mutation using PCR-RFLP.

Data Presentation: EC50 Values for QoI Fungicides

The following table summarizes representative EC50 values from studies on fungal pathogens with known QoI resistance mechanisms. These values illustrate the significant shift in sensitivity conferred by mutations in the cyt b gene.

Fungal PathogenFungicideResistance MechanismMean EC50 (µg/mL)Resistance Factor (RF)Reference
Corynespora cassiicolaPyraclostrobinG143A1.67 - 8.82>100 (qualitative)[11]
Colletotrichum acutatumPyraclostrobinF129L1.2 - 2.5Moderate[24]
Cercospora nicotianaeAzoxystrobinWild-Type (Sensitive)< 0.177-[13]
Cercospora nicotianaeAzoxystrobinF129L0.177 - 0.535Moderate[13]
Cercospora nicotianaeAzoxystrobinG143A> 1.15High[13]
Alternaria alternataPyraclostrobinSensitive< 0.1-[22]
Alternaria alternataPyraclostrobinResistant> 100>1000[21]

Note: Resistance Factor (RF) is typically calculated as RF = EC50 (resistant isolate) / EC50 (sensitive isolate). Data for this compound may vary but is expected to follow similar trends due to cross-resistance within the QoI group.[5]

References

Application of (Z)-Fluoxastrobin in Turfgrass Disease Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Fluoxastrobin is a broad-spectrum, systemic fungicide belonging to the quinone outside inhibitor (QoI) class of fungicides (FRAC Group 11). It is a valuable tool in the management of a wide range of turfgrass diseases. Its mode of action involves the inhibition of mitochondrial respiration in fungi by binding to the Qo site of the cytochrome bc1 complex (Complex III) in the electron transport chain. This disruption of electron transfer effectively halts ATP synthesis, leading to the cessation of fungal growth and development.[1][2] this compound exhibits both preventative and curative properties and is absorbed by the plant and translocated systemically, protecting both treated and new growth. This document provides detailed application notes and experimental protocols for researchers utilizing this compound in the study of turfgrass diseases.

Data Presentation

The efficacy of this compound has been evaluated in numerous research trials for the control of key turfgrass diseases. The following tables summarize the quantitative data on its performance against brown patch and dollar spot.

Table 1: Efficacy of this compound for Brown Patch (Rhizoctonia solani) Control in Turfgrass

Active IngredientApplication Rate (fl. oz. per 1000 sq. ft.)Application Interval (days)Average Efficacy Rating*Reference
Fluoxastrobin0.25 - 0.514-283+[3]
Azoxystrobin0.4 - 0.714-284/3[3]
Pyraclostrobin0.5 - 0.714-284[3]
Trifloxystrobin0.25 - 0.514-214[3]

*Efficacy Rating Scale: 4 = excellent control; 3 = good to excellent control; 2 = fair to good control; 1 = control is inconsistent but good in some instances; + = intermediate between two efficacy ratings; L = limited data.[3]

Table 2: Efficacy of this compound for Dollar Spot (Clarireedia jacksonii) Control in Turfgrass

TreatmentRate ( product/1000 sq. ft.)Application Interval (days)Mean Dollar Spot Lesions (count per plot) - 14 DAT¹Mean Dollar Spot Lesions (count per plot) - 28 DAT¹Turf Quality (1-9 scale)² - 28 DAT¹Reference
Untreated Control--45.362.15.5[4]
Fluoxastrobin SC0.36 fl oz148.712.57.8Hypothetical Data
Chlorothalonil 720 SFT3.2 fl oz1410.215.87.5[4]
Propiconazole 1.3 ME1.0 fl oz1412.518.37.2Hypothetical Data

¹DAT: Days After initial Treatment. Data is hypothetical and for illustrative purposes, adapted from typical results seen in fungicide efficacy trials.[4] ²Turf Quality Rating: 1 = brown/dead turf, 6 = acceptable, 9 = excellent, uniform green turf.[4]

Experimental Protocols

Detailed methodologies are crucial for conducting reproducible turfgrass disease research. The following are generalized protocols for evaluating the efficacy of this compound against brown patch and dollar spot. These should be adapted based on specific research objectives and local conditions.

Protocol 1: Field Efficacy of this compound for the Control of Brown Patch (Rhizoctonia solani)

1. Objective: To evaluate the efficacy of this compound in controlling brown patch on a susceptible turfgrass species.

2. Experimental Design:

  • Location: A research facility or golf course with a history of brown patch disease.

  • Turfgrass: Established stand of a susceptible cool-season turfgrass such as tall fescue, perennial ryegrass, or creeping bentgrass.[5]

  • Plot Size: 3 ft x 6 ft (or similar), with 1-2 ft borders to prevent spray drift between plots.[6]

  • Replication: Randomized complete block design with 4 replications.[6]

  • Treatments:

    • Untreated control

    • This compound at various application rates (e.g., low, medium, and high label rates).

    • Positive control (a standard, effective fungicide for brown patch).

3. Inoculation (if natural infection is not sufficient):

  • Culture Rhizoctonia solani on a sterilized grain medium (e.g., oats or rye) for 2-3 weeks.

  • Evenly distribute the inoculum over each plot at a predetermined rate (e.g., 50-100 g per plot) 2-3 days prior to the first fungicide application.[6][7]

  • Irrigate the plots lightly after inoculation to move the inoculum into the turf canopy.

4. Fungicide Application:

  • Apply fungicides using a CO2-pressurized backpack sprayer calibrated to deliver a specific volume (e.g., 2 gallons of water per 1000 sq. ft.).

  • Make the initial application preventatively when environmental conditions are conducive for brown patch development (e.g., night temperatures > 60°F and high humidity) or curatively at the first sign of disease symptoms.

  • Subsequent applications should be made according to the desired treatment interval (e.g., 14, 21, or 28 days).[3]

5. Data Collection:

  • Disease Severity: Visually assess the percentage of the plot area affected by brown patch on a weekly or bi-weekly basis. A rating scale (e.g., 0-100%) can be used.

  • Turfgrass Quality: Visually rate the overall quality of the turf in each plot on a scale of 1 to 9, where 1 is dead or dormant turf, 6 is acceptable quality, and 9 is excellent, healthy turf.[4] Ratings should consider color, density, and uniformity.

  • Phytotoxicity: Visually assess any signs of phytotoxicity (e.g., yellowing, stunting) on a scale of 0 to 5, where 0 is no phytotoxicity and 5 is severe phytotoxicity.

6. Data Analysis:

  • Analyze data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine significant differences between treatments.

  • Use a mean separation test (e.g., Tukey's HSD) to compare treatment means.

Protocol 2: Field Efficacy of this compound for the Control of Dollar Spot (Clarireedia jacksonii)

1. Objective: To evaluate the efficacy of this compound in controlling dollar spot on a susceptible turfgrass species.

2. Experimental Design:

  • Location: A research facility or golf course with a history of dollar spot.

  • Turfgrass: Established stand of a susceptible turfgrass such as creeping bentgrass or annual bluegrass.[8]

  • Plot Size: 3 ft x 5 ft (or similar), with 1-2 ft borders.[6]

  • Replication: Randomized complete block design with 4 replications.[6]

  • Treatments:

    • Untreated control

    • This compound at various application rates.

    • Positive control (a standard, effective fungicide for dollar spot).

3. Inoculation:

  • Natural infection is often sufficient for dollar spot trials. If inoculation is necessary, culture Clarireedia jacksonii on a suitable medium.

  • Distribute inoculum evenly over the plots.

4. Fungicide Application:

  • Apply fungicides using a calibrated CO2-pressurized backpack sprayer (e.g., 2 gallons of water per 1000 sq. ft.).

  • Initiate applications preventatively in the spring when night temperatures consistently exceed 50°F, or curatively when the first symptoms appear.[9]

  • Apply subsequent treatments at specified intervals (e.g., 14 or 21 days).[10]

5. Data Collection:

  • Disease Severity: Count the number of active dollar spot infection centers (lesions) per plot at regular intervals (e.g., weekly).[4]

  • Turfgrass Quality: Visually rate turf quality on a 1-9 scale, as described in Protocol 1.[4]

  • Phytotoxicity: Assess for any signs of phytotoxicity.

6. Data Analysis:

  • Analyze the number of dollar spot lesions and turf quality ratings using ANOVA and a mean separation test.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow for fungicide efficacy testing.

fluoxastrobin_moa cluster_fungal_cell Fungal Cell cluster_mitochondrion Mitochondrion Complex_I Complex I Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone e- Complex_II Complex II Complex_II->Ubiquinone e- Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III e- AOX Alternative Oxidase (AOX) Ubiquinone->AOX e- (bypass) Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Inhibition Inhibition No_ATP ATP Depletion Complex_IV Complex IV Cytochrome_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP Synthesis (Energy) ATP_Synthase->ATP Fluoxastrobin This compound Fluoxastrobin->Complex_III Binds to Qo site Inhibition->No_ATP Fungal_Death Fungal Growth Inhibition & Death No_ATP->Fungal_Death

Figure 1: Mechanism of action of this compound.

fungicide_efficacy_workflow Start Start: Experimental Setup Plot Establish Turfgrass Plots (e.g., 3'x6', 4 reps) Start->Plot Inoculation Inoculate with Pathogen (if necessary) Plot->Inoculation Application Apply Fungicide Treatments (incl. Fluoxastrobin & Controls) Inoculation->Application Incubation Incubate under Conducive Environmental Conditions Application->Incubation Data_Collection Data Collection (Disease Severity, Turf Quality) Incubation->Data_Collection Repeat at intervals Analysis Statistical Analysis (ANOVA, Mean Separation) Data_Collection->Analysis Results Summarize Results (Tables & Figures) Analysis->Results End End: Conclusion Results->End

Figure 2: General workflow for a turfgrass fungicide efficacy trial.

downstream_effects Fluoxastrobin This compound Complex_III Inhibition of Cytochrome bc1 Complex (III) Fluoxastrobin->Complex_III ETC_Block Electron Transport Chain Blocked Complex_III->ETC_Block ATP_Reduction Reduced ATP Synthesis ETC_Block->ATP_Reduction AOX_Induction Induction of Alternative Oxidase (AOX) Pathway ETC_Block->AOX_Induction Signal for bypass Energy_Crisis Cellular Energy Crisis ATP_Reduction->Energy_Crisis Growth_Inhibition Inhibition of Spore Germination & Mycelial Growth Energy_Crisis->Growth_Inhibition Resistance Potential for Fungicide Resistance AOX_Induction->Resistance

Figure 3: Downstream effects of this compound application.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for the Isolation and Quantification of (Z)- and (E)-Fluoxastrobin Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoxastrobin is a broad-spectrum strobilurin fungicide widely used in agriculture to control a variety of fungal diseases.[1] Its mode of action involves the inhibition of mitochondrial respiration in fungi.[2] The chemical structure of fluoxastrobin contains a C=N double bond within the oxime ether group, which gives rise to two geometric isomers: (Z)-fluoxastrobin and (E)-fluoxastrobin.[1] The (E)-isomer is recognized as the more biologically active form.[1] Although commercial formulations are predominantly the (E)-isomer, the potential for isomerization to the less active (Z)-isomer under certain manufacturing or environmental conditions necessitates reliable analytical methods for their separation and quantification.[1]

This application note provides a detailed protocol for the isolation and analysis of (Z)- and (E)-fluoxastrobin isomers using Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with either a Photo-Diode Array (PDA) detector or a tandem mass spectrometer (MS/MS). This method is crucial for quality control, residue analysis in food products, and environmental fate studies.

Data Presentation

The following table summarizes the quantitative data related to the analytical methods for fluoxastrobin isomer analysis. While specific retention times and resolution factors can vary between systems, this data provides an overview of method performance.

ParameterMethod 1: UPLC-PDAMethod 2: UPLC-MS/MS
Analyte (Z)- and (E)-Fluoxastrobin(Z)- and (E)-Fluoxastrobin
Matrix Fruits and BeveragesAgricultural Products
Recovery of (E)-Fluoxastrobin 75.5 - 100.3%Not explicitly stated
Recovery of this compound 75.0 - 103.9%Not explicitly stated
Limit of Detection (LOD) ≤ 6 µg/kg[1]Not explicitly stated
Limit of Quantification (LOQ) ≤ 20 µg/kg[1]Not explicitly stated
Linearity (Correlation Coefficient, r²) > 0.999[1]> 0.998

Experimental Protocols

This section details the methodologies for sample preparation and chromatographic analysis of fluoxastrobin isomers.

Method 1: UPLC-PDA for Fruits and Beverages

This method is adapted from a validated procedure for the determination of fluoxastrobin residues in fruits and beverages.[1]

1. Sample Preparation (Ultrasonication and Gel Permeation Chromatography)

  • Homogenization: Homogenize a representative sample of the fruit or beverage.

  • Extraction: Extract a portion of the homogenized sample with a 1:1 (v/v) mixture of ethyl acetate (B1210297) and cyclohexane (B81311) using ultrasonication.

  • Cleanup: Clean up the resulting extract using Gel Permeation Chromatography (GPC) to remove larger molecules and interferences.

  • Final Solution: The eluate from the GPC is then ready for UPLC-PDA analysis.

2. UPLC-PDA Instrumentation and Conditions

  • Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system equipped with a Photo-Diode Array (PDA) detector.

  • Column: A BEH C18 column (50 mm x 2.1 mm, 1.7 µm) is recommended.[1]

  • Mobile Phase: An isocratic mobile phase of water and acetonitrile (B52724) (3:7, v/v) is used.[1]

  • Flow Rate: The flow rate is maintained at 0.3 mL/min.[1]

  • Column Temperature: The column temperature is set to 40°C.[1]

  • Detection Wavelength: The ultraviolet absorption wavelength for detection is set at 251 nm.[1]

Method 2: UPLC-MS/MS for General Agricultural Products

This method utilizes the robust and widely adopted QuEChERS sample preparation technique.

1. Sample Preparation (QuEChERS Method)

  • Homogenization: Homogenize the sample matrix (e.g., vegetables, grains).

  • Extraction: Perform a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction using acetonitrile as the solvent.

  • Cleanup: Utilize a dispersive solid-phase extraction (d-SPE) with appropriate sorbents such as PSA (primary secondary amine) and C18 to clean up the extract.

  • Final Solution: The final, cleaned extract is then analyzed by UPLC-MS/MS.

2. UPLC-MS/MS Instrumentation and Conditions

  • Instrumentation: A UPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column is suitable for separation.

  • Mobile Phase: A gradient elution is typically employed with:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in methanol.

  • Detection: The MS/MS is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Mandatory Visualization

Fluoxastrobin_Isomer_Isolation_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Chromatographic Analysis cluster_detection Detection Sample Sample Collection (e.g., Fruits, Vegetables) Homogenize Homogenization Sample->Homogenize QuEChERS QuEChERS Extraction (Acetonitrile) Homogenize->QuEChERS Method 2 Solvent_Extraction Solvent Extraction (Ethyl Acetate/Cyclohexane) Homogenize->Solvent_Extraction Method 1 dSPE d-SPE Cleanup (PSA, C18) QuEChERS->dSPE GPC GPC Cleanup Solvent_Extraction->GPC Final_Extract Final Extract for Analysis dSPE->Final_Extract GPC->Final_Extract UPLC UHPLC Separation (C18 Column) Final_Extract->UPLC PDA PDA Detection (251 nm) UPLC->PDA Method 1 MSMS MS/MS Detection (MRM Mode) UPLC->MSMS Method 2 Data_Analysis Data Analysis & Quantification PDA->Data_Analysis MSMS->Data_Analysis

Caption: Workflow for the isolation and analysis of (Z)- and (E)-fluoxastrobin isomers.

Signaling Pathway

Fluoxastrobin's fungicidal activity is not related to a signaling pathway in the traditional sense of cellular communication, but rather a direct inhibition of a critical metabolic pathway.

Fluoxastrobin_Mode_of_Action Fluoxastrobin Fluoxastrobin Complex_III Mitochondrial Cytochrome-bc1 Complex (Complex III) Fluoxastrobin->Complex_III Inhibits Electron_Transport Electron Transport Chain ATP_Synthesis ATP Synthesis Electron_Transport->ATP_Synthesis Disrupted Fungal_Cell_Death Fungal Cell Death ATP_Synthesis->Fungal_Cell_Death Leads to

Caption: Mode of action of fluoxastrobin via inhibition of mitochondrial respiration.

References

Application Notes and Protocols for In Vivo Evaluation of (Z)-Fluoxastrobin in Crop Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Z)-Fluoxastrobin is a systemic fungicide belonging to the strobilurin class of chemicals.[1] It is utilized for the control of a broad spectrum of fungal diseases in a variety of crops, including cereals, fruits, and vegetables.[2] Its mode of action is the inhibition of mitochondrial respiration in fungi by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III), which disrupts the electron transport chain and prevents ATP synthesis, ultimately leading to fungal cell death.[2] this compound exhibits both preventative and curative properties and is absorbed by the plant and translocated systemically, providing protection to both existing and new growth.[3]

Beyond its direct fungicidal activity, this compound and other strobilurins can induce positive physiological effects in plants. These include a "greening effect" characterized by delayed senescence and enhanced photosynthetic activity, improved nitrogen metabolism, and increased tolerance to biotic and abiotic stresses.[1][4][5][6] These effects are attributed to the influence of strobilurins on plant hormonal balance, particularly the inhibition of ethylene (B1197577) biosynthesis and the modulation of abscisic acid (ABA) levels.[1][4][6]

These application notes provide a comprehensive overview of the in vivo evaluation of this compound in various crop models, including quantitative efficacy data, detailed experimental protocols for key assays, and diagrams of the underlying signaling pathways.

Data Presentation: Efficacy of this compound

The following tables summarize the quantitative and qualitative efficacy of this compound in controlling key fungal diseases in major crop models.

Table 1: Quantitative Efficacy of this compound against Fungal Pathogens in Soybean

PathogenCropTreatmentApplication RateDisease Severity Reduction (%)Yield Increase (%)Reference
Cercospora sojina (Frogeye Leaf Spot)SoybeanFlutriafol + FluoxastrobinNot Specified>5019[7][8]

Table 2: Qualitative Efficacy of this compound against Fungal Pathogens in Wheat

PathogenDiseaseEfficacy Rating
Puccinia triticinaLeaf RustVery Good
Powdery MildewPowdery MildewGood
Parastagonospora nodorumStagonospora Glume BlotchUnknown
Zymoseptoria triticiSeptoria Leaf BlotchUnknown
Pyrenophora tritici-repentisTan SpotVery Good
Puccinia striiformis f. sp. triticiStripe RustUnknown
Puccinia graminis f. sp. triticiStem RustVery Good

Source: Adapted from the North Central Regional Committee on Management of Small Grain Diseases (NCERA-184) efficacy tables.[9][10][11] Efficacy categories are defined as: E=Excellent, VG=Very Good, G=Good, F=Fair, P=Poor, U=Unknown.

Table 3: Efficacy of Strobilurin-Containing Fungicides against Gray Leaf Spot in Corn

Active IngredientsDiseaseEfficacy Rating
Flutriafol + Azoxystrobin + FluindapyrGray Leaf SpotVery Good to Excellent
Cyproconazole + PicoxystrobinGray Leaf SpotExcellent
Prothioconazole + TrifloxystrobinGray Leaf SpotExcellent

Source: Adapted from Wise, K. (2025).[12] While this table does not specify this compound, it provides context for the efficacy of strobilurin-containing fungicides against a key corn disease.

Experimental Protocols

Detailed methodologies for the in vivo evaluation of this compound are provided below. These protocols are designed to be adaptable to specific research needs and crop models.

Protocol 1: In Vivo Evaluation of this compound against Wheat Leaf Rust (Puccinia triticina)

1. Plant Material and Growth Conditions:

  • Grow a susceptible wheat variety (e.g., 'Thatcher') in 10 cm diameter pots (5-10 seeds per pot).

  • Maintain plants in a greenhouse or growth chamber at approximately 25°C with a 16-hour photoperiod until they reach the two-leaf stage.[13]

2. Inoculum Preparation:

  • Multiply Puccinia triticina urediospores on a susceptible wheat cultivar in a controlled environment (20°C ± 2°C and 12-hour photoperiod).[14]

  • Prepare an inoculum suspension by suspending fresh urediospores in a carrier oil (e.g., Soltrol 170) or in sterile distilled water containing a surfactant (e.g., 0.02% Tween 20).[13][15][16]

  • Adjust the spore concentration to approximately 6 x 10^5 spores/mL for water-based suspensions or 6 x 10^6 spores/mL for oil-based suspensions.[13]

3. Fungicide Application:

  • Prepare a solution of this compound at the desired concentration(s).

  • Apply the fungicide solution to the wheat seedlings 24 hours before inoculation (preventative/protective assay) or at various time points after inoculation (curative/eradicative assay).[14]

  • Application can be performed using a calibrated sprayer to ensure uniform coverage.

4. Inoculation:

  • Spray the inoculum suspension evenly onto the adaxial and abaxial surfaces of the wheat leaves.[13]

  • Place the inoculated plants in a dew chamber at 15-16°C with high relative humidity (95-100%) in the dark for 18-24 hours to facilitate spore germination and infection.[13][14]

5. Post-Inoculation Incubation and Disease Assessment:

  • Transfer the plants back to the greenhouse or growth chamber (25°C, 16-hour photoperiod).[13]

  • Assess disease severity 10-14 days after inoculation.

  • Disease severity can be quantified by counting the number of uredia per square centimeter of leaf area.[14]

6. Data Analysis:

  • Analyze the data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine the significance of treatment effects.[17]

  • Calculate the percentage of disease control for each treatment relative to the untreated control.

Protocol 2: In Vivo Evaluation of this compound against Soybean Frogeye Leaf Spot (Cercospora sojina)

1. Plant Material and Growth Conditions:

  • Grow a susceptible soybean variety in a field or greenhouse environment.

  • Ensure standard agronomic practices for soybean cultivation are followed.

2. Fungicide Application:

  • Apply this compound at the desired rates at the R3 growth stage (beginning pod).

  • Include an untreated control for comparison.

  • Use a randomized complete block design with multiple replications for field trials.[18]

3. Disease Assessment:

  • Monitor the development of frogeye leaf spot throughout the growing season.

  • Assess disease severity at the R6 growth stage (full seed) by estimating the percentage of leaf area with symptoms in the upper canopy.[19]

  • A quantifiable disease severity rating scale, such as the one developed by Price et al. (2016), can be used for accurate assessment.[20][21][22] This scale uses image analysis to correlate visual symptoms with the percentage of lesion area.

4. Yield Measurement:

  • At maturity, harvest the soybeans from the center rows of each plot to minimize edge effects.[18]

  • Determine the grain yield and adjust to a standard moisture content (e.g., 13%).

5. Data Analysis:

  • Statistically analyze disease severity and yield data using ANOVA.[17]

  • Perform mean separation tests (e.g., Fisher's LSD) to compare treatment means.

  • Correlate disease severity with yield to determine the impact of this compound on yield protection.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its in vivo evaluation.

Fungicide_Action_Pathway cluster_fungus Fungal Pathogen Fluoxastrobin This compound ComplexIII Cytochrome bc1 Complex (Complex III) Fluoxastrobin->ComplexIII Binds to Qo site Mitochondrion Mitochondrion ETC Electron Transport Chain ComplexIII->ETC Inhibition ATP_Synthase ATP Synthesis ETC->ATP_Synthase Disruption Fungal_Death Fungal Cell Death ATP_Synthase->Fungal_Death Leads to

Caption: Mechanism of this compound's fungicidal action.

Plant_Response_Pathway cluster_plant_cell Plant Cell cluster_physiological_effects Physiological Effects Fluoxastrobin This compound Application Mitochondrial_Respiration Mitochondrial Respiration Inhibition Fluoxastrobin->Mitochondrial_Respiration AOX Alternative Oxidase (AOX) Pathway Activation Mitochondrial_Respiration->AOX NO_Production Nitric Oxide (NO) Production Mitochondrial_Respiration->NO_Production Defense_Gene_Expression Defense-Related Gene Expression AOX->Defense_Gene_Expression Hormonal_Balance Altered Hormonal Balance NO_Production->Hormonal_Balance NO_Production->Defense_Gene_Expression Ethylene_Inhibition Ethylene Synthesis Inhibition Hormonal_Balance->Ethylene_Inhibition ABA_Increase Abscisic Acid (ABA) Increase Hormonal_Balance->ABA_Increase Greening_Effect Greening Effect (Delayed Senescence) Ethylene_Inhibition->Greening_Effect Stress_Tolerance Enhanced Stress Tolerance ABA_Increase->Stress_Tolerance Photosynthesis Increased Photosynthesis Greening_Effect->Photosynthesis

Caption: Plant physiological responses to this compound.

Experimental_Workflow start Start: Select Crop Model and Pathogen plant_growth 1. Plant Growth and Maintenance start->plant_growth inoculum_prep 2. Inoculum Preparation plant_growth->inoculum_prep fungicide_app 3. This compound Application inoculum_prep->fungicide_app inoculation 4. Artificial Inoculation fungicide_app->inoculation incubation 5. Incubation under Controlled Conditions inoculation->incubation assessment 6. Disease Severity and/or Yield Assessment incubation->assessment analysis 7. Statistical Data Analysis assessment->analysis end End: Efficacy Determination analysis->end

Caption: In vivo evaluation workflow for this compound.

References

Application Note: (Z)-Fluoxastrobin as a Reference Standard in Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoxastrobin is a broad-spectrum systemic fungicide belonging to the strobilurin class of agrochemicals. It functions by inhibiting mitochondrial respiration in fungi, specifically by blocking the cytochrome bc1 complex (Complex III) in the electron transport chain.[1][2] Fluoxastrobin exists as geometric isomers, (E) and (Z), due to the presence of a C=N double bond in the oxime ether group.[3] The (E)-isomer is generally the more biologically active form.[3] Accurate quantification of both isomers is crucial for quality control, residue analysis in food and environmental samples, and for studying its metabolic fate. This application note provides detailed protocols for the chromatographic analysis of fluoxastrobin isomers using (Z)-Fluoxastrobin as a reference standard.

Chemical Properties of Fluoxastrobin

PropertyValue
Chemical FormulaC₂₁H₁₆ClFN₄O₅
Molecular Weight458.83 g/mol
AppearanceWhite crystalline solid
Mode of ActionQuinone outside Inhibitor (QoI); inhibits mitochondrial respiration at Complex III.[1][4]

Signaling Pathway: Inhibition of Mitochondrial Respiration

Fluoxastrobin's primary mode of action is the disruption of adenosine (B11128) triphosphate (ATP) synthesis in fungal cells. It binds to the Quinone 'outside' (Qo) site of the cytochrome bc1 complex, inhibiting the transfer of electrons and thereby blocking the respiratory chain.[1][4]

cluster_Mitochondrion Mitochondrial Inner Membrane Complex_III Cytochrome bc1 Complex (Complex III) Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Ubiquinol Ubiquinol (QH2) Ubiquinol->Complex_III e- ATP_Synthase ATP Synthase Cytochrome_c->ATP_Synthase e- transfer ATP ATP ATP_Synthase->ATP produces Fluoxastrobin This compound Fluoxastrobin->Inhibition Inhibition->Complex_III Inhibits Qo site

Caption: Mechanism of action of Fluoxastrobin.

Experimental Workflow for Chromatographic Analysis

A generalized workflow for the analysis of fluoxastrobin in various matrices using a reference standard is depicted below. This process involves sample preparation, chromatographic separation, and data analysis.

cluster_workflow Analytical Workflow Sample_Prep Sample Preparation (Extraction & Cleanup) Chromatography Chromatographic Separation (UPLC or GC) Sample_Prep->Chromatography Standard_Prep Reference Standard Preparation (this compound) Standard_Prep->Chromatography Detection Detection (PDA, MS/MS) Chromatography->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis

Caption: General workflow for fluoxastrobin analysis.

Application 1: Ultra-Performance Liquid Chromatography with Photo-Diode Array Detection (UPLC-PDA)

This method is suitable for the quantification of fluoxastrobin residues in fruits and beverages.

Experimental Protocol:

  • Sample Preparation:

    • Homogenize a representative sample of the fruit or beverage.

    • Extract a portion of the homogenized sample with a 1:1 (v/v) mixture of ethyl acetate (B1210297) and cyclohexane (B81311) using ultrasonication.[5]

    • Clean up the extract using Gel Permeation Chromatography (GPC).[5]

    • The resulting eluate is ready for UPLC-PDA analysis.[3]

  • Chromatographic Conditions:

    • Instrument: UPLC system with a Photo-Diode Array (PDA) detector.[5]

    • Column: ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm).[5]

    • Mobile Phase: Water:Acetonitrile (B52724) (3:7, v/v).[5]

    • Flow Rate: 0.3 mL/min.[5]

    • Column Temperature: 40 °C.[5]

    • Detection Wavelength: 251 nm.[5]

  • Reference Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

    • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.05 to 2 mg/L.[5]

Quantitative Data Summary (UPLC-PDA)

ParameterResult
Linearity Range0.05 - 2 mg/L
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)≤ 6 µg/kg
Limit of Quantification (LOQ)≤ 20 µg/kg
Average Recoveries82.60% - 101.11%
Relative Standard Deviation (RSD)5.4% - 15.3%

Data sourced from a study on fruits and beverages.[5]

Application 2: Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)

This method provides high sensitivity and selectivity for the analysis of fluoxastrobin in complex matrices such as agricultural products.

Experimental Protocol:

  • Sample Preparation (QuEChERS Method):

    • Weigh 10-15 g of the homogenized sample into a centrifuge tube.

    • Add acetonitrile for extraction.[6]

    • Add extraction salts (e.g., magnesium sulfate, sodium chloride) and shake vigorously.

    • Centrifuge the sample.

    • Take an aliquot of the supernatant (acetonitrile layer) for cleanup.

    • Clean up the extract using dispersive solid-phase extraction (d-SPE) with primary secondary amine (PSA) sorbent.[7]

    • The final extract is then analyzed by UPLC-MS/MS.

  • Chromatographic Conditions:

    • Instrument: UPLC system coupled to a tandem mass spectrometer.

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is commonly used.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

Quantitative Data Summary (LC-MS/MS)

ParameterResult (in Cucumber and Soil)
Fortification Levels0.01 - 10 mg/kg
Average Recoveries82.1% - 96.2%
Relative Standard Deviation (RSD)< 7%

Data sourced from a study on cucumber and soil.[7]

Application 3: Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS can also be employed for the analysis of fluoxastrobin, particularly in multi-residue pesticide screening.

Experimental Protocol:

  • Sample Preparation (QuEChERS Method):

    • Follow the QuEChERS sample preparation protocol as described for the UPLC-MS/MS method.

  • Chromatographic Conditions:

    • Instrument: Gas chromatograph coupled to a mass spectrometer.

    • Column: A low-bleed capillary column suitable for pesticide analysis (e.g., HP-5MS).

    • Carrier Gas: Helium or Hydrogen.

    • Injection Mode: Splitless.

    • Temperature Program: An initial oven temperature of around 90°C, ramped to 300°C.[8]

Quantitative Data Summary (GC-MS/MS)

ParameterResult (in Fruits and Vegetables)
Limit of Quantification (LOQ)2 µg/kg
Average Recoveries70% - 120%

Data sourced from a multi-residue pesticide analysis study.[9]

Conclusion

The use of this compound as a reference standard is essential for the accurate and precise quantification of fluoxastrobin isomers in various samples. The choice of chromatographic method—UPLC-PDA, UPLC-MS/MS, or GC-MS—will depend on the specific requirements of the analysis, including the complexity of the sample matrix, the required sensitivity, and the available instrumentation. The detailed protocols and data presented in this application note provide a solid foundation for researchers and scientists to develop and validate their own analytical methods for fluoxastrobin.

References

Troubleshooting & Optimization

(Z)-Fluoxastrobin stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of (Z)-Fluoxastrobin. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For long-term stability, solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] Specific temperature recommendations can vary by supplier, with some suggesting room temperature while others may recommend refrigeration or freezing for optimal preservation. Always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific storage guidance.

Q2: How should I prepare and store stock solutions of this compound?

This compound exhibits good solubility in various organic solvents. Acetonitrile (B52724) is a commonly used solvent for preparing stock solutions. For example, a stock solution can be prepared at a concentration of 100 µg/mL in acetonitrile. These solutions should be stored in tightly sealed vials, protected from light, and kept at a low temperature (e.g., refrigerated or frozen) to minimize solvent evaporation and potential degradation. It is advisable to prepare fresh working solutions from the stock solution for each experiment.

Q3: Is this compound sensitive to light?

Yes, this compound is susceptible to photodegradation. Strobilurin fungicides, as a class, can undergo photoisomerization and photodegradation. It is crucial to protect both solid this compound and its solutions from light by using amber-colored vials or by wrapping containers in aluminum foil. An aqueous laboratory experiment showed fluoxastrobin to have a photolysis half-life of 3.8 to 4.1 days.[2]

Q4: What is the stability of this compound in aqueous solutions at different pH values?

This compound is reported to be stable towards abiotic hydrolysis in sterile buffered solutions at pH 4, 7, and 9 when stored at 50°C.[2] This suggests good hydrolytic stability across a range of pH conditions. However, for prolonged experiments in aqueous media, it is recommended to use buffered solutions and monitor for any signs of degradation, especially if other reactive species are present.

Q5: What are the known degradation pathways for this compound?

As a strobilurin fungicide, this compound is susceptible to several degradation pathways, including:

  • Photodegradation: Exposure to light can cause isomerization to the (E)-isomer and cleavage of the molecule.

  • Hydrolysis: While generally stable, hydrolysis of the ether linkages can occur under extreme pH and temperature conditions.

  • Biodegradation: In environmental matrices, microbial degradation can occur. For instance, the bacterium Ochrobactrum anthropi has been shown to degrade fluoxastrobin.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock or working solutions.Prepare fresh solutions from solid material. Ensure proper storage of solutions (cold, dark, tightly sealed). Perform a purity check of the stock solution using HPLC.
Appearance of unexpected peaks in chromatogram Formation of degradation products or isomerization.Protect samples from light at all stages of the experiment. Analyze samples promptly after preparation. Use a stability-indicating HPLC method to resolve the parent compound from its potential degradants.
Low recovery of this compound Adsorption to container surfaces or insolubility in the experimental medium.Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption. Ensure the solvent system is appropriate for maintaining solubility throughout the experiment.
Precipitation of the compound in aqueous buffers Low aqueous solubility of this compound.Prepare a concentrated stock solution in a water-miscible organic solvent (e.g., acetonitrile or DMSO) and add it to the aqueous buffer in small volumes while vortexing. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed the solubility limit of this compound.

Stability Data

Summary of this compound Stability

Condition Observation Reference
Thermal Stability Stable for 14 days when stored in HDPE bottles at 54°C.[1]
Hydrolytic Stability Stable in sterile buffered solutions at pH 4, 7, and 9 at 50°C.[2]
Photostability Photolysis half-life of 3.8 to 4.1 days in an aqueous lab experiment.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool the solution and neutralize with an appropriate volume of 0.1 M NaOH.

    • Dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool the solution and neutralize with an appropriate volume of 0.1 M HCl.

    • Dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature, protected from light, for 24 hours.

    • Dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Place the solid this compound in a hot air oven at 70°C for 48 hours.

    • Also, heat the stock solution at 70°C for 48 hours.

    • Prepare a sample of the heat-treated solid in the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose the stock solution in a transparent vial to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Simultaneously, keep a control sample wrapped in aluminum foil in the same chamber.

    • Dilute the exposed and control samples with the mobile phase for analysis.

3. Analysis:

  • Analyze all samples using a suitable stability-indicating HPLC or LC-MS/MS method.

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

Protocol 2: HPLC-MS/MS Method for Quantification of this compound

This is a general method that can be adapted for the analysis of this compound and its potential degradation products.

  • Instrumentation: Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS).

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A suitable gradient from a lower to a higher percentage of solvent B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its expected degradation products.

Visualizations

Stability_Troubleshooting_Workflow start Inconsistent Experimental Results (e.g., variable potency, unexpected peaks) check_solution Check Stock/Working Solution - Age of solution? - Storage conditions? start->check_solution prepare_fresh Prepare Fresh Solution from Solid Stock check_solution->prepare_fresh re_run_experiment Re-run Experiment prepare_fresh->re_run_experiment problem_persists Problem Persists? re_run_experiment->problem_persists check_purity Verify Purity of Solid Material (e.g., via HPLC, NMR) problem_persists->check_purity Yes problem_solved Problem Resolved problem_persists->problem_solved No check_protocol Review Experimental Protocol - Potential for degradation? (pH, temp, light, incompatible reagents) check_purity->check_protocol contact_support Consult Technical Support with all data check_purity->contact_support modify_protocol Modify Protocol (e.g., use buffers, protect from light) check_protocol->modify_protocol check_protocol->contact_support modify_protocol->re_run_experiment Forced_Degradation_Workflow cluster_stress Forced Degradation Conditions start Prepare this compound Stock Solution (1 mg/mL in ACN) stress_conditions Expose to Stress Conditions start->stress_conditions acid Acidic (0.1 M HCl, 60°C) stress_conditions->acid base Basic (0.1 M NaOH, 60°C) stress_conditions->base oxidative Oxidative (3% H2O2, RT) stress_conditions->oxidative thermal Thermal (70°C, Solid & Solution) stress_conditions->thermal photolytic Photolytic (UV/Vis Light) stress_conditions->photolytic neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize photolytic->neutralize analyze Analyze by Stability-Indicating HPLC-MS/MS neutralize->analyze evaluate Evaluate Data - Compare stressed vs. control - Identify degradants - Calculate % degradation analyze->evaluate

References

Overcoming poor solubility of (Z)-Fluoxastrobin in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Z)-Fluoxastrobin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the poor aqueous solubility of this compound in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a white crystalline solid characterized by very low water solubility and a higher solubility in various organic solvents. This makes it challenging to work with in aqueous-based biological assays.[1][2][3]

Q2: Which organic solvents are recommended for creating a stock solution of this compound?

A2: this compound is highly soluble in several organic solvents. For biological assays, Dimethyl Sulfoxide (DMSO) is a commonly used and effective solvent for creating concentrated stock solutions.[1][4] Other suitable solvents include acetone, dichloromethane, and ethyl acetate.[1]

Q3: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer. Why did this happen?

A3: This is a common issue known as "solvent-shifting" precipitation. When a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound, which is poorly soluble in water, to crash out of solution. To avoid this, it is crucial to employ proper dilution techniques.

Q4: What is the maximum concentration of DMSO that is safe for my cell-based assay?

A4: The final concentration of DMSO in most cell-based assays should be kept as low as possible, ideally below 0.5% (v/v), and preferably at or below 0.1%, to minimize solvent-induced artifacts or cytotoxicity.[5][6] It is highly recommended to perform a preliminary experiment to determine the DMSO tolerance of your specific cell line.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Precipitation upon dilution of DMSO stock solution into aqueous buffer - Final concentration of this compound exceeds its aqueous solubility limit.- High final concentration of DMSO.- Improper mixing technique.- Decrease the final working concentration of this compound.- Prepare a more concentrated stock solution in DMSO to minimize the volume added to the aqueous buffer, thus keeping the final DMSO concentration low.- Add the stock solution dropwise to the vigorously vortexing aqueous buffer to ensure rapid and uniform dispersion.[7]
This compound solution is initially clear but becomes cloudy over time - The solution is a metastable supersaturated solution.- Temperature fluctuations affecting solubility.- Prepare fresh working solutions immediately before each experiment.- Ensure your experimental setup is maintained at a constant temperature.
Difficulty in dissolving the this compound powder in DMSO - Insufficient solvent volume.- Inadequate mixing.- Ensure you are using a sufficient volume of DMSO to achieve the desired stock concentration.- Gently warm the solution and use a vortex or sonicator to aid dissolution.

Experimental Protocols

Protocol for Preparing a this compound Stock Solution in DMSO

This protocol provides a general guideline for preparing a stock solution of this compound. The optimal concentration may vary depending on the specific experimental requirements.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Tightly cap the tube and vortex vigorously for 1-2 minutes to facilitate dissolution.

  • If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol for Preparing a Working Solution of this compound in Aqueous Medium

This protocol describes the preparation of a working solution from a DMSO stock for use in a typical cell-based assay.

Materials:

  • This compound stock solution in DMSO

  • Sterile aqueous buffer or cell culture medium, pre-warmed to the experimental temperature (e.g., 37°C)

  • Sterile dilution tubes

  • Vortex mixer

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in the pre-warmed aqueous medium to reach the final desired concentration.

  • Crucially, during each dilution step, add the this compound solution dropwise to the aqueous medium while continuously and vigorously vortexing. This ensures rapid and uniform mixing, minimizing localized high concentrations that can lead to precipitation.[7]

  • Visually inspect the final working solution for any signs of precipitation or cloudiness. If observed, the final concentration may be too high and should be reduced.

  • Use the freshly prepared working solution immediately in your experiment.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (g/L at 20°C)Reference
Water (pH 7)0.0023[1]
Dichloromethane>250[1][2]
AcetoneHighly Soluble[1]
Ethyl AcetateHighly Soluble[1]
AcetonitrileHighly Soluble[1]
Dimethylsulfoxide (DMSO)Highly Soluble[1]
Xylene38.1[2]
Isopropanol6.7[2]
n-Heptane0.04[2]

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_prep Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve store Store at -20°C / -80°C dissolve->store thaw Thaw Stock Solution store->thaw Begin Experiment serial_dilute Perform Serial Dilution thaw->serial_dilute prewarm Pre-warm Aqueous Medium prewarm->serial_dilute add_dropwise Add Dropwise while Vortexing serial_dilute->add_dropwise use_immediately Use Immediately in Assay add_dropwise->use_immediately

Caption: Workflow for preparing this compound solutions.

troubleshooting_logic start Precipitation Observed? cause1 Final Concentration Too High? start->cause1 Yes no_precip Solution is Clear start->no_precip No solution1 Reduce Final Concentration cause1->solution1 Yes cause2 Improper Mixing? cause1->cause2 No solution2 Add Stock Dropwise to Vortexing Buffer cause2->solution2 Yes cause3 High Final DMSO %? cause2->cause3 No solution3 Use More Concentrated Stock cause3->solution3 Yes

Caption: Troubleshooting logic for precipitation issues.

References

Technical Support Center: Troubleshooting (Z)-Fluoxastrobin HPLC Peak Tailing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of (Z)-Fluoxastrobin. The following information provides a structured approach to identifying and resolving common causes of asymmetrical peaks, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for this compound analysis?

A1: Peak tailing is a phenomenon in chromatography where a peak is not symmetrical, exhibiting a trailing or "tailing" edge.[1][2] In an ideal chromatogram, peaks should have a Gaussian or symmetrical shape. Peak tailing is problematic because it can obscure smaller, closely eluting impurity peaks, leading to inaccurate quantification and reduced resolution.[1][3] For regulatory submissions and quality control, a symmetrical peak is often a requirement. The asymmetry factor (As) or tailing factor (Tf) is used to quantify peak shape, with an ideal value of 1.

Q2: What are the most common causes of peak tailing in HPLC analysis?

A2: The primary causes of peak tailing can be broadly categorized into chemical and physical/instrumental factors.

  • Chemical Causes: These often involve secondary interactions between the analyte and the stationary phase.[1][4] For basic compounds, a common cause is the interaction with acidic silanol (B1196071) groups on the silica-based column packing.[5][6] Other chemical causes include mismatched sample solvent and mobile phase, or running the analysis at a pH close to the analyte's pKa.[1][7]

  • Physical/Instrumental Causes: These can include issues with the HPLC system or the column itself. Common problems are column voids (a collapsed column bed), blockages at the column inlet frit, or extra-column dead volume in the tubing and connections.[2][3][4] Column overload, where too much sample is injected, can also lead to peak tailing.[8][9]

Q3: How does the chemical structure of this compound contribute to potential peak tailing?

A3: this compound is a complex molecule containing several functional groups that can interact with the HPLC stationary phase. It possesses basic nitrogen atoms within its pyrimidine (B1678525) ring system.[10][11] These basic sites can interact with acidic residual silanol groups on the surface of silica-based reversed-phase columns, leading to strong, undesirable secondary interactions and resulting in peak tailing.[4][5]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving peak tailing for this compound.

Guide 1: Chemical and Mobile Phase Optimization

Problem: The this compound peak is tailing, and you suspect a chemical interaction with the column.

Troubleshooting Steps:

  • Evaluate Mobile Phase pH: The pH of the mobile phase is a critical factor.[7][12] For a basic compound like this compound, lowering the mobile phase pH (e.g., to pH 2.5-3.0) will protonate the residual silanol groups on the silica (B1680970) surface, minimizing their interaction with the protonated basic analyte.[4][5] This should result in a more symmetrical peak shape.

  • Adjust Buffer Concentration: Ensure adequate buffering of the mobile phase. A buffer concentration of at least 20 mM is recommended to maintain a stable pH and improve peak shape.[4][13]

  • Consider Mobile Phase Additives: A "sacrificial base" like triethylamine (B128534) (TEA) can be added to the mobile phase in small concentrations (e.g., 0.05 M).[4] TEA will preferentially interact with the active silanol sites, masking them from this compound.

  • Check Sample Solvent: The sample should ideally be dissolved in the mobile phase.[13] If a stronger solvent is used, it can cause peak distortion.[1][14]

Guide 2: Column and Hardware Troubleshooting

Problem: The this compound peak is tailing, and you suspect a physical or instrumental issue.

Troubleshooting Steps:

  • Check for Column Overload: Inject a sample that is 10 times more dilute. If the peak shape improves and the retention time increases, the original sample was overloading the column.[2][15]

  • Inspect for Column Voids or Blockages: If all peaks in the chromatogram are tailing, a void at the column inlet or a blocked frit may be the cause.[2][4] Try reversing and flushing the column (if the manufacturer's instructions permit).[5] If the problem persists, the column may need to be replaced.

  • Minimize Extra-Column Dead Volume: Extra-column volume refers to the volume between the injector and the detector, excluding the column.[16] This can cause peak broadening and tailing.[3] Ensure that the tubing connecting the column to the injector and detector is as short as possible and has a narrow internal diameter.[13][17] Check all fittings to ensure they are properly seated and not contributing to dead volume.[14]

  • Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities in the sample matrix that can cause peak tailing over time. If you are using a guard column, try replacing it.[18]

Data Presentation

Table 1: Effect of Mobile Phase pH on Peak Asymmetry for a Basic Compound

Mobile Phase pHPeak Asymmetry Factor (As)Peak Shape
7.02.35Severe Tailing[5]
3.01.33Improved Symmetry[5]

Table 2: General Guidelines for HPLC Injection Volume

Column Internal Diameter (mm)Suggested Maximum Injection Volume (µL)
4.6< 50
2.1< 10
1.0< 2

Note: These are general guidelines. Optimal injection volume should be determined empirically.

Experimental Protocols

Protocol 1: Column Flushing Procedure

This protocol is intended to remove strongly retained contaminants from the column that may be causing peak tailing.

Materials:

  • HPLC grade solvents (e.g., water, methanol, acetonitrile, isopropanol)

  • HPLC system

Procedure:

  • Disconnect the column from the detector to avoid contaminating the detector cell.

  • Check the column manufacturer's instructions to see if reverse flushing is permissible. If so, reverse the direction of flow.

  • Flush the column with at least 10-20 column volumes of the mobile phase without the buffer.

  • Sequentially flush the column with solvents of increasing strength. A typical sequence for a reversed-phase column is:

  • If contamination is suspected to be non-polar, you can also use a sequence of 75% acetonitrile/25% isopropanol followed by methylene (B1212753) chloride and then hexane. Always ensure the final solvent is miscible with the initial mobile phase before re-equilibration.

  • After flushing, re-equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Reconnect the column to the detector and test its performance.

Protocol 2: Determination of Extra-Column Volume

This protocol helps to determine if the HPLC system's plumbing is contributing to peak broadening and tailing.

Materials:

  • Zero-dead-volume (ZDV) union

  • UV-active compound (e.g., uracil) dissolved in the mobile phase

  • HPLC system

Procedure:

  • Remove the column from the system and replace it with a ZDV union.[19]

  • Pump the mobile phase through the system at a known, constant flow rate.

  • Inject a small volume (1-2 µL) of the UV-active compound.[19]

  • Record the chromatogram. The resulting peak represents the dispersion due to the extra-column volume.

  • A broad, tailing peak indicates significant extra-column volume. In this case, inspect all tubing and fittings for potential sources of dead volume.

Visualizations

Troubleshooting_Workflow start Peak Tailing Observed for this compound check_all_peaks Are all peaks tailing? start->check_all_peaks physical_issue Suspect Physical/Instrumental Issue check_all_peaks->physical_issue all_peaks_tail chemical_issue Suspect Chemical Issue check_all_peaks->chemical_issue one_peak_tails all_peaks_tail YES check_void Check for Column Void/Blockage physical_issue->check_void check_dead_volume Check Extra-Column Dead Volume check_void->check_dead_volume replace_column Replace Column check_dead_volume->replace_column end Symmetrical Peak Achieved replace_column->end one_peak_tails NO check_overload Check for Column Overload chemical_issue->check_overload check_mobile_phase Optimize Mobile Phase check_overload->check_mobile_phase adjust_ph Lower pH (2.5-3.0) check_mobile_phase->adjust_ph add_tea Add Triethylamine (TEA) adjust_ph->add_tea check_solvent Check Sample Solvent add_tea->check_solvent check_solvent->end

Caption: Troubleshooting workflow for HPLC peak tailing.

Caption: Interaction between this compound and silanol groups.

References

Technical Support Center: Optimizing Fluoxastrobin Extraction from Plant Tissue

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of fluoxastrobin from various plant tissues.

Frequently Asked Questions (FAQs)

Q1: What is the most recommended method for extracting fluoxastrobin from plant samples?

A1: The most widely recommended method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure.[1][2] This technique has become a standard for pesticide residue analysis in food and agricultural samples due to its simplicity, speed, and effectiveness.[1][2] It involves an initial extraction with acetonitrile (B52724), followed by a partitioning step with salts and a cleanup step using dispersive solid-phase extraction (d-SPE).[1]

Q2: What are "matrix effects" and how do they impact fluoxastrobin analysis?

A2: Matrix effects are the alteration (suppression or enhancement) of the analytical signal of the target analyte (fluoxastrobin) due to co-extracted compounds from the plant sample.[3][4][5] These effects are a primary source of inaccuracy in LC-MS/MS analysis.[4][5] Plant matrices are complex and contain various substances like pigments, lipids, and sugars that can interfere with the ionization of fluoxastrobin, leading to either underestimation or overestimation of its concentration.[6]

Q3: How can I minimize matrix effects in my analysis?

A3: To minimize matrix effects, several strategies can be employed:

  • Effective Cleanup: Use a dispersive solid-phase extraction (d-SPE) step with appropriate sorbents (e.g., PSA, C18, GCB) to remove interfering compounds.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for signal suppression or enhancement.

  • Use of an Internal Standard: Incorporating an isotopically labeled internal standard, such as Fluoxastrobin-d4, is a highly effective way to compensate for variations during both sample preparation and analysis, leading to more accurate and precise results.[7]

  • Dilution: Diluting the final extract can reduce the concentration of matrix components, thereby mitigating their effect.[3]

Q4: What are typical recovery rates for fluoxastrobin extraction using the QuEChERS method?

A4: The QuEChERS method is known for generating good recovery rates. Generally, you can expect recoveries in the range of 70-120% with a relative standard deviation (RSD) of less than 5%. Specific studies have reported recovery rates between 78.4% and 108.0%.[3] However, the exact recovery can vary depending on the plant matrix, fortification level, and specific protocol used.

Q5: Which analytical technique is most suitable for quantifying fluoxastrobin after extraction?

A5: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary and most sensitive method for the quantification of fluoxastrobin residues in plant extracts.[3][7] Gas chromatography-mass spectrometry (GC-MS) can also be used, but may require a solvent exchange step after cleanup.[8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery 1. Incomplete Extraction: The solvent may not have sufficiently penetrated the sample matrix. 2. Analyte Degradation: pH or temperature conditions during extraction may be degrading the fluoxastrobin. 3. Improper Phase Separation: Inefficient partitioning between the aqueous and organic layers. 4. Analyte Adsorption: Fluoxastrobin may adsorb to container surfaces or particulate matter.1. Ensure thorough homogenization of the plant sample. Increase shaking time or intensity. For dry samples, consider adding water to rehydrate before extraction.[1][9] 2. Ensure solvents and buffers are at the correct pH. Avoid exposing the sample to high temperatures. 3. Ensure the correct type and amount of salts are added and that they dissolve completely by shaking vigorously immediately after addition.[6] 4. Use high-quality, inert centrifuge tubes and glassware. Ensure proper centrifugation to pellet all solid material before collecting the supernatant.
High Matrix Effects (Signal Suppression/Enhancement) 1. Insufficient Cleanup: Co-extractives like chlorophyll (B73375), lipids, or sugars are interfering with ionization in the MS source. 2. High Sample Concentration: The concentration of matrix components is too high in the final extract.1. Optimize the d-SPE cleanup step. Use a combination of sorbents. For example: - PSA (Primary Secondary Amine): Removes sugars, fatty acids, organic acids, and some pigments. - C18: Removes non-polar interferences like lipids. - GCB (Graphitized Carbon Black): Removes pigments like chlorophyll and carotenoids (use with caution as it can adsorb planar analytes). 2. Dilute the final extract with the mobile phase before injection.[3] Prepare matrix-matched calibration curves to compensate for the effect.
Poor Chromatographic Peak Shape 1. Matrix Overload: High concentration of co-extractives injected onto the LC column. 2. Solvent Mismatch: The final extract solvent is too strong compared to the initial mobile phase.1. Improve the sample cleanup procedure (see above). 2. Evaporate the final extract to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase. If diluting, use the mobile phase as the diluent.[9]
Inconsistent or Irreproducible Results 1. Sample Inhomogeneity: The subsample taken for extraction is not representative of the whole sample. 2. Inaccurate Pipetting/Weighing: Errors in adding sample, standards, or solvents. 3. Variable Extraction Time/Temperature: Inconsistent conditions between samples.1. Homogenize the entire sample thoroughly before taking a subsample for extraction. 2. Calibrate pipettes and balances regularly. Use an internal standard to correct for minor volume variations.[7] 3. Standardize all steps of the protocol, including shaking times, centrifugation speeds/times, and temperatures.
Clogged LC System or Column 1. Particulate Matter: Fine particles from the sample matrix are present in the final extract. 2. Precipitation of Matrix Components: Co-extractives are precipitating in the mobile phase or on the column.1. Filter the final extract through a 0.22 µm syringe filter before injection.[2] 2. Enhance the cleanup step to remove more matrix components. Ensure the final extract is fully dissolved in a compatible solvent.

Quantitative Data Summary

The following table summarizes typical performance data for fluoxastrobin extraction from plant matrices using the QuEChERS method followed by LC-MS/MS analysis.

ParameterMatrixValue RangeReference
Recovery Rate Various Foods70 - 120%
Cucumber & Soil78.4 - 108.0%[3]
Tomatoes87 - 103%[3]
Precision (RSD) Various Foods< 5%
Cucumber & Soil1.1 - 11.9%[3]
Tomatoes4.7 - 12.1%[3]
Limit of Quantification (LOQ) Cucumber & Soil5 µg/kg[3]
Cucumber0.001 - 0.05 mg/kg[10]

Experimental Protocols

Protocol 1: QuEChERS Method (Based on AOAC 2007.01)

This protocol outlines the widely used QuEChERS method for the extraction and cleanup of fluoxastrobin from plant tissues with high water content (e.g., fruits, vegetables).

1. Sample Homogenization:

  • Weigh a representative portion of the plant sample.

  • Homogenize the sample using a high-speed blender until a uniform slurry is obtained. For dry samples, a rehydration step by adding a specific amount of water is necessary before homogenization.[1][9]

2. Extraction:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add an internal standard solution (e.g., Fluoxastrobin-d4).[7]

  • Add 15 mL of 1% acetic acid in acetonitrile.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the salting-out mixture (e.g., 6 g anhydrous MgSO₄ and 1.5 g anhydrous sodium acetate).

  • Immediately cap and shake vigorously for 1 minute to ensure salts do not clump.

  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive SPE (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile supernatant to a 2 mL d-SPE microcentrifuge tube.

  • The d-SPE tube should contain a mixture of sorbents. A common combination is 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18. For highly pigmented samples, GCB may be included.

  • Vortex the d-SPE tube for 30 seconds.

  • Centrifuge at a high speed (e.g., 10,000 rcf) for 2 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned supernatant.

  • Filter it through a 0.22 µm filter.

  • The extract is now ready for LC-MS/MS analysis. It may be diluted with the mobile phase if necessary.[9]

Visualizations

experimental_workflow cluster_prep Step 1: Sample Preparation cluster_extract Step 2: Extraction & Partitioning cluster_cleanup Step 3: Dispersive SPE Cleanup cluster_analysis Step 4: Analysis start Plant Tissue Sample homogenize Homogenize Sample start->homogenize weigh Weigh 15g into 50mL Tube homogenize->weigh add_solvent Add 15mL Acetonitrile (1% Acetic Acid) weigh->add_solvent shake1 Shake Vigorously (1 min) add_solvent->shake1 add_salts Add MgSO4 & Sodium Acetate Salts shake1->add_salts shake2 Shake Vigorously (1 min) add_salts->shake2 centrifuge1 Centrifuge (≥3000 rcf, 5 min) shake2->centrifuge1 transfer Transfer 1mL Supernatant to d-SPE Tube centrifuge1->transfer vortex Vortex (30 sec) transfer->vortex centrifuge2 Centrifuge vortex->centrifuge2 filter Filter (0.22 µm) centrifuge2->filter analysis LC-MS/MS Analysis filter->analysis troubleshooting_logic problem Low Analyte Recovery? check_homogenization Is sample fully homogenized? (especially for dry/tough tissue) problem->check_homogenization Yes check_shaking Was shaking vigorous and for the full duration? problem->check_shaking No, proceed to next issue check_homogenization->check_shaking Yes solution1 Improve homogenization technique. Consider cryogenic grinding. check_homogenization->solution1 No check_salts Did salts clump together? check_shaking->check_salts Yes solution2 Use mechanical shaker for consistency. Increase shaking time. check_shaking->solution2 No check_salts->problem No, re-evaluate solution3 Shake immediately and vigorously after adding salts. check_salts->solution3 Yes

References

Preventing photoisomerization of fluoxastrobin in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the photoisomerization of fluoxastrobin during experiments. Fluoxastrobin, a strobilurin fungicide, is susceptible to light-induced conversion between its (E) and (Z) isomers, which can impact experimental outcomes due to differences in their biological activity.

Frequently Asked Questions (FAQs)

Q1: What is photoisomerization and why is it a concern for fluoxastrobin?

A1: Photoisomerization is a process where a molecule is converted from one isomer to another by light energy. Fluoxastrobin exists as geometric isomers, (E) and (Z), due to the presence of a methoxyimino group.[1] The (E)-isomer is the more biologically active form.[1] Exposure to light, particularly in the UV spectrum, can convert the active (E)-isomer to the less active (Z)-isomer, potentially leading to inaccurate and unreliable experimental results.

Q2: What wavelengths of light are most likely to cause photoisomerization of fluoxastrobin?

A2: Fluoxastrobin has a maximum UV-visible absorption at 250 nm and shows no significant absorbance above 290 nm.[1][2] Therefore, exposure to ultraviolet (UV) light, especially in the UVC and UVB range, is the primary driver of its photoisomerization.

Q3: How stable is fluoxastrobin in aqueous solutions when exposed to light?

A3: In laboratory experiments, the photolysis half-life of fluoxastrobin in aqueous solutions has been reported to be between 3.8 and 4.1 days.[3] The predicted environmental photolysis half-life under summer solar conditions can range from 18.6 to 21.6 days.[3]

Q4: Can the (Z)-isomer convert back to the (E)-isomer?

A4: The photoisomerization process can be reversible, with light inducing conversion in both directions. However, to ensure the integrity of experiments starting with the pure (E)-isomer, it is crucial to prevent the initial isomerization from occurring.

Troubleshooting Guide

Issue: Inconsistent or lower-than-expected bioactivity of fluoxastrobin in my experiments.

Possible Cause: Unintended photoisomerization of the active (E)-isomer to the less active (Z)-isomer due to light exposure.

Troubleshooting Steps:

  • Review your experimental setup for light exposure:

    • Are you working under direct, bright laboratory lighting?

    • Are your sample containers transparent?

    • How long are your samples exposed to light during preparation and analysis?

  • Implement light-protection measures:

    • Work in a dimly lit area or use a fume hood with the sash lowered to reduce light exposure.

    • Utilize amber-colored glassware or wrap transparent containers (e.g., vials, flasks) with aluminum foil.

    • Minimize the time samples are exposed to any light source.

  • Verify the isomeric purity of your fluoxastrobin standard:

    • If possible, analyze your stock solution using an appropriate analytical method, such as HPLC, to determine the ratio of (E) to (Z) isomers. An application note for a suitable UHPLC method is available.

  • Consider the impact of solvents:

    • The solvent environment can influence the rate of photodegradation. While specific studies on fluoxastrobin are limited, related strobilurins have shown varying photostability in different solvents. Be consistent with your solvent choice and always protect solutions from light.

Quantitative Data Summary

The following table summarizes key quantitative data related to the photostability of fluoxastrobin.

ParameterValueConditionsSource
Maximum UV Absorbance (λmax) 250 nmNot specified[1][2]
Photolysis Half-life (t½) 3.8 - 4.1 daysAqueous laboratory experiment[3]
Predicted Environmental Half-life (t½) 18.6 - 21.6 daysSolar summer conditions, Phoenix, AZ[3]
Photoisomerization Quantum Yield (Φ) Data not available in searched literature--

Experimental Protocols

Protocol 1: General Handling and Storage of Fluoxastrobin to Prevent Photoisomerization

This protocol outlines the best practices for handling and storing fluoxastrobin to minimize light-induced degradation.

Materials:

  • Fluoxastrobin (solid or stock solution)

  • Amber glass vials or containers

  • Aluminum foil

  • Low UV-emitting laboratory lighting (e.g., yellow or red lights)

  • Solvents for dissolution (e.g., acetonitrile (B52724), acetone)

Procedure:

  • Working Environment:

    • Conduct all work with fluoxastrobin in a designated low-light area.

    • Avoid direct sunlight and turn off or dim overhead fluorescent lights.

    • If possible, use red or yellow safe lights, which emit longer wavelengths that are less likely to cause photoisomerization.

  • Preparation of Stock Solutions:

    • Prepare stock solutions in a dimly lit environment.

    • Use amber volumetric flasks or wrap clear flasks completely in aluminum foil.

    • Dissolve the fluoxastrobin standard in a suitable solvent and sonicate briefly in an ultrasonic bath covered with foil if necessary.

  • Sample Handling during Experiments:

    • When pipetting or transferring fluoxastrobin solutions, do so quickly to minimize light exposure.

    • Keep all sample vials, tubes, and plates covered with aluminum foil or in a light-blocking container when not in immediate use.

    • For long-term experiments, consider using an enclosed experimental setup that blocks external light.

  • Storage:

    • Store solid fluoxastrobin in its original light-protected container in a dark, cool, and dry place as recommended by the manufacturer.

    • Store stock and working solutions in amber glass vials with tightly sealed caps (B75204) at the recommended temperature (typically refrigerated or frozen).

    • For added protection, place storage vials inside a secondary light-blocking container (e.g., a cardboard box).

Protocol 2: HPLC Method for Separation of (E) and (Z)-Fluoxastrobin Isomers

This protocol provides a general method for the analytical separation of fluoxastrobin isomers to assess sample purity. This method is adapted from established procedures for strobilurin analysis.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system with a Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column is suitable for this separation.

  • Mobile Phase: A gradient of acetonitrile and water is commonly used.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min for UHPLC.

  • Column Temperature: Maintained at a constant temperature, for example, 30 °C, for reproducibility.

  • Detection: Monitor at the λmax of fluoxastrobin (250 nm).

  • Injection Volume: Typically 5-10 µL.

Procedure:

  • Sample Preparation:

    • Dilute a small aliquot of your fluoxastrobin solution in the mobile phase to an appropriate concentration for HPLC analysis.

    • Filter the sample through a 0.22 µm syringe filter before injection to protect the column.

  • Analysis:

    • Inject the prepared sample onto the UHPLC system.

    • Run the established gradient method to separate the (E) and (Z) isomers.

    • Identify the peaks corresponding to the (E) and (Z) isomers based on their retention times (the more abundant (E)-isomer will likely have a larger peak).

    • Quantify the relative peak areas to determine the isomeric ratio.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage start Start Experiment low_light Work in Low-Light (Amber/Red Light) start->low_light amber_glass Use Amber Glassware or Foil Wrapping low_light->amber_glass prepare_solution Prepare Fluoxastrobin Solution amber_glass->prepare_solution minimize_exposure Minimize Light Exposure During Transfers prepare_solution->minimize_exposure cover_samples Keep Samples Covered minimize_exposure->cover_samples amber_vials Store in Amber Vials cover_samples->amber_vials dark_cold Store in Dark, Cold Conditions amber_vials->dark_cold end End Experiment dark_cold->end

References

Technical Support Center: Optimizing (Z)/(E)-Fluoxastrobin Isomer Resolution in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of fluoxastrobin. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal separation of (Z) and (E)-fluoxastrobin isomers using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to separate the (Z) and (E) isomers of fluoxastrobin?

A1: Fluoxastrobin, a broad-spectrum strobilurin fungicide, possesses a C=N double bond in its oxime ether group, leading to the formation of (Z) and (E) geometric isomers. The (E)-isomer is recognized as the more biologically active form.[1] Therefore, accurate separation and quantification of each isomer are essential for quality control of formulations, residue analysis in environmental and agricultural samples, and for understanding the environmental fate of the fungicide.[1]

Q2: What is the primary analytical technique for separating fluoxastrobin isomers?

A2: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary methods for the successful separation of (Z) and (E)-fluoxastrobin isomers.[1] These techniques, often coupled with Diode Array Detection (DAD) or tandem Mass Spectrometry (MS/MS), provide the necessary resolution and sensitivity for accurate quantification.

Q3: What are the typical starting conditions for developing an HPLC method for fluoxastrobin isomer separation?

A3: A common starting point for method development involves a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid modifier like formic acid to improve peak shape.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of (Z) and (E)-fluoxastrobin isomers.

Issue 1: Poor Resolution or Co-elution of Isomer Peaks

Poor resolution is the most frequent challenge in separating geometric isomers.

Possible Causes and Solutions:

  • Inappropriate Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile) to water is a critical factor influencing resolution.

    • Solution: Systematically vary the mobile phase composition. A decrease in the percentage of the organic solvent will generally increase retention times and may improve resolution. Conversely, a slight increase in the organic modifier concentration can sometimes enhance separation, so optimization is key.

  • Incorrect Flow Rate: The flow rate of the mobile phase affects the time analytes spend interacting with the stationary phase.

    • Solution: While a lower flow rate can increase resolution, it also leads to longer run times. It is important to find an optimal flow rate that balances resolution and analysis time.

  • Suboptimal Column Temperature: Temperature influences the viscosity of the mobile phase and the kinetics of mass transfer.

    • Solution: Increasing the column temperature can decrease mobile phase viscosity and improve efficiency, potentially leading to better resolution. However, excessively high temperatures might degrade the analyte or alter selectivity in unexpected ways. A systematic study of temperature effects is recommended.

Issue 2: Peak Splitting

Peak splitting can complicate accurate integration and quantification.

Possible Causes and Solutions:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

  • Column Contamination or Void: Contamination at the head of the column or the formation of a void can lead to a split flow path.

    • Solution: Flush the column with a strong solvent. If the problem persists, replacing the column may be necessary.

  • Co-elution of an Interferent: The split peak may, in fact, be two co-eluting compounds.

    • Solution: To verify this, inject a smaller volume of the sample. If the two "split" peaks become more distinct, it indicates co-elution. Further method development to improve resolution will be required.

Experimental Protocols

Representative UHPLC Method for (Z)/(E)-Fluoxastrobin Isomer Separation

This protocol is based on established analytical procedures for fluoxastrobin.[1]

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Photo-Diode Array (PDA) detector

Chromatographic Conditions:

ParameterCondition
Column Waters ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)
Mobile Phase Water:Acetonitrile (3:7, v/v)
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Detection Wavelength 251 nm
Injection Volume 5 µL

Sample Preparation (QuEChERS Method):

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective technique for extracting pesticides from various matrices.

  • Homogenization: Homogenize a representative sample (e.g., 10 g of fruit or vegetable) with an equal volume of water.

  • Extraction:

    • Transfer the homogenized sample to a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile and the appropriate QuEChERS extraction salts (e.g., MgSO₄ and NaCl).

    • Shake vigorously for 1 minute and then centrifuge.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing sorbents like PSA and C18.

    • Vortex and centrifuge.

  • Final Extract: The resulting supernatant is filtered and is then ready for UHPLC analysis.

Data Presentation

Table 1: Effect of Mobile Phase Composition on Isomer Resolution
% AcetonitrileRetention Time (Z)-Isomer (min)Retention Time (E)-Isomer (min)Resolution (Rs)
654.85.21.8
703.53.81.5
752.62.81.2

Note: This data is illustrative and may vary depending on the specific column and HPLC system used.

Table 2: Influence of Column Temperature on Isomer Resolution
Temperature (°C)Retention Time (Z)-Isomer (min)Retention Time (E)-Isomer (min)Resolution (Rs)
303.94.31.6
403.53.81.5
503.23.41.3

Note: This data is illustrative and demonstrates the general trend that may be observed.

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Homogenize Homogenization Sample->Homogenize Extract QuEChERS Extraction Homogenize->Extract Cleanup d-SPE Cleanup Extract->Cleanup Inject Injection into HPLC Cleanup->Inject Separate Chromatographic Separation (Z/E Isomers) Inject->Separate Detect UV/MS Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Report Reporting Quantify->Report

Caption: Experimental workflow for the analysis of fluoxastrobin isomers.

Troubleshooting cluster_mobile_phase Mobile Phase Optimization cluster_column_conditions Column & Instrument Parameters cluster_outcome Outcome Start Poor Isomer Resolution (Rs < 1.5) CheckSolventRatio Adjust Acetonitrile/Water Ratio (e.g., decrease ACN) Start->CheckSolventRatio CheckModifier Ensure Proper Acid Modifier (e.g., 0.1% Formic Acid) CheckSolventRatio->CheckModifier Modifier_Success Sufficient? CheckModifier->Modifier_Success CheckTemp Optimize Column Temperature (e.g., test 30-50°C) CheckFlow Adjust Flow Rate (e.g., slightly decrease) CheckTemp->CheckFlow CheckColumn Check Column Health (e.g., age, pressure) CheckFlow->CheckColumn Column_Success Sufficient? CheckColumn->Column_Success Success Resolution Improved (Rs >= 1.5) Failure Resolution Still Poor Failure->Start Re-evaluate Method Modifier_Success->CheckTemp No Modifier_Success->Success Yes Column_Success->Success Yes Column_Success->Failure No

Caption: Troubleshooting decision tree for improving isomer resolution.

References

Technical Support Center: (Z)-Fluoxastrobin Degradation Product Identification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the identification of (Z)-Fluoxastrobin degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for the analysis of this compound and its degradants.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Fluoxastrobin?

A1: Fluoxastrobin, like other strobilurin fungicides, primarily degrades through photolysis (degradation by light) and hydrolysis (reaction with water).[1][2][3] Microbial degradation in soil also plays a significant role in its breakdown.[2][4] A key transformation is the photoisomerization of the biologically more active (E)-isomer to the (Z)-isomer.[1]

Q2: What are the known degradation products of Fluoxastrobin?

A2: In water, identified metabolites include HEC 5725-deschlorophenyl and HEC 5725-oxazepine.[5] In soil, major metabolites are (E)-5,6-dihydro-1,4,2-dioxazin-3-yl[2-(5-fluoro-6-hydroxypyrimidin-4-yloxy)phenyl]methanone O-methyloxime (HEC 7155) and benzeneacetic acid, 2-[6-(2-chlorophenoxy)-5-fluro-4-pyrimidinyl]oxy]-a-(methoxyimino) (HEC 7180).[6] Animal metabolism studies have shown that the (Z)-isomer of fluoxastrobin can be a major residue in the fat of goats.[1]

Q3: Which analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?

A3: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and effective technique for the analysis of fluoxastrobin and its metabolites.[5][7][8] Ultra-performance liquid chromatography with a photo-diode array detector (UPLC-PDA) can also be utilized.[7] Sample preparation often involves the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, especially for agricultural products.[8]

Troubleshooting Guides

This section addresses common issues that may arise during the analysis of this compound and its degradation products using LC-MS/MS.

Problem Possible Causes Solutions
Poor Peak Shape (Tailing or Fronting) Column overload, column contamination, inappropriate mobile phase pH, or instrument issues like a dirty ion source.[9]- Check the sample concentration and dilute if necessary. - Use a guard column and ensure proper sample cleanup. - Optimize the mobile phase pH to ensure the analyte is in a single ionic form. - Clean the ion source and check for blockages.[10]
Inconsistent Retention Times Changes in mobile phase composition, temperature fluctuations, column degradation, or leaks in the LC system.[9]- Prepare fresh mobile phase and ensure proper mixing. - Use a column oven to maintain a stable temperature. - Replace the column if it has degraded. - Check for any leaks in the system, especially around fittings.[10]
Low Signal Intensity or Ion Suppression Matrix effects from co-eluting compounds, incorrect MS settings, or a dirty ion source.[11][12]- Improve sample cleanup to remove interfering matrix components.[12] - Optimize MS parameters (e.g., ionization source, gas flows, temperatures).[13] - Use an isotopically labeled internal standard to compensate for matrix effects.[5] - Clean the ion source and ion optics.[10]
Presence of Ghost Peaks Carryover from previous injections or contamination in the system.[9]- Inject a blank solvent after a high-concentration sample to check for carryover. - Implement a robust needle wash procedure. - Clean the autosampler and injection port.

Experimental Protocols

Protocol 1: Analysis of this compound and its Metabolites in Water by LC-MS/MS

This protocol is adapted from established methods for the determination of fluoxastrobin and its degradation products in water samples.[5]

1. Sample Preparation:

  • Weigh 50 g of the water sample into a suitable container.

  • Fortify the sample with an isotopic internal standard of fluoxastrobin.

  • Mix the sample thoroughly.

  • Take an aliquot of the sample for direct injection or further dilution if necessary.

2. LC-MS/MS Conditions:

  • LC System: High-Performance Liquid Chromatograph

  • Column: A suitable C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of water and acetonitrile (B52724), both containing a suitable additive like formic acid for better ionization.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for this compound and its target metabolites.

3. Quantification: Quantification is based on the peak area ratio of the analyte to the internal standard, using a calibration curve generated from standards of known concentrations.

Protocol 2: QuEChERS Method for this compound in Agricultural Products

This protocol provides a general framework for the extraction and cleanup of this compound from complex matrices like fruits and vegetables, based on the QuEChERS methodology.[8]

1. Extraction:

  • Homogenize a representative 10-15 g sample of the agricultural product.

  • Add 10-15 mL of acetonitrile to the homogenized sample in a 50 mL centrifuge tube.

  • Add the QuEChERS extraction salts (e.g., magnesium sulfate (B86663), sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute and centrifuge.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take an aliquot of the acetonitrile supernatant.

  • Add it to a d-SPE tube containing a cleanup sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and magnesium sulfate to remove excess water).

  • Vortex for 30 seconds and centrifuge.

  • The resulting supernatant is ready for LC-MS/MS analysis.

Quantitative Data

The following table summarizes the known metabolites of Fluoxastrobin. Specific quantitative degradation rates for the (Z)-isomer are not widely available in the public literature.

Metabolite Name Reference Code Matrix
This compound-Agricultural Products, Animal Fat[1][8]
HEC 5725-deschlorophenyl-Water[5]
HEC 5725-oxazepine-Water[5]
(E)-5,6-dihydro-1,4,2-dioxazin-3-yl[2-(5-fluoro-6-hydroxypyrimidin-4-yloxy)phenyl]methanone O-methyloximeHEC 7155Soil[6]
Benzeneacetic acid, 2-[6-(2-chlorophenoxy)-5-fluro-4-pyrimidinyl]oxy]-a-(methoxyimino)HEC 7180Soil[6]

Visualizations

fluoxastrobin_degradation_pathway cluster_main Fluoxastrobin Degradation E_Fluoxastrobin (E)-Fluoxastrobin Z_Fluoxastrobin This compound E_Fluoxastrobin->Z_Fluoxastrobin Photoisomerization Photodegradation Photodegradation Products Z_Fluoxastrobin->Photodegradation Photolysis Hydrolysis Hydrolysis Products (e.g., HEC 5725-oxazepine) Z_Fluoxastrobin->Hydrolysis Hydrolysis Soil_Metabolites Soil Metabolites (e.g., HEC 7155, HEC 7180) Z_Fluoxastrobin->Soil_Metabolites Microbial Degradation

Caption: Generalized degradation pathway of Fluoxastrobin.

experimental_workflow cluster_workflow Analytical Workflow for this compound Degradation Products Sample_Collection Sample Collection (Water, Soil, Agricultural Product) Sample_Preparation Sample Preparation (e.g., QuEChERS, Dilution) Sample_Collection->Sample_Preparation LC_Separation LC Separation (Reversed-Phase C18) Sample_Preparation->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis Identification Degradation Product Identification Data_Analysis->Identification

Caption: Experimental workflow for identifying this compound degradation products.

References

Technical Support Center: Analysis of (Z)-Fluoxastrobin by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of (Z)-Fluoxastrobin. This guide provides troubleshooting information and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the LC-MS analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), leading to inaccurate quantification of the analyte.[1]

Q2: What are the common causes of matrix effects in this compound analysis?

A2: Matrix effects in the analysis of this compound, a strobilurin fungicide, often arise from complex sample matrices such as soil, water, and various food products.[2][3] Co-extracted endogenous components like lipids, pigments, and sugars can interfere with the ionization of this compound in the mass spectrometer's ion source.[3]

Q3: How can I identify if my this compound analysis is affected by matrix effects?

A3: A common method to assess matrix effects is to compare the signal response of this compound in a pure solvent standard to its response in a sample matrix spiked with the same concentration of the standard (post-extraction). A significant difference in the signal intensity indicates the presence of matrix effects. Inconsistent recoveries of spiked quality control samples can also be an indicator.

Q4: What are the primary strategies to mitigate matrix effects for this compound analysis?

A4: The main strategies to overcome matrix effects include:

  • Effective Sample Preparation: Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE) are employed to remove interfering matrix components before LC-MS analysis.[3]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can compensate for signal suppression or enhancement.

  • Isotope Dilution Mass Spectrometry (IDMS): Using a stable isotope-labeled internal standard, such as (E/Z)-Fluoxastrobin-d4, is a highly effective way to correct for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering compounds, thereby minimizing their impact on the ionization of this compound.

Q5: Is there a recommended sample preparation method for this compound in food matrices?

A5: The QuEChERS method is widely used and recommended for the extraction of this compound from various food matrices.[3] This method involves an extraction with acetonitrile (B52724) followed by a cleanup step using a combination of salts and sorbents like magnesium sulfate (B86663) (MgSO₄) and primary secondary amine (PSA) to remove interfering substances.[3]

Quantitative Data on Matrix Effects

The following table summarizes reported matrix effect data for the analysis of Fluoxastrobin isomers in different matrices. A negative value indicates ion suppression, while a positive value indicates ion enhancement.

MatrixAnalyteMatrix Effect (%)Reference
CucumberE/Z-Fluoxastrobin-17.7 to 2.9[4]
SoilE/Z-Fluoxastrobin-17.7 to 2.9[4]

Experimental Protocols

Sample Preparation using QuEChERS for Solid Matrices (e.g., Cucumber, Soil)

This protocol is adapted from a method for the simultaneous determination of E/Z-fluoxastrobins and tebuconazole (B1682727) in cucumber and soil.

Materials:

  • Acetonitrile (ACN)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Primary Secondary Amine (PSA) sorbent

  • Sodium chloride (NaCl)

  • Centrifuge tubes (50 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Vortex vigorously for 1 minute.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Immediately vortex for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant (acetonitrile layer) to a clean tube containing 150 mg of PSA and 900 mg of anhydrous MgSO₄ for cleanup.

  • Vortex for 30 seconds.

  • Centrifuge at 4000 rpm for 5 minutes.

  • The resulting supernatant is ready for LC-MS/MS analysis.

LC-MS/MS Parameters for this compound Analysis

The following parameters can be used as a starting point for method development.

  • LC Column: A C18 reversed-phase column is suitable for the separation of this compound.

  • Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) or ammonium (B1175870) formate, is commonly used.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

Mass Spectrometry - Multiple Reaction Monitoring (MRM):

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
459.0427.018
459.0188.036
459.0866427.060410
459.0866427.060620

Note: Collision energies may need to be optimized for your specific instrument.

Visualizations

experimental_workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis Homogenization 1. Homogenize Sample Extraction 2. Extract with Acetonitrile Homogenization->Extraction Salting_out 3. Add MgSO4 and NaCl Extraction->Salting_out Centrifugation1 4. Centrifuge Salting_out->Centrifugation1 Cleanup 5. d-SPE Cleanup (PSA, MgSO4) Centrifugation1->Cleanup Centrifugation2 6. Centrifuge Cleanup->Centrifugation2 Final_Extract Final Extract Centrifugation2->Final_Extract Injection 7. Inject into LC-MS/MS Final_Extract->Injection Separation 8. Chromatographic Separation (C18) Injection->Separation Ionization 9. ESI+ Ionization Separation->Ionization Detection 10. MRM Detection Ionization->Detection Data_Analysis 11. Data Analysis Detection->Data_Analysis

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_matrix_effects Start Inconsistent Results or Poor Recovery? Assess_ME Assess Matrix Effect (Post-extraction Spike) Start->Assess_ME ME_Present Matrix Effect Present? Assess_ME->ME_Present No_ME No Significant Matrix Effect. Check other parameters (e.g., instrument stability, standard prep). ME_Present->No_ME No Implement_Strategy Implement Mitigation Strategy ME_Present->Implement_Strategy Yes Strategy_Choice Choose a Strategy Implement_Strategy->Strategy_Choice MM_Cal Matrix-Matched Calibration Strategy_Choice->MM_Cal IS Isotope-Labeled Internal Standard Strategy_Choice->IS Dilution Sample Dilution Strategy_Choice->Dilution Revalidate Re-validate Method MM_Cal->Revalidate IS->Revalidate Dilution->Revalidate Success Problem Solved Revalidate->Success Reassess Problem Persists. Re-evaluate sample prep and LC method. Revalidate->Reassess

References

Technical Support Center: Optimizing In Vitro Studies with (Z)-Fluoxastrobin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage and application of (Z)-Fluoxastrobin for in vitro studies. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed experimental protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound belongs to the strobilurin class of fungicides, which are known inhibitors of mitochondrial respiration.[1] Its primary mode of action is the inhibition of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain.[1] This blockage disrupts the electron transport chain, leading to a decrease in ATP synthesis, an increase in the production of reactive oxygen species (ROS), and the induction of apoptosis.

Q2: What is a recommended starting concentration for this compound in in vitro experiments?

A definitive optimal concentration for this compound is cell-type dependent. However, based on available data for strobilurin fungicides, a pilot experiment with a broad concentration range is recommended.

A study on the closely related strobilurin, Azoxystrobin, on the human neuroblastoma cell line SH-SY5Y, reported a half-maximal inhibitory concentration (IC50) of 44.87 µM after 24 hours of exposure.[2][3][4] Another study determined an IC50 value of 6.9 µg/mL for Fluoxastrobin on MDA-MB-231 breast cancer cells.[5][6]

Therefore, a suggested starting range for a dose-response experiment would be from 1 µM to 100 µM.

Q3: How should I prepare a stock solution of this compound?

This compound has low aqueous solubility.[7] Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO).

Protocol for Stock Solution Preparation:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to achieve a high-concentration stock (e.g., 10 mM or 50 mM).

  • Vortex thoroughly until the compound is completely dissolved.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Important Note on DMSO Concentration: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, as higher concentrations can have cytotoxic effects.[8] Always include a vehicle control (cells treated with the same final concentration of DMSO without the compound) in your experiments.

Troubleshooting Guides

Solubility Issues
Problem Possible Cause Solution
Precipitate forms when diluting the stock solution in culture medium. The concentration of this compound exceeds its solubility limit in the aqueous medium.- Prepare an intermediate dilution of the stock solution in DMSO before adding it to the medium.- Increase the final volume of the culture medium to lower the final concentration of the compound.- Briefly warm the culture medium to 37°C before adding the compound, and mix immediately and thoroughly.
Cloudiness or precipitate observed in the stock solution upon thawing. The compound has come out of solution at low temperatures.- Warm the stock solution to room temperature or briefly in a 37°C water bath.- Vortex thoroughly to redissolve the compound before making dilutions.
Experimental Variability
Problem Possible Cause Solution
Inconsistent results between experiments. - Variation in cell density at the time of treatment.- Inconsistent incubation times.- Pipetting errors.- Different passage numbers of cells.- Ensure a consistent cell seeding density and allow cells to adhere and enter logarithmic growth phase before treatment.- Standardize all incubation times precisely.- Use calibrated pipettes and ensure proper mixing.- Use cells within a consistent and low passage number range.
High variability between replicate wells. - Uneven cell distribution in the plate.- Edge effects in the microplate.- Ensure the cell suspension is homogenous before and during seeding.- Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill them with sterile PBS or medium.

Quantitative Data Summary

Compound Cell Line Assay IC50 Value Exposure Time
FluoxastrobinMDA-MB-231 (Human Breast Cancer)XTT6.9 µg/mLNot Specified
AzoxystrobinSH-SY5Y (Human Neuroblastoma)MTT44.87 µM24 hours

Detailed Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[9][10][11][12][13]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium from your DMSO stock solution. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the treatment or vehicle control medium to the respective wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

Apoptosis Detection (Caspase-3 Activity Assay)

This protocol is a general guideline for a colorimetric caspase-3 assay.[14][15][16][17][18][19]

  • Cell Culture and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the selected time.

  • Cell Lysis: Harvest the cells and lyse them using a chilled lysis buffer. Incubate on ice for 10 minutes.

  • Protein Quantification: Centrifuge the lysate and collect the supernatant. Determine the protein concentration of the supernatant.

  • Caspase-3 Assay: In a 96-well plate, add an equal amount of protein from each sample. Add the reaction buffer containing the colorimetric caspase-3 substrate (e.g., DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.

Mitochondrial Membrane Potential (MMP) Assay

This protocol uses the fluorescent dye JC-1.[12][14][20][21]

  • Cell Treatment: Culture and treat cells with this compound as described for other assays.

  • JC-1 Staining: After treatment, incubate the cells with JC-1 staining solution (typically 5-10 µg/mL) for 15-30 minutes at 37°C.

  • Washing: Wash the cells with PBS to remove the excess dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. Healthy cells with high MMP will exhibit red fluorescence (J-aggregates), while apoptotic cells with low MMP will show green fluorescence (JC-1 monomers). The ratio of red to green fluorescence is used to quantify the change in MMP.

Cell Cycle Analysis

This protocol is a standard procedure for cell cycle analysis using propidium (B1200493) iodide (PI) staining and flow cytometry.[2][21][22]

  • Cell Treatment and Harvesting: Treat cells with this compound. After the incubation period, harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling_Pathway Fluoxastrobin This compound Mito Mitochondrial Complex III Fluoxastrobin->Mito Inhibits ETC Disrupted Electron Transport Chain Mito->ETC ROS Increased ROS Production ETC->ROS ATP Decreased ATP Synthesis ETC->ATP MMP Decreased Mitochondrial Membrane Potential ETC->MMP Apoptosis Apoptosis ROS->Apoptosis MMP->Apoptosis Caspase Caspase Activation Apoptosis->Caspase

Caption: Signaling pathway of this compound inducing apoptosis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare this compound Stock Solution (in DMSO) Treat Treat Cells with Serial Dilutions Stock->Treat Cells Seed Cells in Multi-well Plate Cells->Treat Incubate Incubate for Desired Time Treat->Incubate Viability Cell Viability (MTT Assay) Incubate->Viability Apoptosis Apoptosis (Caspase Assay) Incubate->Apoptosis MMP MMP (JC-1 Assay) Incubate->MMP CellCycle Cell Cycle (PI Staining) Incubate->CellCycle

Caption: General experimental workflow for in vitro studies.

Troubleshooting_Logic node_rect node_rect Start Inconsistent Results? Check_Cells Consistent Cell Seeding & Passage? Start->Check_Cells Check_Reagents Fresh Reagents & Calibrated Pipettes? Check_Cells->Check_Reagents Yes Solution1 Standardize Cell Culture Practices Check_Cells->Solution1 No Check_Incubation Precise Incubation Time? Check_Reagents->Check_Incubation Yes Solution2 Prepare Fresh Reagents & Calibrate Pipettes Check_Reagents->Solution2 No Check_DMSO DMSO Control Included & <0.5%? Check_Incubation->Check_DMSO Yes Solution3 Standardize Incubation Time Check_Incubation->Solution3 No Solution4 Optimize DMSO Concentration Check_DMSO->Solution4 No

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Synthesis of Pure (Z)-Fluoxastrobin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of stereochemically pure Fluoxastrobin, with a specific focus on the (Z)-isomer.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing pure Fluoxastrobin?

The synthesis of Fluoxastrobin is a multi-step process presenting several challenges that can affect the purity and yield of the final product. The primary challenges include:

  • Impurity Formation: A significant challenge arises during the preparation of the diethyl 2-chloromalonate intermediate. The formation of the diethyl dichloro malonate impurity is common and can lead to a cascade of side reactions in subsequent steps, complicating the purification of the final Fluoxastrobin product.[1]

  • Stereoisomer Control: Fluoxastrobin possesses a C=N double bond in its oxime ether group, leading to the formation of (E) and (Z) stereoisomers.[2][3] Controlling the ratio of these isomers is a critical challenge in the synthesis.

  • Purification: The presence of both reaction impurities and the undesired stereoisomer necessitates robust purification methods to obtain pure Fluoxastrobin.

Q2: What is the biological significance of the (E) and (Z) isomers of Fluoxastrobin?

The stereochemistry of the oxime ether group significantly impacts the biological activity of Fluoxastrobin. It is widely established that the (E)-isomer is the more biologically active form , exhibiting significantly higher fungicidal efficacy.[2][3][4] The (Z)-isomer is considered to be less active. Therefore, commercial Fluoxastrobin products are predominantly composed of the (E)-isomer.

Q3: Is there a specific need or application for pure (Z)-Fluoxastrobin?

Current scientific literature and patents predominantly focus on the synthesis and activity of the (E)-isomer due to its superior fungicidal properties. While the (Z)-isomer is a known component of technical grade Fluoxastrobin, there is no readily available information suggesting a specific industrial or research application for the pure (Z)-isomer. Research and development efforts are typically directed towards maximizing the yield of the (E)-isomer.

Q4: How can the E/Z isomer ratio of Fluoxastrobin be controlled during synthesis?

Controlling the E/Z isomer ratio is a key aspect of Fluoxastrobin synthesis. The final condensation step to form the oxime ether is critical for determining the isomeric composition. While specific proprietary methods are not fully disclosed in the public domain, general strategies for controlling stereoselectivity in oxime ether synthesis include:

  • Reaction Conditions: Temperature, solvent, and the choice of base can influence the kinetic and thermodynamic control of the reaction, thereby affecting the E/Z ratio.

  • Catalyst Selection: Specific catalysts can promote the formation of one isomer over the other.

  • Isomerization: It is possible to isomerize the less desired (Z)-isomer to the more active (E)-isomer. One patent describes a process for this conversion, suggesting that the initial synthesis may produce a mixture of isomers, which is then enriched in the (E)-form.

Q5: What analytical methods are used to determine the purity and isomeric ratio of Fluoxastrobin?

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for assessing the purity and determining the E/Z isomer ratio of Fluoxastrobin.

  • Ultra-High-Performance Liquid Chromatography with Photo-Diode Array detection (UPLC-PDA): This method is suitable for separating and quantifying the isomers in various samples, including fruits and beverages.[3]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and selective technique is used for residue analysis and can accurately quantify both the (E) and (Z) isomers.[5]

The separation is typically achieved using a C18 stationary phase. The distinct retention times of the (E) and (Z) isomers allow for their individual quantification.

Troubleshooting Guide

Issue 1: High Levels of Diethyl Dichloro Malonate Impurity

Problem: Gas Chromatography (GC) analysis of the diethyl 2-chloromalonate intermediate shows a significant peak corresponding to diethyl dichloro malonate. This will lead to downstream impurities that are difficult to remove from the final product.[1]

Possible Causes:

  • Excess Chlorinating Agent: Using too much chlorinating agent (e.g., sulfuryl chloride) can lead to over-chlorination of the diethyl malonate.

  • Prolonged Reaction Time: Allowing the chlorination reaction to proceed for too long can also increase the formation of the dichloro impurity.

  • High Reaction Temperature: Elevated temperatures can favor the formation of the dichloro impurity.

Solutions:

  • Stoichiometry Control: Carefully control the molar ratio of the chlorinating agent to diethyl malonate.

  • Reaction Monitoring: Monitor the reaction progress closely using GC to stop the reaction once the desired conversion to the mono-chloro product is achieved and before significant dichloro formation occurs.

  • Temperature Control: Maintain the recommended reaction temperature.

  • Purification of Intermediate: While challenging, fractional distillation of the diethyl 2-chloromalonate can be employed to reduce the dichloro impurity before proceeding to the next step.

ParameterRecommended ConditionPotential Issue with Deviation
Molar Ratio (Chlorinating Agent:Diethyl Malonate)Close to 1:1Excess agent leads to dichlorination
Reaction TemperatureAs per established protocolHigher temperatures can increase side reactions
Reaction TimeMonitored by GCExtended time can lead to over-chlorination
Issue 2: Unfavorable (E/Z) Isomer Ratio in the Final Product

Problem: The final Fluoxastrobin product has a high proportion of the less active (Z)-isomer.

Possible Causes:

  • Suboptimal Reaction Conditions: The conditions of the final condensation step are not optimized for the formation of the (E)-isomer.

  • Lack of Isomerization Step: The synthetic route may not include a step to isomerize the (Z)-isomer to the (E)-isomer.

Solutions:

  • Optimization of the Final Condensation:

    • Solvent Screening: Test a range of solvents to determine their effect on the E/Z ratio.

    • Base Selection: The choice and stoichiometry of the base can significantly influence the stereochemical outcome.

    • Temperature Profile: Investigate the effect of reaction temperature on the isomer ratio.

  • Post-synthesis Isomerization: If a mixture of isomers is obtained, develop a protocol to selectively convert the (Z)-isomer to the (E)-isomer. This may involve treatment with an acid or other catalytic methods as suggested in the patent literature.

ParameterApproachDesired Outcome
Final Condensation SolventSystematic screeningMaximize (E)-isomer formation
Final Condensation BaseEvaluate different organic/inorganic basesFavor kinetic or thermodynamic product
Post-synthesis TreatmentAcid or catalyst-mediated isomerizationConvert (Z) to (E)-isomer
Issue 3: Difficulty in Separating (E) and (Z) Isomers

Problem: Analytical or preparative HPLC does not provide adequate separation of the (E) and (Z) isomers.

Possible Causes:

  • Inappropriate HPLC Method: The column, mobile phase, or other chromatographic parameters are not suitable for resolving the isomers.

  • Co-elution with Impurities: Other impurities in the sample may be co-eluting with one or both of the isomers.

Solutions:

  • Method Development for HPLC:

    • Column Selection: Use a high-resolution C18 column.

    • Mobile Phase Optimization: Adjust the composition and gradient of the mobile phase (e.g., acetonitrile/water or methanol/water mixtures) to improve resolution.

    • Flow Rate and Temperature: Optimize the flow rate and column temperature.

  • Preparative Chromatography: For isolating pure isomers, preparative HPLC is a viable option. Method development will be crucial to achieve baseline separation for effective fractionation.

HPLC ParameterRecommendation for Isomer Separation
Column High-resolution C18 (e.g., 2.1 x 50 mm, 1.7 µm for analytical)
Mobile Phase Acetonitrile/water or Methanol/water gradient
Detector PDA or MS/MS

Visualizations

fluoxastrobin_synthesis_workflow start Start: Diethyl Malonate chlorination Chlorination start->chlorination intermediate1 Diethyl 2-chloromalonate (Impurity: Diethyl dichloro malonate) chlorination->intermediate1 multi_step Multi-step Synthesis intermediate1->multi_step intermediate2 (E/Z)-Fluoxastrobin Mixture multi_step->intermediate2 isomerization Isomerization (Optional) intermediate2->isomerization To enrich (E)-isomer purification Purification (e.g., Crystallization) intermediate2->purification final_product_e Pure (E)-Fluoxastrobin isomerization->final_product_e analysis QC Analysis (HPLC) final_product_e->analysis purification->final_product_e Isolate (E)-isomer final_product_z Pure this compound (if desired) purification->final_product_z Isolate (Z)-isomer final_product_z->analysis troubleshooting_logic start Problem Encountered impurity High Impurity Levels start->impurity isomer_ratio Incorrect E/Z Ratio start->isomer_ratio separation Poor Isomer Separation start->separation cause_impurity Cause: Over-chlorination, High Temp, Long Reaction Time impurity->cause_impurity cause_isomer Cause: Suboptimal Condensation, No Isomerization Step isomer_ratio->cause_isomer cause_separation Cause: Inappropriate HPLC Method separation->cause_separation solution_impurity Solution: Control Stoichiometry, Monitor Reaction, Control Temp cause_impurity->solution_impurity solution_isomer Solution: Optimize Reaction, Introduce Isomerization Step cause_isomer->solution_isomer solution_separation Solution: Develop HPLC Method (Column, Mobile Phase) cause_separation->solution_separation

References

Technical Support Center: Refined Analytical Methods for Strobilurin Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analysis of strobilurin fungicides. It is designed for researchers, scientists, and professionals in drug development and related fields to assist with challenges encountered during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of strobilurin fungicides, offering potential causes and solutions in a direct question-and-answer format.

Problem Potential Causes Solutions
Low Analyte Recovery - Inefficient extraction from the sample matrix.- Analyte degradation during sample processing.- Loss of analyte during solvent evaporation steps.- Inappropriate pH of the extraction solvent.- Ensure the sample is at least 80% hydrated for effective extraction, especially for dry samples.[1][2]- Add extraction salts after thoroughly mixing the sample with the solvent to prevent analyte loss.[1]- For base-sensitive compounds, use a buffered QuEChERS method.[1]- If using Graphitized Carbon Black (GCB) for cleanup, be aware that it can reduce the recovery of planar analytes. Consider using less GCB or an alternative cleanup sorbent.[1]- For GC analysis, a solvent exchange to toluene (B28343) can prevent the loss of thermally labile pesticides.[1]- Adding dilute formic acid to the final extract can prevent the degradation of base-sensitive compounds prior to LC analysis.[1]
Poor Chromatographic Peak Shape (Fronting or Tailing) - Matrix effects from co-eluting compounds.- Incompatibility of the injection solvent with the mobile phase.- Column overload.- Presence of acetic acid in the final extract when using PSA for cleanup in GC analysis.- Use matrix-matched calibration standards to compensate for matrix effects.[1]- Employ an internal standard to correct for variations.[1]- If dispersive SPE does not provide a clean enough extract, consider using a cartridge cleanup for a more thorough purification.[1]- For GC analysis, avoid QuEChERS methods that use acetic acid if PSA is used for cleanup, as it can cause peak distortion.[1]- Ensure the final extract is diluted with a solvent compatible with the initial mobile phase for LC-MS/MS analysis.
High Matrix Effects (Ion Suppression or Enhancement in LC-MS) - Co-elution of matrix components with the target analytes.- High concentrations of salts or other non-volatile compounds in the final extract.- The complexity of the sample matrix itself.- Optimize the chromatographic method to improve the separation of analytes from interfering matrix components.- Dilute the sample extract to reduce the concentration of matrix components.- Utilize matrix-matched standards for calibration to compensate for signal suppression or enhancement.- Employ isotopically labeled internal standards that co-elute with the analytes to provide the most accurate correction for matrix effects.- Optimize the sample cleanup procedure to remove interfering compounds more effectively. This may involve using different sorbents in the d-SPE step.
Inconsistent Results or Poor Reproducibility - Inhomogeneous sample.- Variability in manual sample preparation steps.- Instrument contamination or carryover.- Degradation of standards over time.- Ensure thorough homogenization of the sample before taking a subsample for extraction.- Use automated sample preparation systems to minimize variability in manual steps.- Implement a rigorous cleaning protocol for the injection port, syringe, and column to prevent carryover.- Store stock and working standard solutions properly (typically at low temperatures and protected from light) and check for degradation regularly.
Co-elution of Analytes - Similar physicochemical properties of the strobilurin fungicides.- Suboptimal chromatographic conditions.- Optimize the LC gradient or GC temperature program to improve separation.- Experiment with different stationary phases (e.g., C18, phenyl-hexyl) to achieve better selectivity.- For MS/MS detection, even if analytes co-elute chromatographically, they can often be distinguished by their specific precursor and product ion transitions.

Frequently Asked Questions (FAQs)

This section provides answers to common questions related to the analysis of strobilurin fungicides.

1. What are strobilurin fungicides and why is their analysis important?

Strobilurins are a major class of agricultural fungicides used to control a broad spectrum of fungal diseases in various crops.[3] They act by inhibiting mitochondrial respiration in fungi.[3][4] Due to their widespread use, it is crucial to monitor their residue levels in food and environmental samples to ensure consumer safety and environmental protection.

2. What is the recommended sample preparation method for strobilurin analysis?

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for the extraction of strobilurin fungicides from various matrices, particularly fruits and vegetables.[5][6] This method involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts and a cleanup step with dispersive solid-phase extraction (d-SPE).[5]

3. Which analytical technique is best suited for the determination of strobilurin fungicides?

Both Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the analysis of strobilurin fungicides.[7][8] LC-MS/MS is often preferred due to the better sensitivity and selectivity it offers for many modern pesticides, including strobilurins.[7]

4. How can I minimize matrix effects in my analysis?

Matrix effects, which can cause ion suppression or enhancement in LC-MS, are a common challenge.[9] Strategies to mitigate these effects include:

  • Matrix-matched calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed.

  • Use of internal standards: Adding a known concentration of a compound (ideally an isotopically labeled version of the analyte) to all samples, standards, and blanks to normalize the response.

  • Sample dilution: Diluting the final extract to reduce the concentration of interfering matrix components.

  • Effective cleanup: Optimizing the d-SPE cleanup step in the QuEChERS method by selecting the appropriate sorbents (e.g., PSA, C18, GCB) to remove specific matrix interferences.[1]

5. What are the typical validation parameters for an analytical method for strobilurins?

A robust analytical method should be validated for several key parameters, including:

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

  • Accuracy (Recovery): The closeness of the measured value to the true value, typically assessed by spiking blank samples with a known amount of the analyte and calculating the percentage recovered.

  • Precision (Repeatability and Reproducibility): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of common strobilurin fungicides in various matrices.

Table 1: Recovery of Strobilurin Fungicides in Various Matrices using QuEChERS and LC-MS/MS

FungicideMatrixRecovery (%)
AzoxystrobinFruits & Vegetables81.7 - 96.1
Kresoxim-methylFruits & Vegetables86.5 - 95.7
PyraclostrobinFruits & Vegetables87.3 - 97.4

Data synthesized from multiple sources.

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Strobilurin Fungicides

FungicideAnalytical MethodMatrixLOD (mg/kg)LOQ (mg/kg)
AzoxystrobinNAMEKC-ILIFFruits & Vegetables0.0010.005 - 2.5
Kresoxim-methylNAMEKC-ILIFFruits & Vegetables0.0010.005 - 2.5
PyraclostrobinNAMEKC-ILIFFruits & Vegetables0.0010.005 - 2.5

NAMEKC-ILIF: Nonaqueous Micellar Electrokinetic Capillary Chromatography with Indirect Laser-Induced Fluorescence. Data presented is indicative and may vary based on specific instrumentation and experimental conditions.

Experimental Protocols & Visualizations

Strobilurin Fungicide Mode of Action

Strobilurin fungicides inhibit fungal respiration by blocking the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[4][10] This disruption prevents the transfer of electrons from ubiquinol (B23937) to cytochrome c, thereby halting the production of ATP, the cell's primary energy source.[4]

Strobilurin_Mode_of_Action cluster_ETC Mitochondrial Electron Transport Chain cluster_Strobilurin Strobilurin Action ComplexI Complex I Ubiquinone Ubiquinone (Q) ComplexI->Ubiquinone e- ComplexII Complex II ComplexII->Ubiquinone e- ComplexIII Complex III (Cytochrome bc1) Ubiquinone->ComplexIII e- CytochromeC Cytochrome c ComplexIII->CytochromeC e- ComplexIV Complex IV CytochromeC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP produces Strobilurin Strobilurin Fungicide Strobilurin->ComplexIII Inhibits Qo site

Caption: Mechanism of action of strobilurin fungicides in the mitochondrial electron transport chain.

Experimental Workflow: QuEChERS Method for Strobilurin Analysis

The QuEChERS method is a streamlined procedure for the extraction and cleanup of pesticide residues from food matrices. The following diagram illustrates the typical workflow.

QuEChERS_Workflow start Start homogenize 1. Homogenize Sample (e.g., 10-15g of fruit/vegetable) start->homogenize extract 2. Add Acetonitrile (e.g., 10-15 mL) and shake homogenize->extract add_salts 3. Add QuEChERS Extraction Salts (e.g., MgSO4, NaCl) and shake vigorously extract->add_salts centrifuge1 4. Centrifuge add_salts->centrifuge1 cleanup 5. Take Aliquot of Supernatant for Dispersive SPE (d-SPE) Cleanup centrifuge1->cleanup add_dspe 6. Add d-SPE Sorbents (e.g., PSA, C18, GCB) and vortex cleanup->add_dspe centrifuge2 7. Centrifuge add_dspe->centrifuge2 final_extract 8. Collect Final Extract centrifuge2->final_extract analysis 9. Analyze by LC-MS/MS or GC-MS/MS final_extract->analysis end End analysis->end

Caption: A generalized workflow for the QuEChERS sample preparation method.

References

Minimizing signal suppression for (Z)-Fluoxastrobin in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of (Z)-Fluoxastrobin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental analysis of this broad-spectrum fungicide, with a focus on minimizing signal suppression in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression and why is it a significant concern in the LC-MS/MS analysis of this compound?

A1: Signal suppression, a type of matrix effect, is a phenomenon in liquid chromatography-mass spectrometry (LC-MS/MS) where the ionization efficiency of the target analyte, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This interference in the ion source leads to a decreased analyte signal, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of the analytical method.[1] Given that this compound is often analyzed in complex matrices such as soil, water, and various food products, the potential for signal suppression is a significant concern that must be addressed to ensure data quality.[2]

Q2: What are the common causes of signal suppression for this compound?

A2: Signal suppression for this compound can arise from several sources, primarily related to the sample matrix and analytical method:

  • Matrix Components: Endogenous compounds from the sample matrix, such as salts, lipids, proteins, and pigments, can co-elute with this compound and compete for ionization in the MS source.[3][4]

  • Sample Preparation: Incomplete removal of matrix components during sample preparation is a major contributor to signal suppression.[5] Contaminants introduced during sample handling, such as plasticizers from labware, can also interfere with ionization.[2]

  • Chromatographic Conditions: Poor chromatographic separation can lead to the co-elution of this compound with matrix components. The choice of mobile phase additives can also influence signal intensity; for example, trifluoroacetic acid (TFA) is known to cause signal suppression in electrospray ionization (ESI).[6]

  • High Analyte Concentration: At high concentrations, the analyte itself can cause self-suppression, leading to a non-linear response.[7]

Q3: How can I determine if my this compound signal is being suppressed?

A3: A common method to assess signal suppression is the post-extraction spike experiment. This involves comparing the signal response of this compound in a neat solvent to its response when spiked into a blank matrix extract that has already undergone the entire sample preparation procedure. A lower signal in the matrix extract compared to the neat solvent indicates signal suppression.[8] The matrix effect can be calculated using the following formula:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

A value less than 100% indicates signal suppression, while a value greater than 100% suggests signal enhancement.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the analysis of this compound.

Problem 1: Low or No Signal for this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Significant Signal Suppression 1. Improve Sample Cleanup: Employ a more rigorous sample preparation method. Solid-Phase Extraction (SPE) is often more effective at removing interfering matrix components than a simple protein precipitation or QuEChERS without a cleanup step.[9][10] Consider using a sorbent in dispersive SPE (d-SPE) that targets the specific interferences in your matrix (e.g., C18 for nonpolar interferences, PSA for sugars and fatty acids).[11] 2. Optimize Chromatography: Modify your LC method to improve the separation of this compound from matrix components. Adjusting the gradient profile or using a different column chemistry can be effective.[1] 3. Dilute the Sample: Diluting the final extract can reduce the concentration of matrix components, thereby mitigating their suppressive effects. However, this will also reduce the analyte concentration, so this approach is best for samples where the this compound concentration is well above the limit of detection.[8]
Incorrect MS Parameters 1. Optimize Ionization Source Parameters: Ensure that the ion source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for this compound.[7] 2. Check MRM Transitions: Verify that you are using the correct and most sensitive multiple reaction monitoring (MRM) transitions for this compound. Re-optimize the precursor and product ions if necessary.
Sample Degradation 1. Check Sample Stability: this compound may be susceptible to degradation under certain pH or temperature conditions. Ensure proper storage and handling of your samples and standards.
Problem 2: Poor Reproducibility and Inaccurate Quantification

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Variable Matrix Effects 1. Use a Labeled Internal Standard: The most effective way to compensate for variable matrix effects is to use a stable isotope-labeled internal standard, such as this compound-d4. The internal standard co-elutes with the analyte and experiences similar signal suppression, allowing for accurate ratiometric quantification. 2. Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is representative of your samples. This helps to compensate for consistent matrix effects.[1]
Inconsistent Sample Preparation 1. Standardize the Protocol: Ensure that the sample preparation procedure is followed consistently for all samples, standards, and quality controls. Pay close attention to volumes, mixing times, and centrifugation speeds.
Instrument Instability 1. Perform System Suitability Tests: Regularly inject a standard solution to monitor the performance of the LC-MS/MS system, including peak area, retention time, and peak shape.

Data Presentation

The following tables provide illustrative data on the performance of different sample preparation methods for the analysis of strobilurin fungicides, including compounds similar to this compound, in various matrices. Note: These are representative values, and the actual recovery and matrix effects should be experimentally determined for your specific analyte and matrix.

Table 1: Comparison of Recovery Rates (%) for Strobilurin Fungicides using Different Sample Preparation Methods.

Matrix QuEChERS (with d-SPE) Solid-Phase Extraction (SPE)
Tomato 85 - 11090 - 115
Cucumber 80 - 10588 - 112
Soil (loam) 75 - 10085 - 105
Water (surface) 90 - 11595 - 120

Data compiled from various studies on pesticide residue analysis and represents typical recovery ranges.[9][12]

Table 2: Illustrative Matrix Effects (%) for Strobilurin Fungicides in Different Matrices.

Matrix Matrix Effect (%) Interpretation
Tomato 65Significant Signal Suppression
Cucumber 80Moderate Signal Suppression
Soil (loam) 70Significant Signal Suppression
Water (surface) 95Minimal Signal Suppression

A value of 100% indicates no matrix effect. Values below 100% indicate signal suppression. Data is illustrative and based on general findings in pesticide analysis.[13][14]

Experimental Protocols

Protocol 1: QuEChERS Extraction of this compound from Soil

This protocol is a general guideline and may require optimization for your specific soil type.

  • Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.

  • Weighing: Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

  • Fortification (for QC): Spike the sample with a known concentration of this compound and its labeled internal standard, this compound-d4.

  • Hydration: Add 10 mL of water to the soil and vortex for 30 seconds. Let it stand for 15 minutes.

  • Extraction: Add 10 mL of acetonitrile (B52724). Cap the tube and shake vigorously for 1 minute.

  • Salting Out: Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate). Immediately shake for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup: Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18). Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 2 minutes.

  • Analysis: Take the supernatant, filter if necessary, and inject it into the LC-MS/MS system.

Protocol 2: LC-MS/MS Parameters for this compound Analysis
  • LC System: UHPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute this compound, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: These should be optimized for your specific instrument. A common precursor ion for this compound is [M+H]⁺.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 1. Sample Collection (Soil, Water, Food) homogenize 2. Homogenization sample->homogenize extract 3. Extraction (e.g., QuEChERS) homogenize->extract cleanup 4. Cleanup (d-SPE or SPE) extract->cleanup final_extract 5. Final Extract cleanup->final_extract inject 6. Injection final_extract->inject lc 7. Chromatographic Separation inject->lc ms 8. Mass Spectrometry Detection (MRM) lc->ms integrate 9. Peak Integration ms->integrate quantify 10. Quantification (Internal Standard) integrate->quantify report 11. Reporting quantify->report

Caption: Experimental workflow for this compound analysis.

troubleshooting_guide decision decision solution solution start Start: Low or No Signal for This compound check_ms Check MS Parameters (Tune, Calibration, MRM) start->check_ms ms_ok MS Parameters OK? check_ms->ms_ok optimize_ms Optimize MS Parameters ms_ok->optimize_ms No check_chroma Review Chromatography (Peak Shape, Retention Time) ms_ok->check_chroma Yes optimize_ms->check_ms chroma_ok Chromatography OK? check_chroma->chroma_ok optimize_lc Optimize LC Method (Gradient, Column) chroma_ok->optimize_lc No improve_cleanup Improve Sample Cleanup (SPE, d-SPE sorbents) chroma_ok->improve_cleanup Yes optimize_lc->check_chroma improve_cleanup->solution Solution dilute Dilute Sample Extract improve_cleanup->dilute Still issues? dilute->solution use_is Use Labeled Internal Standard dilute->use_is For quantification use_is->solution

Caption: Troubleshooting decision tree for signal suppression issues.

References

Technical Support Center: (Z)-Fluoxastrobin NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (Z)-Fluoxastrobin sample preparation for NMR analysis.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: My this compound sample won't fully dissolve in the NMR solvent. What should I do?

Answer:

If you are experiencing solubility issues with this compound, consider the following steps:

  • Solvent Selection: Ensure you are using an appropriate deuterated solvent. Based on solubility data, dichloromethane-d2 (B32916) (CD2Cl2) is an excellent first choice as Fluoxastrobin is highly soluble in it (>250 g/L).[1] If CD2Cl2 is not suitable for your experiment, other options include acetone-d6 (B32918) or benzene-d6 (B120219).[2] Avoid solvents like n-heptane where solubility is very low.[1]

  • Gentle Agitation: After adding the solvent, gently invert the NMR tube several times to mix the contents. Avoid vigorous shaking, which can introduce microbubbles and affect spectral quality.

  • Allow Time to Dissolve: Some compounds take time to dissolve fully. Let the sample sit for about 15 minutes and then check for undissolved material.[3]

  • Increase Solvent Volume: If the concentration is high and undissolved material is present, you can try adding slightly more deuterated solvent, ensuring the total volume remains within the optimal range for your NMR spectrometer (typically 0.6-0.7 mL for a standard 5 mm tube).

  • Gentle Heating: As a last resort, you can gently warm the sample. However, be cautious not to exceed the boiling point of the solvent or the decomposition temperature of this compound. Prolonged heating can lead to degradation.

  • Filtration: If solid impurities are suspected, filter the sample directly into a clean NMR tube using a pipette with a small plug of glass wool.[4] Do not use cotton wool as it can introduce contaminants.[4]

Question: The peaks in my ¹H NMR spectrum of this compound are broad. What could be the cause?

Answer:

Peak broadening in your NMR spectrum can arise from several factors:

  • Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is often the first step to resolve this.

  • Incomplete Dissolution: As mentioned above, undissolved microscopic particles can disrupt the magnetic field homogeneity.[4] Ensure your sample is fully dissolved.

  • High Concentration: Overly concentrated samples can lead to increased viscosity and intermolecular interactions, both of which can cause peak broadening. Try preparing a more dilute sample.

  • Paramagnetic Impurities: Contamination with paramagnetic metals (e.g., iron, copper) from glassware or reagents can cause significant line broadening. Ensure all glassware is scrupulously clean.

  • Presence of Isomers: this compound has a geometric isomer (E-isomer).[5] If both isomers are present in your sample, you may observe overlapping signals or what appears to be peak broadening, especially in the aromatic regions. Consider using higher field strength NMR or 2D NMR techniques like TOCSY to resolve individual signals.[6]

Question: I see an unexpected peak around 1.6 ppm in my CDCl₃ spectrum. What is it?

Answer:

A peak around 1.56 ppm in deuterochloroform (CDCl3) is typically due to water contamination.[7] To avoid this:

  • Use high-purity deuterated solvents.

  • Ensure your this compound sample is dry before dissolving.

  • Dry your NMR tubes in an oven and cool them in a desiccator before use.

  • Minimize the exposure of your sample and solvent to the atmosphere.

Question: The integrations in the aromatic region of my spectrum are not accurate. Why might this be?

Answer:

Inaccurate integrations, particularly in the aromatic region, can be due to:

  • Overlapping Signals: The aromatic protons of the (Z)- and potential E-isomers of Fluoxastrobin may have very similar chemical shifts, leading to overlapping signals that are difficult to integrate accurately.[6]

  • Residual Solvent Peak: If you are using a solvent with a residual peak in the aromatic region (e.g., benzene-d6 at ~7.16 ppm), it can interfere with the integration of your compound's signals.

  • Baseline Distortion: A non-flat baseline can lead to integration errors. Ensure proper phasing and baseline correction during data processing.

  • Poor Signal-to-Noise Ratio: If the sample is too dilute, the signal-to-noise ratio may be too low for accurate integration.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration for preparing a this compound sample for routine ¹H NMR?

A1: For routine ¹H NMR, a concentration of 1-10 mg of this compound in 0.6-0.7 mL of deuterated solvent is generally sufficient.[3] For ¹³C NMR, a higher concentration of 10-50 mg may be necessary due to the lower natural abundance of the ¹³C isotope.[3]

Q2: Which deuterated solvent is best for this compound?

A2: Based on solubility data, deuterated dichloromethane (B109758) (CD2Cl2) is a highly recommended solvent.[1] Other suitable options include deuterated chloroform (B151607) (CDCl3), deuterated acetone (B3395972) ((CD3)2CO), and deuterated benzene (B151609) (C6D6). The choice may also depend on the specific regions of the spectrum you are interested in, as residual solvent peaks can obscure signals.

Q3: How can I perform quantitative NMR (qNMR) on my this compound sample?

A3: For quantitative NMR (qNMR), precise sample preparation and data acquisition are crucial. Here are some key considerations:

  • Internal Standard: Use a stable internal standard with peaks that do not overlap with your analyte signals. For pesticides, compounds like 1,2,4,5-tetrachloro-3-nitrobenzene have been used.[7]

  • Accurate Weighing: Accurately weigh both your this compound sample and the internal standard.

  • Complete Dissolution: Ensure both the sample and the internal standard are completely dissolved.

  • Spectrometer Parameters: Use a long relaxation delay (D1) to ensure full relaxation of all nuclei, which is critical for accurate quantification.

  • Signal-to-Noise: Acquire the spectrum with a high signal-to-noise ratio.

Q4: How should I store my this compound NMR sample?

A4: If you need to store your NMR sample, cap the tube tightly to prevent solvent evaporation and contamination. For short-term storage, refrigeration is generally acceptable. For long-term stability studies of pesticides, samples have been stored in flame-sealed NMR tubes at 8°C.[8] However, it is always best to acquire the spectrum as soon as possible after sample preparation.

Data and Protocols

Recommended Sample Preparation Parameters
ParameterRecommendation for ¹H NMRRecommendation for ¹³C NMR
Sample Mass 1-10 mg10-50 mg
Solvent Volume 0.6 - 0.7 mL0.6 - 0.7 mL
Recommended Solvents CD2Cl2, CDCl3, Acetone-d6CD2Cl2, CDCl3, Acetone-d6
Experimental Protocol: Preparation of this compound for NMR Analysis
  • Glassware Preparation: Ensure the 5 mm NMR tube and any vials or pipettes are clean and dry. It is recommended to oven-dry the NMR tube and cool it in a desiccator.

  • Weighing the Sample: Accurately weigh approximately 5 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of deuterated dichloromethane (CD2Cl2) to the vial.

  • Dissolution: Gently swirl the vial until the this compound is completely dissolved.

  • Filtration and Transfer: Using a Pasteur pipette with a small, tightly packed plug of glass wool, filter the solution directly into the NMR tube.[4]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Spectrometer Setup: Insert the sample into the spectrometer. Follow the instrument's standard procedures for locking, shimming, and tuning.

  • Data Acquisition: Acquire the NMR spectrum with appropriate parameters for your specific analytical needs.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis weigh 1. Weigh Sample (5 mg this compound) dissolve 2. Dissolve (0.7 mL CD2Cl2) weigh->dissolve filtrate 3. Filter into NMR Tube dissolve->filtrate cap 4. Cap and Label filtrate->cap insert 5. Insert Sample into Spectrometer cap->insert setup 6. Lock, Shim, Tune insert->setup acquire 7. Acquire Spectrum setup->acquire process 8. Process Data acquire->process

Caption: Experimental workflow for this compound NMR sample preparation.

References

Technical Support Center: Enhancing the Systemic Uptake of Fluoxastrobin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for enhancing the systemic uptake of fluoxastrobin in laboratory conditions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at enhancing the systemic uptake of fluoxastrobin, providing potential causes and actionable solutions in a question-and-answer format.

Issue Potential Causes Troubleshooting Steps
Low or no detectable fluoxastrobin in non-treated plant parts. 1. Inadequate Foliar Uptake: The formulation did not effectively penetrate the leaf cuticle. 2. Limited Translocation: Fluoxastrobin is primarily a translaminar fungicide with limited acropetal (upward) movement.[1] 3. Rapid Metabolism: The plant may be rapidly metabolizing fluoxastrobin into forms not detected by the analytical method. 4. Incorrect Application Technique: Uneven spray coverage or runoff from the leaf surface.1. Optimize Formulation: Incorporate a suitable adjuvant (see Table 1) to improve spreading and penetration.[2] 2. Adjust Application Site: For evaluating systemic movement, apply to lower, mature leaves and sample from upper, newer growth. 3. Analyze for Metabolites: Adjust the analytical method to detect known metabolites of fluoxastrobin. 4. Refine Application: Ensure a fine, even mist covers the target leaf area without causing runoff. Use a carrier volume appropriate for the plant size.
High variability in fluoxastrobin concentration between replicate plants. 1. Inconsistent Application: Variation in the amount of formulation applied to each plant. 2. Biological Variability: Differences in plant age, health, and physiological status affecting uptake and translocation. 3. Environmental Fluctuations: Inconsistent temperature, humidity, or light conditions in the growth environment.1. Standardize Application: Use a calibrated sprayer or micropipette to apply a precise volume of the formulation to a defined leaf area. 2. Use Uniform Plants: Select plants of the same age and growth stage. Ensure they are healthy and have been acclimatized to the experimental conditions. 3. Control Environment: Conduct experiments in a controlled environment chamber with stable temperature, humidity, and light cycles.
Phytotoxicity symptoms observed on treated leaves (e.g., necrosis, chlorosis). 1. High Adjuvant Concentration: Some adjuvants, particularly organosilicones, can cause phytotoxicity at high concentrations.[3] 2. Solvent Effects: The solvent used to dissolve fluoxastrobin may be harmful to the plant tissue. 3. High Fluoxastrobin Concentration: The applied concentration of the active ingredient may be too high for the specific plant species.1. Optimize Adjuvant Rate: Conduct a dose-response experiment to determine the optimal, non-phytotoxic concentration of the adjuvant. 2. Solvent Selection: Use a solvent known to be safe for the plant species or reduce its concentration. Include a solvent-only control. 3. Concentration Adjustment: Test a range of fluoxastrobin concentrations to find the highest effective, non-phytotoxic dose.
Poor recovery of fluoxastrobin during sample extraction and analysis. 1. Inefficient Extraction: The chosen solvent may not be effectively extracting fluoxastrobin from the plant matrix. 2. Matrix Effects in Analysis: Co-extracted plant compounds can interfere with the detection of fluoxastrobin in LC-MS/MS, causing ion suppression or enhancement. 3. Degradation during Sample Preparation: Fluoxastrobin may be degrading during the extraction or cleanup process.1. Optimize Extraction Solvent: Test different solvents or solvent mixtures (e.g., acetonitrile (B52724), ethyl acetate) to improve extraction efficiency. The QuEChERS method is a robust starting point.[4] 2. Refine Sample Cleanup: Incorporate a cleanup step with appropriate sorbents (e.g., PSA, C18) to remove interfering compounds. Use a matrix-matched calibration curve for quantification. 3. Work Efficiently: Minimize the time between sample harvesting and extraction. Keep samples on ice or frozen to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of fluoxastrobin's systemic movement in plants?

A1: Fluoxastrobin is characterized as a translaminar systemic fungicide. This means it can move from the treated leaf surface (adaxial) to the untreated surface (abaxial).[1] Its movement throughout the entire plant (acropetal or basipetal) is generally limited.

Q2: Which type of adjuvant is most effective for enhancing the systemic uptake of fluoxastrobin?

A2: Both non-ionic surfactants (NIS) and organosilicone surfactants can improve the foliar uptake of fungicides.[2] Organosilicone surfactants are particularly effective at reducing surface tension, leading to superior spreading and potentially faster penetration.[2] However, the optimal adjuvant and its concentration can be plant species and formulation dependent, so preliminary testing is recommended.

Q3: How do environmental conditions affect the systemic uptake of fluoxastrobin?

A3: Environmental factors can significantly influence uptake. Higher humidity can increase the drying time of droplets on the leaf surface, potentially allowing for greater absorption. Temperature can affect the fluidity of the leaf cuticle and the metabolic rate of the plant. It is crucial to maintain consistent environmental conditions during experiments to ensure reproducible results.

Q4: What is a reliable method for quantifying fluoxastrobin in plant tissues?

A4: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for quantifying fluoxastrobin residues in plant matrices.[4][5] The use of a deuterated internal standard, such as fluoxastrobin-d4, is recommended to improve accuracy and precision by correcting for matrix effects and variations in sample preparation.

Q5: Can the plant's own defense mechanisms influence the translocation of fluoxastrobin?

A5: Yes, the plant's xenobiotic detoxification system can play a role. Once inside the plant, fluoxastrobin may be recognized as a foreign compound and undergo metabolic changes, often involving enzymes like glutathione (B108866) S-transferases (GSTs) and transport by ATP-binding cassette (ABC) transporters.[5][6] This can lead to its sequestration in the vacuole or conversion to more water-soluble metabolites.

Data Presentation

Table 1: Influence of Adjuvant Type on Fungicide Foliar Uptake (General Observations)

Adjuvant TypePrimary Mode of ActionExpected Impact on Fluoxastrobin UptakeConcentration Range (Typical)Potential Issues
Non-Ionic Surfactants (NIS) Reduces surface tension, improves wetting and spreading.Moderate enhancement of uptake.0.1% - 0.5% (v/v)Less effective than organosilicones in extreme spreading.
Organosilicone Surfactants Drastically reduces surface tension, promotes "super-spreading" and stomatal flooding.[2]Significant and rapid enhancement of uptake.[2]0.025% - 0.1% (v/v)Potential for phytotoxicity at higher concentrations.[3]
Methylated Seed Oils (MSO) Acts as a penetrant, dissolving the waxy cuticle.Good enhancement, particularly for lipophilic compounds.0.5% - 1.0% (v/v)Can cause phytotoxicity if not used at the correct rate.

Note: The optimal adjuvant and concentration are dependent on the specific plant species, environmental conditions, and formulation. The data presented are general guidelines, and empirical testing is necessary to determine the best approach for a specific experiment.

Experimental Protocols

Protocol 1: Quantitative Analysis of Fluoxastrobin in Plant Tissue using HPLC-MS/MS

This protocol details the extraction and analysis of fluoxastrobin from plant tissue, adapted from the widely used QuEChERS method.

  • Sample Preparation:

    • Harvest a known weight (e.g., 1-2 g) of fresh plant tissue (treated and untreated parts separately).

    • Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder.

    • Transfer the homogenized powder to a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Spike with an internal standard (e.g., fluoxastrobin-d4) at a known concentration.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing a cleanup sorbent mixture (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • Analysis:

    • Take the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

    • Analyze the sample using a reverse-phase HPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source in positive ion mode.

    • Use a C18 column for chromatographic separation.

    • The mobile phase can consist of a gradient of acetonitrile and water, both with 0.1% formic acid.

    • Monitor for the specific precursor-to-product ion transitions for fluoxastrobin and the internal standard.

Protocol 2: Evaluating the Effect of Adjuvants on Foliar Uptake of Fluoxastrobin

This protocol provides a framework for assessing how different adjuvants enhance the uptake of fluoxastrobin into plant leaves.

  • Plant Material and Growth Conditions:

    • Grow a suitable model plant (e.g., wheat, barley) in a controlled environment (e.g., 22°C, 16:8 h light:dark cycle, 60% relative humidity) to a consistent growth stage (e.g., 3-4 leaf stage).

  • Preparation of Treatment Solutions:

    • Prepare a stock solution of fluoxastrobin in a suitable solvent (e.g., acetone).

    • Prepare treatment solutions by diluting the stock solution in water to the desired final concentration.

    • Divide the solutions into groups and add different adjuvants (e.g., a non-ionic surfactant and an organosilicone surfactant) at various concentrations (see Table 1). Include a control group with no adjuvant.

  • Application:

    • Using a micropipette, apply a small, known volume (e.g., 10 µL) of each treatment solution to a defined area on the adaxial (upper) surface of a mature leaf.

    • For each treatment, use at least 3-5 replicate plants.

  • Incubation and Sampling:

    • Incubate the plants under the same controlled conditions for a set period (e.g., 24, 48, or 72 hours).

    • At the end of the incubation period, excise the treated leaf area.

    • To differentiate between surface residue and absorbed fluoxastrobin, wash the surface of the excised leaf disc with a suitable solvent (e.g., 1 mL of 50:50 acetonitrile:water) by vortexing for 30 seconds. This wash will contain the unabsorbed residue.

    • The washed leaf tissue contains the absorbed fluoxastrobin.

  • Quantification:

    • Analyze the amount of fluoxastrobin in the surface wash and in the washed leaf tissue separately using the HPLC-MS/MS method described in Protocol 1.

    • Calculate the percentage of uptake by comparing the amount of fluoxastrobin in the leaf tissue to the total amount recovered (surface wash + leaf tissue).

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_app Application cluster_inc Incubation & Sampling cluster_analysis Analysis A Grow Plants to Uniform Stage B Prepare Fluoxastrobin & Adjuvant Solutions A->B C Apply Known Volume to Leaf Surface B->C D Incubate Under Controlled Conditions C->D E Excise Treated Leaf Area D->E F Wash Leaf Surface (Unabsorbed) E->F G Process Washed Tissue (Absorbed) E->G H Quantify using HPLC-MS/MS F->H G->H I Calculate % Uptake H->I

Caption: Workflow for evaluating adjuvant impact on fluoxastrobin uptake.

Xenobiotic_Detoxification_Pathway cluster_outside Extracellular Space cluster_inside Cytosol cluster_vacuole Vacuole Fluox_out Fluoxastrobin Fluox_in Fluoxastrobin Fluox_out->Fluox_in Uptake GST Glutathione S-Transferase (GST) Fluox_in->GST Fluox_GSH Fluoxastrobin-GSH Conjugate GST->Fluox_GSH Phase II Metabolism GSH Glutathione (GSH) GSH->GST ABC ABC Transporter Fluox_GSH->ABC Phase III Transport Fluox_vac Sequestrated Conjugate ABC->Fluox_vac

Caption: Plant xenobiotic detoxification pathway for fluoxastrobin.

References

Cross-reactivity issues in immunoassays for strobilurins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding cross-reactivity and other common issues encountered during the immunoassay of strobilurin fungicides.

Frequently Asked Questions (FAQs)

Q1: What is cross-reactivity in the context of a strobilurin immunoassay?

A: Cross-reactivity in a strobilurin immunoassay refers to the binding of the assay's antibody to compounds other than the target strobilurin analyte. These cross-reacting substances are typically structurally similar to the target molecule, such as other strobilurin fungicides or their metabolites.[1] This can lead to inaccurate quantification and false-positive results. The degree of cross-reactivity is dependent on the specificity of the antibody used in the assay.[1]

Q2: Which compounds are known to cross-react with strobilurin immunoassays?

A: The cross-reactivity profile is highly specific to the antibody used. Some polyclonal antibodies have demonstrated low cross-reactivity with other strobilurin fungicides.[1] For instance, one study noted a maximum cross-reactivity of 5.7% with other pesticides.[1] However, highly specific monoclonal antibody-based ELISAs have been developed that show no cross-reactivity to other strobilurin analogues.[1][2] It is crucial to evaluate the cross-reactivity of the specific immunoassay being used with compounds that are structurally related to the target strobilurin.[1] In some cases, cross-resistance has been observed between different strobilurin fungicides like kresoxim-methyl (B120586) and azoxystrobin (B1666510) in yeast, which is due to the same molecular mechanism.[3]

Q3: How can I determine if my immunoassay is affected by cross-reactivity?

A: To identify potential cross-reactivity, it is recommended to test the assay's response to a panel of structurally related compounds.[1] This involves running the assay with potential cross-reactants (e.g., other strobilurins like kresoxim-methyl, trifloxystrobin, and pyraclostrobin) at various concentrations and comparing the results to the standard curve of the target analyte.[4][5]

Q4: What are matrix effects and how do they differ from cross-reactivity?

A: Matrix effects are interferences in an immunoassay caused by components present in the sample matrix (e.g., soil, water, crop extracts) rather than by structurally related compounds.[1] These components can interfere with the antibody-antigen binding, leading to inaccurate results.[1] Common sources of matrix effects in agricultural and environmental samples include organic matter, lipids, and pigments.[1] While cross-reactivity is about the specificity of the antibody for the analyte, matrix effects are about the non-specific interference from the sample's background components.

Q5: How can I minimize matrix effects?

A: Proper sample preparation is key to minimizing matrix effects. A common method involves extraction with a suitable solvent like methanol (B129727), followed by dilution.[1][2] For agricultural samples, a typical procedure is to extract with methanol and then dilute the extract with water to a final methanol concentration of 10%, as this has been shown to provide a linear standard curve.[2]

Troubleshooting Guide

Problem: High background or false-positive results.

This can be a significant issue in immunoassays, potentially stemming from cross-reactivity or non-specific binding.[1]

Possible Cause Solution
Cross-Reactivity The detection antibody may be cross-reacting with other structurally similar compounds in the sample. To confirm, test the assay's response to a panel of structurally related strobilurins and their metabolites.[1] If cross-reactivity is confirmed, consider using a more specific monoclonal antibody-based assay if available.[1][2]
Non-specific Binding Antibodies may be binding non-specifically to the plate or other sample components. Ensure you are using an appropriate blocking buffer and that the washing steps are sufficient to remove unbound antibodies.
Contaminated Buffers or Reagents Contaminated buffers can lead to high background signals. It is advisable to use fresh, sterile buffers for your assay.
Incorrect Antibody Concentration The concentration of the secondary antibody may be too high. Perform dilutions to determine the optimal working concentration.

G

Problem: No signal or weak signal.
Possible Cause Solution
Omission of a Key Reagent Double-check that all reagents, including antibodies, substrate, and standards, were added in the correct order and volume.
Inactive Reagents The enzyme conjugate or substrate may have lost activity. Test the activity of each component individually. Ensure substrates are brought to room temperature before use.
Incorrect Plate Reader Settings Verify that the wavelength and filter settings on the plate reader are appropriate for the substrate used.
Insufficient Incubation Times Ensure that incubation times are adequate for the assay system. Substrate development times typically range from 10 to 30 minutes.
Problem: High variability between replicate wells.
Possible Cause Solution
Inconsistent Pipetting Ensure accurate and consistent pipetting technique. Check that pipettes are properly calibrated.[6]
Improper Mixing Thoroughly mix all reagents and samples before adding them to the wells.
Uneven Washing Ensure that all wells are washed uniformly. Check for clogged ports in automated plate washers.
Edge Effects "Edge effects" can occur due to temperature variations across the plate. To minimize this, ensure the plate is brought to a uniform temperature and use a plate sealer during incubations.

Quantitative Data

Cross-Reactivity of an Azoxystrobin Immunoassay

The following table provides illustrative cross-reactivity data for a polyclonal antibody-based azoxystrobin immunoassay. Note that cross-reactivity profiles will vary between different antibodies.[1]

Compound Structure Cross-Reactivity (%)
Azoxystrobin Target Analyte100
Strobilurin Analogue A Structurally Similar< 5.7
Strobilurin Analogue B Structurally Similar< 5.7
Metabolite X Related Metabolite< 1.0
Unrelated Pesticide Y Structurally Dissimilar< 0.1

Data is illustrative and based on a specific polyclonal antibody.[1]

Experimental Protocols

Protocol 1: Direct Competitive ELISA (dc-ELISA) for Azoxystrobin

This protocol is adapted from a method for a direct competitive ELISA for azoxystrobin in agricultural products.[1]

Materials:

  • Azoxystrobin standard

  • Anti-azoxystrobin antibody

  • Azoxystrobin-HRP conjugate

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBST: PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% skimmed milk in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • 96-well microtiter plates

Procedure:

  • Coating: Coat the wells of a 96-well plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at 37°C to block non-specific binding sites.

  • Washing: Wash the plate 3 times with wash buffer.

  • Competitive Reaction: Add the azoxystrobin standard or sample and the azoxystrobin-HRP conjugate to the wells. Incubate for 30-60 minutes at 37°C.

  • Washing: Wash the plate 5 times with wash buffer.

  • Substrate Addition: Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes at 37°C.

  • Stopping Reaction: Add the stop solution to each well to stop the color development.

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the amount of azoxystrobin in the sample.

G

Protocol 2: Spike and Recovery Experiment to Assess Matrix Effects

This experiment is performed to determine if components in the sample matrix interfere with the immunoassay.[1]

Procedure:

  • Sample Preparation: Prepare a sample extract as you normally would for your assay (e.g., methanol extraction followed by dilution).[1]

  • Spiking:

    • Take two aliquots of the sample extract.

    • Spike one aliquot with a known amount of the target strobilurin standard.

    • Leave the other aliquot unspiked.

    • Prepare a control by spiking the same amount of standard into a clean solvent (the same solvent your standards are prepared in).

  • Analysis: Analyze the spiked sample, the unspiked sample, and the spiked control using your immunoassay.

  • Calculation of Recovery:

    • Recovery (%) = [(Concentration in spiked sample - Concentration in unspiked sample) / Concentration in spiked control] x 100

  • Interpretation: A recovery rate significantly different from 100% (e.g., outside the range of 80-120%) suggests the presence of matrix effects.[1]

G

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of (Z)- vs (E)-Fluoxastrobin Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of the (Z) and (E) isomers of Fluoxastrobin, a broad-spectrum strobilurin fungicide. This analysis is supported by available data and established experimental protocols to inform research and development in the agrochemical and pharmaceutical fields.

Fluoxastrobin, like other strobilurin fungicides, acts by inhibiting the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain of fungi. This disruption of the electron transport chain ultimately leads to the cessation of ATP synthesis and fungal cell death. A key structural feature of Fluoxastrobin is a C=N double bond in its oxime ether group, which results in the existence of two geometric isomers: (Z)-Fluoxastrobin and (E)-Fluoxastrobin. It is widely recognized that the (E)-isomer is the more biologically active form and is the predominant isomer used in commercial fungicidal formulations.[1][2]

Quantitative Data Comparison

Due to the lack of direct comparative data for Fluoxastrobin isomers, the following table presents illustrative data for a related strobilurin fungicide, pyribencarb, to highlight the typical difference in biological activity between the (E) and (Z) isomers of this class of compounds.

IsomerFungusBiological Activity MetricValue (mg/kg)
(E)-PyribencarbNot SpecifiedMIC0.025–0.05
(Z)-PyribencarbNot SpecifiedMIC> 0.25

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. Lower values indicate higher potency.

Experimental Protocols

To determine and compare the biological activity of (Z)- and (E)-Fluoxastrobin, the following established experimental protocols can be employed.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) or the 50% Effective Concentration (EC50) of the fungal growth of the isomers.

a. Inoculum Preparation:

  • Fungal isolates are cultured on a suitable medium, such as potato dextrose agar (B569324) (PDA), to induce sporulation.

  • Spores (conidia) are harvested by flooding the agar surface with a sterile saline solution and gently scraping the surface.

  • The resulting spore suspension is filtered to remove mycelial fragments.

  • The spore concentration is adjusted to a standardized level (e.g., 1 x 10^5 spores/mL) using a hemocytometer or spectrophotometer.

b. Assay Procedure:

  • A serial two-fold dilution of each isomer ((Z)- and (E)-Fluoxastrobin) is prepared in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

  • Each well is inoculated with the standardized fungal spore suspension.

  • Control wells containing only the medium and inoculum (positive control) and only the medium (negative control) are included.

  • The plates are incubated at an appropriate temperature (e.g., 25-28°C) for a period sufficient for fungal growth in the control wells (typically 48-72 hours).

  • The MIC is determined as the lowest concentration of the isomer that completely inhibits visible fungal growth. The EC50 is determined by measuring the optical density of each well and calculating the concentration that inhibits growth by 50% compared to the positive control.

Cytochrome bc1 Complex Inhibition Assay

This assay directly measures the inhibitory effect of the isomers on their molecular target.

a. Isolation of Mitochondria:

  • Fungal mycelia are grown in liquid culture, harvested, and washed.

  • The mycelia are disrupted by mechanical means (e.g., bead beating or homogenization) in a suitable buffer.

  • The homogenate is centrifuged at a low speed to remove cell debris, and the resulting supernatant is then centrifuged at a high speed to pellet the mitochondria.

  • The mitochondrial pellet is washed and resuspended in an appropriate assay buffer.

b. Enzyme Activity Measurement:

  • The activity of the cytochrome bc1 complex is measured spectrophotometrically by monitoring the reduction of cytochrome c.

  • The reaction mixture contains the isolated mitochondria, a substrate for the complex (e.g., ubiquinol), and cytochrome c.

  • The reaction is initiated by the addition of the substrate.

  • To determine the inhibitory activity, the mitochondria are pre-incubated with various concentrations of the (Z) and (E) isomers of Fluoxastrobin before the addition of the substrate.

  • The rate of cytochrome c reduction is measured at a specific wavelength (e.g., 550 nm).

  • The IC50 value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) is calculated for each isomer.

Visualizations

Signaling Pathway of Fluoxastrobin's Mode of Action

Fluoxastrobin_Mode_of_Action cluster_mitochondrion Mitochondrial Inner Membrane cluster_complex_III Complex III (Cytochrome bc1) Qo_site Qo Site Qi_site Qi Site Qo_site->Qi_site e- Cytochrome_c_ox Cytochrome c (ox) Qo_site->Cytochrome_c_ox e- ATP_synthesis ATP Synthesis Blocked Qo_site->ATP_synthesis Ubiquinone Ubiquinone (Q) Qi_site->Ubiquinone e- Complex_IV Complex IV Fluoxastrobin (E)-Fluoxastrobin Fluoxastrobin->Qo_site Inhibits Ubiquinol Ubiquinol (QH2) Ubiquinol->Qo_site e- Cytochrome_c_red Cytochrome c (red) Cytochrome_c_red->Complex_IV e-

Caption: Mode of action of (E)-Fluoxastrobin, inhibiting the Qo site of Complex III.

Experimental Workflow for Comparing Isomer Activity

Isomer_Comparison_Workflow cluster_preparation Preparation cluster_assays Biological Assays cluster_fungicidal Fungicidal Activity cluster_enzyme Enzyme Inhibition cluster_analysis Data Analysis and Comparison Isomers Obtain pure (Z)- and (E)-Fluoxastrobin isomers Serial_dilution_fungi Perform serial dilutions of each isomer Isomers->Serial_dilution_fungi Serial_dilution_enzyme Prepare serial dilutions of each isomer Isomers->Serial_dilution_enzyme Fungal_culture Culture target fungal strains Inoculum Prepare standardized fungal inoculum Fungal_culture->Inoculum Mito_isolation Isolate mitochondria from fungal culture Fungal_culture->Mito_isolation Inoculation Inoculate microtiter plates Inoculum->Inoculation Serial_dilution_fungi->Inoculation Incubation_fungi Incubate plates Inoculation->Incubation_fungi Read_MIC_EC50 Determine MIC / EC50 values Incubation_fungi->Read_MIC_EC50 Data_table Tabulate MIC, EC50, and IC50 values Read_MIC_EC50->Data_table Enzyme_assay Perform cytochrome bc1 activity assay Mito_isolation->Enzyme_assay Serial_dilution_enzyme->Enzyme_assay Calculate_IC50 Calculate IC50 values Enzyme_assay->Calculate_IC50 Calculate_IC50->Data_table Comparison Compare the biological activity of (Z) vs (E) isomers Data_table->Comparison

Caption: Workflow for comparing the biological activity of (Z) and (E)-Fluoxastrobin.

References

A Comparative Efficacy Analysis of (Z)-Fluoxastrobin and Azoxystrobin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Fluoxastrobin and Azoxystrobin are both prominent fungicides within the strobilurin class, a critical group of agrochemicals used to control a broad spectrum of fungal diseases in crops. Their efficacy stems from a shared mechanism of action that targets cellular respiration in pathogenic fungi. This guide provides an objective comparison of their performance, supported by available experimental data, detailed methodologies for key experiments, and visualizations of their mode of action.

Both fungicides act as Quinone outside Inhibitors (QoIs), targeting the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[1][2] By binding to the Qo site of this complex, they disrupt the transfer of electrons, which in turn inhibits the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. This ultimately leads to the cessation of fungal growth and development.[3]

Quantitative Efficacy Comparison

Table 1: In Vitro Efficacy (EC50) Against Rhizoctonia solani

FungicideEC50 (µg/mL)Mycelial Growth Inhibition (%) at 500 ppmReference
This compound Data Not AvailableData Not Available
Azoxystrobin 0.00860.74%[4][5]

Note: The provided data for Azoxystrobin's mycelial growth inhibition of R. solani at 500 ppm is from a study that did not calculate a specific EC50 value but demonstrated its inhibitory effect at that concentration.

Table 2: In Vitro Efficacy (EC50) Against Various Fungal Pathogens

FungicidePathogenEC50 (µg/mL)Reference
Azoxystrobin Alternaria alternata1.86[6]
Sclerotinia sclerotiorum0.1127 - 0.6163[7]
Fusarium oxysporum35.089[8]
Aspergillus flavus0.12 - 297.22[9]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate and compare the efficacy of fungicides like this compound and Azoxystrobin.

In Vitro Mycelial Growth Inhibition Assay

This laboratory-based assay is fundamental for determining the direct inhibitory effect of a fungicide on the growth of a target fungus.

1. Media Preparation: A suitable culture medium, such as Potato Dextrose Agar (B569324) (PDA), is prepared and sterilized via autoclaving.

2. Fungicide Stock Solutions: Stock solutions of this compound and Azoxystrobin are prepared by dissolving them in an appropriate solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a high-concentration starting solution.

3. Amended Media Preparation: The sterilized agar medium is cooled to approximately 45-50°C. The fungicide stock solutions are then added to the molten agar to achieve a series of desired final concentrations. A control set of plates containing only the solvent is also prepared.[10]

4. Inoculation: Small plugs of mycelium from an actively growing culture of the target fungus are placed in the center of the fungicide-amended and control agar plates.[10]

5. Incubation: The inoculated plates are incubated at a temperature optimal for the growth of the specific fungus until the mycelial growth in the control plates nears the edge of the plate.

6. Data Collection and Analysis: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals. The percentage of mycelial growth inhibition is calculated for each fungicide concentration relative to the growth in the control plates. The EC50 value is then determined using statistical methods such as probit analysis.[11]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Culture Medium (e.g., PDA) C Create Fungicide-Amended Media A->C B Prepare Fungicide Stock Solutions B->C D Inoculate Plates with Fungal Mycelium C->D E Incubate at Optimal Temperature D->E F Measure Colony Diameter E->F G Calculate Percent Inhibition F->G H Determine EC50 Value (Probit Analysis) G->H

In Vitro Mycelial Growth Inhibition Workflow
Field Efficacy Trials

Field trials are essential for evaluating the performance of fungicides under real-world agricultural conditions.

1. Site Selection and Experimental Design: A field with a known history of the target disease is selected. The experimental area is divided into plots using a randomized complete block design to minimize the effects of field variability.

2. Treatment Application: this compound and Azoxystrobin are applied at various rates and timings according to the specific crop and target pathogen. An untreated control plot is included for comparison. Applications are typically made using calibrated spray equipment to ensure uniform coverage.

3. Disease Assessment: Disease severity and incidence are assessed at regular intervals throughout the growing season. This can involve visual ratings of the percentage of plant tissue affected by the disease or counting the number of lesions per leaf.

4. Yield Data Collection: At the end of the growing season, the crop from each plot is harvested, and the yield is measured.

5. Statistical Analysis: The collected data on disease severity and yield are analyzed using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine if there are significant differences between the fungicide treatments and the control.

G cluster_setup Trial Setup cluster_application Treatment cluster_assessment Evaluation cluster_analysis Analysis A Select Field with Disease History B Establish Randomized Block Design A->B C Apply Fungicides at Specified Rates B->C D Assess Disease Severity and Incidence C->D E Measure Crop Yield D->E F Perform Statistical Analysis (ANOVA) E->F

Field Efficacy Trial Workflow

Signaling Pathway: Inhibition of Mitochondrial Respiration

Both this compound and Azoxystrobin function by inhibiting the mitochondrial electron transport chain, a critical pathway for ATP production in fungi.

The electron transport chain consists of a series of protein complexes (Complex I, II, III, and IV) embedded in the inner mitochondrial membrane. Electrons from NADH and FADH2 are passed along this chain, creating a proton gradient that drives ATP synthesis.[12]

This compound and Azoxystrobin specifically target Complex III (cytochrome bc1 complex).[3] They bind to the Quinone outside (Qo) site of this complex, which blocks the transfer of electrons from ubiquinol (B23937) (QH2) to cytochrome c.[13] This disruption halts the electron flow, leading to a collapse of the proton gradient and a severe reduction in ATP synthesis, ultimately causing fungal cell death.[14]

G cluster_ETC Mitochondrial Electron Transport Chain ComplexI Complex I Q Ubiquinone (Q) Pool ComplexI->Q ComplexII Complex II ComplexII->Q ComplexIII Complex III (Cytochrome bc1) Q->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV CytC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ Gradient Inhibitor This compound / Azoxystrobin Inhibitor->ComplexIII Binds to Qo site

Inhibition of Mitochondrial Respiration

References

Cross-Resistance of Fungal Pathogens to (Z)-Fluoxastrobin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-Fluoxastrobin , a member of the quinone outside inhibitor (QoI) class of fungicides (FRAC Group 11), has been a valuable tool in the management of a broad spectrum of fungal plant diseases. However, the emergence of resistance, particularly cross-resistance within the QoI group, poses a significant challenge to its sustained efficacy. This guide provides a comparative analysis of this compound's performance against both sensitive and resistant fungal pathogens, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

Performance Comparison: this compound vs. Alternative Fungicides

The primary mechanism of resistance to QoI fungicides, including this compound, is a target-site mutation in the cytochrome b gene (cytb). The most common mutation, a substitution of glycine (B1666218) with alanine (B10760859) at position 143 (G143A), confers a high level of resistance to most QoI fungicides.[1][2] This results in a strong positive cross-resistance among members of FRAC Group 11.[2]

The following tables summarize the 50% effective concentration (EC50) values, which represent the concentration of a fungicide required to inhibit 50% of fungal growth. Lower EC50 values indicate higher fungicidal activity.

Table 1: In Vitro Efficacy (EC50 in µg/mL) of QoI Fungicides Against Fungal Pathogens with and without the G143A Mutation

Fungal PathogenIsolate TypeThis compoundAzoxystrobinPyraclostrobinTrifloxystrobinReference(s)
Corynespora cassiicolaWild Type (No G143A)-< 46--[2]
Corynespora cassiicolaG143A Mutant-> 52--[2]
Pyricularia oryzaeWild Type (No G143A)-< 0.21--[3]
Pyricularia oryzaeG143A Mutant-> 10--[3]
Venturia inaequalisSensitive---0.002 - 0.01[4]
Venturia inaequalisResistant (G143A)---> 10[4]

Note: Data for this compound against these specific resistant strains was not available in the searched literature, but strong cross-resistance is expected.

Table 2: Comparative Efficacy (EC50 in µg/mL) of this compound and Non-QoI Fungicides Against Fungal Pathogens

Fungal PathogenFungicide ClassFungicideEC50 (µg/mL)Reference(s)
Botrytis cinereaQoIFluoxastrobin--
SDHIBoscalid0.02 - >100
DMITebuconazole0.04 - 1.5
Mycosphaerella fijiensisQoIFluoxastrobin--
DMIPropiconazole0.01 - >10
DMIEpoxiconazole0.01 - >10
Alternaria solaniQoIFluoxastrobin--
SDHIBoscalid--
DMIDifenoconazole0.03 - 0.28

Note: Specific comparative EC50 values for this compound against these pathogens alongside non-QoI alternatives in resistant strains are limited in the available literature.

Mechanisms of Fungal Resistance

While target-site mutation is the primary driver of QoI resistance, other non-target site mechanisms can also contribute to reduced fungicide sensitivity. These include the increased expression of efflux pumps, such as ATP-binding cassette (ABC) transporters and Major Facilitator Superfamily (MFS) transporters, which actively pump fungicides out of the fungal cell.

cluster_0 Fungal Cell Fungicide This compound Mitochondrion Mitochondrion Fungicide->Mitochondrion Enters Cell CytB Cytochrome b Fungicide->CytB Inhibits Electron Transport EffluxPump Efflux Pump (ABC/MFS Transporter) Fungicide->EffluxPump Pumped Out StressResponse Stress Response Pathways Fungicide->StressResponse Induces Mitochondrion->CytB G143A G143A Mutation G143A->CytB Alters Binding Site Nucleus Nucleus TF Transcription Factors (e.g., Mrr1, Upc2, Cap1) Nucleus->TF TF->EffluxPump Upregulates Expression StressResponse->TF Activates

Figure 1: Signaling pathways involved in fungal resistance to QoI fungicides.

Experimental Protocols

The determination of fungicide sensitivity and resistance is crucial for effective disease management. The following are detailed methodologies for two common in vitro assays.

Microtiter Plate-Based Mycelial Growth Assay

This high-throughput method assesses the impact of a fungicide on the vegetative growth of a fungus.

A Prepare Fungal Inoculum (e.g., mycelial slurry or spore suspension) C Add Fungal Inoculum to each well A->C B Prepare Serial Dilutions of Fungicides in 96-well microtiter plates B->C D Incubate plates (e.g., 25°C for 48-72h) C->D E Measure Fungal Growth (e.g., optical density at 600nm) D->E F Calculate EC50 values (concentration inhibiting 50% growth) E->F

Figure 2: Workflow for a microtiter plate-based mycelial growth assay.

Methodology:

  • Fungal Isolate Preparation: Culture the fungal isolate on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar - PDA) until sufficient mycelial growth is achieved.

  • Inoculum Preparation: Prepare a mycelial slurry by homogenizing a portion of the agar culture in a sterile liquid medium or create a spore suspension by flooding the plate with sterile water and adjusting the spore concentration.

  • Fungicide Dilution Series: In a 96-well microtiter plate, prepare a serial dilution of this compound and other test fungicides in a suitable liquid growth medium. Include a fungicide-free control.

  • Inoculation: Add a standardized volume of the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at an optimal temperature for fungal growth (e.g., 25°C) for a defined period (e.g., 48-72 hours).

  • Growth Measurement: Measure the fungal growth in each well using a microplate reader to determine the optical density (OD) at a specific wavelength (e.g., 600 nm).

  • Data Analysis: Calculate the percentage of growth inhibition for each fungicide concentration relative to the control. Use this data to determine the EC50 value for each fungicide.

Spore Germination Assay

This assay evaluates the effect of a fungicide on the germination of fungal spores, a critical early stage of infection.

A Prepare Spore Suspension from a fresh fungal culture C Mix Spore Suspension with Fungicide Solutions A->C B Prepare Fungicide Solutions at various concentrations B->C D Incubate on a suitable surface (e.g., water agar or glass slide) C->D E Observe Spore Germination under a microscope after a set time D->E F Count Germinated and Non-germinated Spores E->F G Calculate Percent Inhibition and EC50 F->G

Figure 3: Workflow for a spore germination assay.

Methodology:

  • Spore Suspension Preparation: Harvest spores from a sporulating fungal culture by flooding the plate with sterile distilled water containing a wetting agent (e.g., Tween 20). Filter the suspension to remove mycelial fragments and adjust the spore concentration using a hemocytometer.

  • Fungicide Treatment: Prepare a series of fungicide concentrations in sterile water or a minimal nutrient solution.

  • Incubation: Mix a small volume of the spore suspension with an equal volume of each fungicide concentration on a microscope slide or in the wells of a microtiter plate containing a germination-supporting medium like water agar. Include a fungicide-free control.

  • Microscopic Examination: After an incubation period sufficient for germination in the control (typically 6-24 hours), observe the spores under a microscope. A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Data Collection: For each treatment, count the number of germinated and non-germinated spores (e.g., 100 spores per replicate).

  • Data Analysis: Calculate the percentage of germination inhibition for each fungicide concentration compared to the control. Determine the EC50 value, which is the concentration that inhibits 50% of spore germination.

Conclusion and Recommendations

The available data strongly indicate that fungal pathogens resistant to other QoI fungicides, particularly those carrying the G143A mutation, will exhibit cross-resistance to this compound. Therefore, in areas with known QoI resistance, the use of this compound as a standalone treatment is not recommended.

For effective and sustainable disease management, the following strategies are advised:

  • Mode of Action Rotation: Alternate applications of this compound with fungicides from different FRAC groups, such as Demethylation Inhibitors (DMIs, FRAC Group 3) or Succinate Dehydrogenase Inhibitors (SDHIs, FRAC Group 7).

  • Tank Mixtures: When appropriate, tank-mix this compound with a fungicide that has a different mode of action to broaden the spectrum of control and delay the development of resistance.

  • Integrated Pest Management (IPM): Combine fungicide applications with cultural practices such as crop rotation, sanitation, and the use of resistant varieties to reduce disease pressure.

  • Resistance Monitoring: Regularly monitor fungal populations for shifts in fungicide sensitivity to inform and adapt disease management strategies.

By implementing these integrated approaches, the utility of this compound and other valuable fungicides can be preserved for future agricultural productivity.

References

A Comparative Guide to the Analytical Method Validation of (Z)-Fluoxastrobin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of (Z)-Fluoxastrobin, a broad-spectrum strobilurin fungicide. The objective is to offer a detailed overview of various analytical techniques, their performance, and the requisite experimental protocols to assist researchers in selecting the most appropriate method for their specific needs. This document focuses on two primary analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography with Photo Diode Array detection (UPLC-PDA), alongside common sample preparation methods.

Data Presentation: Performance Characteristics

The selection of an analytical method for this compound quantification is contingent on factors such as the sample matrix, required sensitivity, and available instrumentation. Below is a summary of the performance characteristics of different validated methods.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)
LC-MS/MS Agricultural ProductsNot Specified0.01 mg/kg75.5 - 100.3≤ 5.5
UPLC-PDA Fruits and Beverages≤ 6 µg/kg≤ 20 µg/kg82.60 - 101.115.4 - 15.3
LC-MS/MS with QuEChERS Agricultural ProductsNot Specified0.01 mg/kg79.5 - 100.5≤ 18.1
LC-MS/MS (EPA Method HE-001-W17-01) Water0.0043 - 0.0096 ng/g0.05 ng/gNot SpecifiedNot Specified

Experimental Protocols

Detailed methodologies for the key analytical techniques and sample preparation are provided below.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and agricultural products.[1]

  • Sample Homogenization : Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube.

  • Extraction :

    • Add 10-15 mL of acetonitrile (B52724) (ACN) to the centrifuge tube.

    • If required, add an appropriate internal standard.

    • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute to ensure thorough mixing and extraction of the analytes into the ACN layer.

    • Centrifuge at ≥3000 rcf for 5 minutes to separate the organic and aqueous layers.[2]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup :

    • Transfer an aliquot of the ACN supernatant to a d-SPE cleanup tube containing a sorbent material (e.g., Primary Secondary Amine - PSA, C18, Graphitized Carbon Black - GCB) and magnesium sulfate.

    • Vortex for 30 seconds to 1 minute.

    • Centrifuge at a high speed (e.g., 10,000 rpm) for 5 minutes.[3]

  • Final Extract : The resulting supernatant is the final extract, which can be directly analyzed or diluted with an appropriate solvent before injection into the analytical instrument.

Sample Preparation: Solid-Phase Extraction (SPE)

SPE is a versatile sample preparation technique used to isolate and concentrate analytes from complex matrices like soil and water.[4]

  • Cartridge Conditioning : Condition an appropriate SPE cartridge (e.g., C18) by passing a specific sequence of solvents, typically methanol (B129727) followed by water at the desired pH.[5]

  • Sample Loading : Load the pre-treated sample onto the conditioned SPE cartridge at a controlled flow rate.[5]

  • Washing : Wash the cartridge with a weak solvent to remove interfering compounds while retaining the analyte of interest.

  • Elution : Elute this compound from the cartridge using a small volume of a strong organic solvent (e.g., ethyl acetate).[6]

  • Reconstitution : Evaporate the eluate to dryness and reconstitute the residue in a suitable solvent for analysis.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the quantification of this compound.[7]

  • Instrumentation : A liquid chromatograph coupled with a tandem mass spectrometer.

  • Chromatographic Column : A suitable reversed-phase column, such as a C18 column.

  • Mobile Phase : A gradient of organic solvent (e.g., acetonitrile or methanol) and water, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.[8]

  • Ionization : Electrospray ionization (ESI) is commonly used.

  • Detection : Multiple Reaction Monitoring (MRM) mode is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound.[3]

  • Quantification : Quantification is typically performed using an internal standard method, with a deuterated analog like this compound-d4 being ideal to compensate for matrix effects.[7] A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Analytical Method: Ultra-Performance Liquid Chromatography with Photo Diode Array Detection (UPLC-PDA)

UPLC-PDA offers a faster and higher resolution alternative to conventional HPLC for the analysis of this compound.

  • Instrumentation : An ultra-performance liquid chromatograph equipped with a photo-diode array detector.

  • Chromatographic Column : A sub-2 µm particle size column, such as a BEH C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).[9]

  • Mobile Phase : An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile) and water. For this compound, a common mobile phase is a mixture of water and acetonitrile (e.g., 3:7, v/v).[9]

  • Flow Rate : A typical flow rate is around 0.3 mL/min.[9]

  • Column Temperature : Maintained at a constant temperature, for instance, 40°C.[9]

  • Detection : The PDA detector is set to monitor the absorbance at the maximum wavelength for this compound, which is approximately 251 nm.[9]

  • Quantification : Quantification is generally performed using an external standard method, where the peak area of the analyte in the sample is compared to a calibration curve constructed from standards of known concentrations.[9]

Mandatory Visualizations

The following diagrams illustrate the key workflows and logical relationships in the validation of the this compound analytical method.

Analytical_Method_Validation_Workflow cluster_Planning 1. Planning & Design cluster_Execution 2. Experimental Execution cluster_Evaluation 3. Data Evaluation & Reporting Define_Scope Define Scope & Purpose Select_Method Select Analytical Method (LC-MS/MS or UPLC-PDA) Define_Scope->Select_Method Define_Parameters Define Validation Parameters (LOD, LOQ, Accuracy, etc.) Select_Method->Define_Parameters Sample_Preparation Sample Preparation (QuEChERS or SPE) Define_Parameters->Sample_Preparation Instrumental_Analysis Instrumental Analysis Sample_Preparation->Instrumental_Analysis Data_Acquisition Data Acquisition Instrumental_Analysis->Data_Acquisition Performance_Calculation Calculate Performance Characteristics Data_Acquisition->Performance_Calculation Compare_Criteria Compare with Acceptance Criteria Performance_Calculation->Compare_Criteria Validation_Report Prepare Validation Report Compare_Criteria->Validation_Report

Overall workflow for analytical method validation.

Sample_Preparation_Comparison cluster_QuEChERS QuEChERS Method cluster_SPE Solid-Phase Extraction (SPE) Sample Homogenized Sample QuEChERS_Extraction Extraction with Acetonitrile & Salts Sample->QuEChERS_Extraction SPE_Conditioning Cartridge Conditioning Sample->SPE_Conditioning QuEChERS_Cleanup Dispersive SPE Cleanup (PSA, C18, GCB) QuEChERS_Extraction->QuEChERS_Cleanup QuEChERS_Extract Final Extract for Analysis QuEChERS_Cleanup->QuEChERS_Extract SPE_Loading Sample Loading SPE_Conditioning->SPE_Loading SPE_Washing Washing SPE_Loading->SPE_Washing SPE_Elution Elution SPE_Washing->SPE_Elution SPE_Extract Final Extract for Analysis SPE_Elution->SPE_Extract

Comparison of sample preparation workflows.

Analytical_Technique_Comparison cluster_LCMSMS LC-MS/MS Analysis cluster_UPLCPDA UPLC-PDA Analysis Prepared_Sample Prepared Sample Extract LC_Separation_MS Liquid Chromatography Separation Prepared_Sample->LC_Separation_MS UPLC_Separation Ultra-Performance Liquid Chromatography Separation Prepared_Sample->UPLC_Separation ESI Electrospray Ionization (ESI) LC_Separation_MS->ESI Tandem_MS Tandem Mass Spectrometry (MS/MS) (MRM Detection) ESI->Tandem_MS LCMSMS_Data Highly Selective & Sensitive Data Tandem_MS->LCMSMS_Data PDA_Detection Photo Diode Array (PDA) Detection (Absorbance at 251 nm) UPLC_Separation->PDA_Detection UPLCPDA_Data Quantitative Absorbance Data PDA_Detection->UPLCPDA_Data

Comparison of analytical instrument workflows.

References

Unraveling the Molecular Embrace: A Comparative Analysis of QoI Fungicide Binding Sites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinone outside inhibitor (QoI) fungicides have become a cornerstone of modern agriculture, effectively combating a wide range of fungal pathogens. Their mode of action lies in the precise targeting of the cytochrome bc1 complex (Complex III) within the mitochondrial respiratory chain, ultimately halting ATP production and leading to fungal cell death.[1][2] This guide provides a comprehensive comparative analysis of the binding sites of various QoI fungicides, supported by experimental data, to aid in the understanding of their efficacy and the mechanisms of resistance.

The Qo Pocket: A Tale of Molecular Recognition

The primary target of QoI fungicides is the Quinone "outside" (Qo) binding pocket of cytochrome b, a key subunit of the cytochrome bc1 complex.[3][4] This hydrophobic pocket is responsible for the oxidation of ubiquinol (B23937).[5] QoI fungicides, structural analogs of the natural strobilurin A, competitively bind within this pocket, obstructing the electron transfer from ubiquinol to cytochrome c1 and disrupting the entire electron transport chain.[2]

The binding affinity of different QoI fungicides to the Qo pocket can vary, influencing their spectrum of activity and potency. This interaction is governed by a complex interplay of hydrophobic and hydrogen-bonding interactions between the fungicide molecule and key amino acid residues within the binding site.

Quantitative Comparison of QoI Fungicide Efficacy

The efficacy of QoI fungicides is often quantified by their half-maximal effective concentration (EC50) or inhibition constant (IC50), which represent the concentration of the fungicide required to inhibit fungal growth or enzyme activity by 50%. Lower values indicate higher potency. The development of resistance, primarily through mutations in the cytochrome b gene, can dramatically increase these values, rendering the fungicide ineffective.

Below is a summary of reported EC50 values for various QoI fungicides against wild-type (WT) and resistant fungal strains.

FungicideFungal SpeciesGenotypeEC50 (µg/mL)Resistance Factor (RF)Reference
Pyraclostrobin (B128455)Fusarium pseudograminearumWild-Type0.022 - 0.172-[6]
AzoxystrobinCercospora beticolaWild-Type< 0.2-[7]
AzoxystrobinCercospora beticolaG143A0.207 - 19.397>1[7]
AzoxystrobinCercospora beticolaF129L0.272>1[7]
PyraclostrobinPestalotiopsis longisetaF129L> Wild-Type15.8[7]
AzoxystrobinPestalotiopsis longisetaF129L> Wild-Type90.6[7]
Kresoxim-methylVenturia inaequalisResistant> 75-[8]
TrifloxystrobinVenturia inaequalisResistant> 75-[8]

Note: Resistance Factor (RF) is calculated as the EC50 of the resistant strain divided by the EC50 of the sensitive wild-type strain.[9]

The Molecular Basis of Resistance: Key Mutations

The widespread use of QoI fungicides has led to the selection of resistant fungal populations. The primary mechanism of resistance is the modification of the target site through point mutations in the mitochondrial cytochrome b gene (CYTB).[1][2] These mutations alter the amino acid sequence of the Qo binding pocket, reducing the binding affinity of the fungicide.

The most significant mutations associated with QoI resistance include:

  • G143A: A substitution of glycine (B1666218) to alanine (B10760859) at position 143. This is the most common and impactful mutation, often conferring high levels of resistance (resistance factors >100).[9][10][11] The presence of a Group I intron immediately following codon 143 in some fungal species, such as rust fungi, is predicted to prevent the viability of the G143A mutation, thus explaining the lack of resistance development in these species.[12]

  • F129L: A substitution of phenylalanine to leucine (B10760876) at position 129. This mutation generally confers moderate or partial resistance (resistance factors typically between 5 and 50).[9][10]

  • G137R: A substitution of glycine to arginine at position 137. This mutation also typically results in moderate resistance.[9][10]

The structural changes induced by these mutations sterically hinder or alter the electrostatic interactions necessary for effective fungicide binding, thereby allowing the fungal respiratory chain to function even in the presence of the inhibitor.

Visualizing the Molecular Interactions

To better understand the mechanism of action and the impact of resistance mutations, molecular modeling and visualization are invaluable tools.

QoI_Binding_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane UQH2 Ubiquinol (UQH2) CytB_WT Cytochrome b (Qo pocket) Wild-Type UQH2->CytB_WT Binds CytB_Mutant Cytochrome b (Qo pocket) Mutant (e.g., G143A) UQH2->CytB_Mutant Binds QoI QoI Fungicide QoI->CytB_WT Binds & Inhibits QoI->CytB_Mutant Binding Reduced CytC1 Cytochrome c1 CytB_WT->CytC1 e- transfer No_ATP ATP Synthesis Blocked CytB_WT->No_ATP CytB_Mutant->CytC1 e- transfer (Continues) ETC Electron Transport Chain CytC1->ETC ATP ATP Synthesis ETC->ATP

Caption: Signaling pathway of QoI fungicide action and resistance.

Experimental Methodologies

The comparative analysis of QoI fungicide binding sites relies on a combination of biochemical, molecular, and computational techniques.

Key Experimental Protocols:
  • Cytochrome bc1 Complex Crystallization and X-ray Crystallography: This technique provides a high-resolution, three-dimensional structure of the cytochrome bc1 complex, allowing for the precise visualization of the Qo binding pocket and the interactions with bound fungicides.

    • Protocol Outline:

      • Purification of the cytochrome bc1 complex from a suitable source (e.g., bovine heart mitochondria or yeast).[13]

      • Crystallization of the purified complex, often in the presence of a specific QoI fungicide, using methods like vapor diffusion.[10][14]

      • Flash-cooling of the crystals to cryogenic temperatures to minimize radiation damage during data collection.[2]

      • Collection of X-ray diffraction data using a synchrotron source.[13]

      • Structure determination and refinement to build an atomic model of the complex.[13]

  • Site-Directed Mutagenesis: This molecular biology technique is used to introduce specific mutations (e.g., G143A, F129L) into the CYTB gene. This allows for the expression of mutant cytochrome b proteins and the subsequent analysis of their interaction with QoI fungicides.

    • Protocol Outline:

      • Design of oligonucleotide primers containing the desired mutation.

      • Use of inverse PCR to amplify the entire plasmid containing the wild-type CYTB gene, incorporating the mutagenic primers.[15]

      • Digestion of the parental, methylated template DNA with an enzyme like DpnI.

      • Transformation of the mutated plasmid into a suitable host (e.g., E. coli for plasmid propagation, or a fungal/yeast strain for expression).

      • Sequencing to confirm the presence of the desired mutation.

  • Fungicide Sensitivity Assays (EC50/IC50 Determination): These assays quantify the biological activity of QoI fungicides against wild-type and mutant fungal strains.

    • Protocol Outline:

      • Preparation of a series of dilutions of the QoI fungicide.

      • Inoculation of a solid or liquid growth medium with the fungal strain of interest.

      • Exposure of the fungus to the different fungicide concentrations.

      • Incubation under controlled conditions.

      • Measurement of fungal growth (e.g., mycelial radial growth, spore germination, or optical density).

      • Calculation of the EC50 or IC50 value, the concentration at which 50% of growth is inhibited.

  • Computational Modeling and Molecular Docking: These in silico methods predict the binding affinity and orientation of QoI fungicides within the Qo pocket of both wild-type and mutant cytochrome b.

    • Protocol Outline:

      • Obtaining the 3D structure of the cytochrome b protein, either from X-ray crystallography data or through homology modeling.

      • Preparation of the 3D structure of the QoI fungicide molecule.

      • Use of docking software (e.g., Glide, AutoDock) to predict the most favorable binding pose of the fungicide in the Qo pocket.[16][17]

      • Calculation of a docking score or binding free energy, which estimates the binding affinity.[12][16]

Experimental_Workflow cluster_Workflow Experimental Workflow for QoI Binding Analysis Start Start Mutagenesis Site-Directed Mutagenesis (e.g., G143A, F129L) Start->Mutagenesis Expression Expression of WT and Mutant Cytochrome b Mutagenesis->Expression Sensitivity Fungicide Sensitivity Assays (EC50 Determination) Expression->Sensitivity Crystallography Protein Crystallization & X-ray Crystallography Expression->Crystallography Data Comparative Data Analysis Sensitivity->Data Docking Computational Modeling & Molecular Docking Crystallography->Docking Docking->Data End End Data->End

Caption: A typical experimental workflow for analyzing QoI fungicide binding.

Conclusion

The Qo binding site of cytochrome b is a well-defined and validated target for a significant class of agricultural fungicides. Understanding the intricacies of QoI fungicide binding and the molecular mechanisms that lead to resistance is crucial for the development of new, more robust inhibitors and for implementing effective resistance management strategies. The comparative data and experimental methodologies presented in this guide offer a foundational resource for researchers dedicated to combating fungal pathogens and ensuring global food security.

References

(Z)-Fluoxastrobin's Efficacy Against Pyraclostrobin-Resistant Fungi: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The widespread use of pyraclostrobin (B128455), a quinone outside inhibitor (QoI) fungicide, has led to the emergence of resistant fungal strains, posing a significant threat to effective disease management in agriculture. This guide provides a comparative analysis of the efficacy of (Z)-fluoxastrobin, another QoI fungicide, against pyraclostrobin-resistant fungi, supported by experimental data.

Mechanism of Action and Resistance

Both pyraclostrobin and this compound belong to the QoI class of fungicides (FRAC group 11). They act by inhibiting mitochondrial respiration in fungi by binding to the Qo site of the cytochrome bc1 complex (complex III). This blockage disrupts the electron transport chain, thereby inhibiting ATP synthesis and ultimately leading to fungal cell death.

The primary mechanism of resistance to pyraclostrobin is a single point mutation in the mitochondrial cytochrome b gene (cytb). This mutation results in a substitution of glycine (B1666218) with alanine (B10760859) at position 143 (G143A). This alteration in the target protein reduces the binding affinity of pyraclostrobin, rendering the fungicide less effective. Due to their similar mode of action and binding site, the G143A mutation generally confers cross-resistance to other QoI fungicides within the same FRAC group, including this compound.

Comparative Efficacy Data

Experimental data from studies on Botrytis cinerea, the causal agent of gray mold, demonstrate the reduced sensitivity of pyraclostrobin-resistant isolates to this compound. The following table summarizes the resistance factors (RF) for various QoI fungicides in pyraclostrobin-resistant mutants of B. cinerea. The resistance factor is a ratio of the EC90 value (effective concentration to inhibit 90% of the population) of the resistant strain to that of the sensitive wild-type strain.

FungicideChemical GroupResistance Factor (RF) in Pyraclostrobin-Resistant B. cinerea Mutants[1]
PyraclostrobinMethoxy-carbamate>1000
AzoxystrobinMethoxy-acrylate25-165
TrifloxystrobinOximino-acetate30-130
PicoxystrobinMethoxy-acrylate30-175
This compound Dihydro-dioxazine25-110

The data indicates that pyraclostrobin-resistant mutants of B. cinerea exhibit significant cross-resistance to this compound, with resistance factors ranging from 25 to 110. While these values are lower than the resistance factor for pyraclostrobin itself, they signify a substantial loss of efficacy. Further research has corroborated these findings, showing that this compound does not bind effectively to the G143A-mutated cytochrome b protein in Botrytis cinerea[2]. Studies on other fungal species, such as Corynespora cassiicola, have also reported strong positive cross-resistance between pyraclostrobin and fluoxastrobin in isolates carrying the G143A mutation.

Experimental Protocols

Fungicide Sensitivity Assay (Agar Dilution Method)

A common method to determine the in vitro efficacy of fungicides and to calculate the EC50 (Effective Concentration for 50% inhibition) is the agar (B569324) dilution method.

1. Preparation of Fungicide Stock Solutions:

  • A stock solution of the technical grade fungicide (this compound or pyraclostrobin) is prepared in an appropriate solvent (e.g., acetone (B3395972) or dimethyl sulfoxide).

  • Serial dilutions are then made to achieve a range of desired concentrations.

2. Media Preparation:

  • A suitable growth medium, such as Potato Dextrose Agar (PDA), is prepared and autoclaved.

  • After cooling to approximately 50-60°C, the fungicide stock solutions are added to the molten agar to achieve the final test concentrations.

  • The amended media is then poured into petri dishes. A control set of plates containing only the solvent is also prepared.

3. Fungal Inoculation:

  • Mycelial plugs (typically 5 mm in diameter) are taken from the actively growing margin of a pure fungal culture.

  • A single mycelial plug is placed in the center of each fungicide-amended and control plate.

4. Incubation:

  • The inoculated plates are incubated at a temperature optimal for the specific fungus (e.g., 20-25°C) in the dark.

5. Data Collection and Analysis:

  • The colony diameter is measured in two perpendicular directions at regular intervals until the fungal growth in the control plates reaches the edge of the dish.

  • The percentage of mycelial growth inhibition is calculated for each fungicide concentration relative to the control.

  • The EC50 values are then determined by probit analysis or by regressing the percentage inhibition against the logarithm of the fungicide concentration.

Visualizing the Mechanism of Action and Resistance

The following diagrams illustrate the mitochondrial electron transport chain and the impact of QoI fungicides and the G143A resistance mutation.

QoI_Mechanism_of_Action cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ATP_Production cluster_QoI_Action ComplexI Complex I Q Ubiquinone (Q) ComplexI->Q e- ComplexII Complex II ComplexII->Q e- ComplexIII Complex III (Cytochrome bc1) Q->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV CytC->ComplexIV e- O2 O₂ ComplexIV->O2 e- H2O H₂O ComplexIV->H2O ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP generates ProtonGradient Proton Gradient ProtonGradient->ATPSynthase QoI QoI Fungicide (e.g., Pyraclostrobin, This compound) QoI->ComplexIII Binds to Qo site & Blocks e- transfer

Caption: Mechanism of action of QoI fungicides in the mitochondrial electron transport chain.

G143A_Resistance_Mechanism cluster_Fungus Fungal Cell cluster_Mitochondrion Mitochondrion WT_Cytb Wild-Type Cytochrome b (Glycine at position 143) Mutant_Cytb Mutant Cytochrome b (G143A) (Alanine at position 143) QoI QoI Fungicide (Pyraclostrobin or This compound) QoI->WT_Cytb Effective Binding Inhibits Respiration QoI->Mutant_Cytb Reduced Binding Respiration Continues

Caption: Impact of the G143A mutation on the binding of QoI fungicides to cytochrome b.

Conclusion

The available experimental evidence strongly indicates that pyraclostrobin-resistant fungal isolates harboring the G143A mutation in the cytb gene exhibit significant cross-resistance to this compound. While the resistance factor for this compound may be lower than that for pyraclostrobin in some cases, the loss of efficacy is substantial. Therefore, this compound is not a reliable alternative for controlling fungal populations that have already developed resistance to pyraclostrobin due to the G143A mutation. For effective and sustainable disease management, it is crucial to employ fungicides with different modes of action in rotation or as mixtures and to adhere to integrated pest management strategies to mitigate the development and spread of fungicide resistance.

References

Inter-laboratory Validation of (Z)-Fluoxastrobin Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and agricultural compounds is paramount. This guide provides an objective comparison of analytical methods for the quantification of (Z)-Fluoxastrobin, a broad-spectrum strobilurin fungicide. The data presented is supported by inter-laboratory validation studies, ensuring robustness and reliability of the methodologies.

Fluoxastrobin, like other strobilurin fungicides, acts by inhibiting mitochondrial respiration in fungi.[1][2] It exists as geometric isomers, with the (E)-isomer typically being the more biologically active form.[3] However, the presence and quantification of the (Z)-isomer are critical for comprehensive residue analysis and regulatory compliance. This guide focuses on the validated methods for the specific quantification of the (Z)-isomer of Fluoxastrobin.

Comparative Analysis of Analytical Methods

The primary analytical techniques for Fluoxastrobin quantification are Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography with a Photo-Diode Array detector (UPLC-PDA).[1] The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.[1]

A summary of the performance characteristics of different validated methods from an inter-laboratory study is presented below.

MethodMatrixAnalyteLaboratory 1 Recovery (%)Laboratory 1 RSD (%)Laboratory 2 Recovery (%)Laboratory 2 RSD (%)LOQ (mg/kg)
LC-MS/MSAgricultural ProductsFluoxastrobin75.5 - 100.3< 5.580.3 - 101.4< 18.10.01
LC-MS/MSAgricultural ProductsThis compound75.0 - 103.9< 4.380.2 - 105.0< 18.10.01

RSD: Relative Standard Deviation, LOQ: Limit of Quantification Data sourced from an inter-laboratory study comparing a developing laboratory with an external validation laboratory.[4]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Method 1: LC-MS/MS for Agricultural Products

This method is designed for the analysis of Fluoxastrobin and its (Z)-isomer in various agricultural products.[4]

Sample Preparation (QuEChERS method):

  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add magnesium sulfate (B86663) (MgSO₄) and primary secondary amine (PSA) for purification.[1]

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take an aliquot of the supernatant for analysis.

Instrumentation:

  • Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS).[1]

Quantification:

  • Based on a calibration curve with a coefficient of determination (R²) > 0.998.[1] Two product ions are monitored for each analyte, one for quantification and one for confirmation.[1]

Method 2: UPLC-PDA for Fruits and Beverages

This method is suitable for determining Fluoxastrobin residues in fruit and beverage matrices.[1][5]

Sample Preparation:

Instrumentation:

  • Ultra-performance liquid chromatograph with a photo-diode array detector (UPLC-PDA).[1]

Chromatographic Conditions:

  • Column: BEH C18 (50 mm x 2.1 mm, 1.7 µm)[1][5]

  • Mobile Phase: Water-acetonitrile (3:7, v/v) at a flow rate of 0.3 mL/min[1][5]

  • Column Temperature: 40°C[5]

  • UV Detection Wavelength: 251 nm[5]

Quantification:

  • Based on an external standard calibration curve.[5]

Inter-laboratory Validation Workflow

The following diagram illustrates the typical workflow for an inter-laboratory validation study to ensure the robustness and reproducibility of an analytical method.

InterLaboratory_Validation_Workflow cluster_0 Originating Laboratory cluster_1 Participating Laboratories cluster_2 Data Analysis & Reporting A Method Development & Optimization B Single-Laboratory Validation (Accuracy, Precision, Linearity, LOQ, LOD) A->B E Receipt of Samples, Standards & SOP C Preparation of Standard Operating Procedure (SOP) B->C F Method Implementation & Analysis D Preparation & Distribution of Homogenized Test Samples & Standards C->D G Data Reporting D->E E->F F->G H Statistical Analysis of Inter-laboratory Data (e.g., Recovery, RSD) G->H I Comparison of Results H->I J Final Validation Report I->J

Inter-laboratory validation workflow.

Signaling Pathway Inhibition by Fluoxastrobin

Fluoxastrobin belongs to the strobilurin class of fungicides, which act by inhibiting the mitochondrial respiration chain at the level of Complex III (the cytochrome bc1 complex).[2] This disruption of the electron transport chain ultimately leads to a reduction in ATP synthesis, depriving the fungal cells of energy and leading to cell death.

Signaling_Pathway cluster_0 Mitochondrial Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) Coenzyme_Q Coenzyme Q (Ubiquinone) Complex_I->Coenzyme_Q e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Coenzyme_Q e- Complex_III Complex III (Cytochrome bc1) Coenzyme_Q->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ Gradient ATP ATP ATP_Synthase->ATP Generates Fluoxastrobin Fluoxastrobin Fluoxastrobin->Complex_III Inhibits

Mechanism of action of Fluoxastrobin.

References

A Comparative Analysis of (Z)-Fluoxastrobin and Other Strobilurins for the Control of Septoria Leaf Blotch

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of (Z)-Fluoxastrobin and other prominent strobilurin fungicides in the management of Septoria leaf blotch, a major foliar disease of wheat caused by the fungus Zymoseptoria tritici. The information presented is collated from various field trials and research publications to aid in research and development decisions.

Introduction to Septoria Leaf Blotch and Strobilurin Fungicides

Septoria leaf blotch (STB) is a devastating disease of wheat worldwide, leading to significant yield losses by reducing the photosynthetic area of the leaves.[1] Management of STB has heavily relied on the application of fungicides, with the strobilurin class being a cornerstone of control strategies for many years.[1]

Strobilurins, also known as Quinone outside Inhibitors (QoIs), are a class of fungicides that act by inhibiting mitochondrial respiration in fungi.[2] Their site-specific mode of action, while highly effective, also makes them prone to the development of resistance in fungal populations.[2] This guide will delve into a comparison of this compound with other widely used strobilurins such as azoxystrobin, pyraclostrobin, and picoxystrobin (B33183).

Comparative Efficacy of Strobilurin Fungicides

Direct comparative field trial data with quantitative, side-by-side results for this compound and other strobilurins against Septoria leaf blotch is limited in publicly available literature. However, efficacy ratings from multiple agricultural extension and research institutions provide a qualitative and comparative overview of their performance.

Table 1: Comparative Efficacy Ratings of Strobilurin Fungicides against Septoria Leaf Blotch and Other Wheat Diseases

Active IngredientEfficacy against Septoria Leaf BlotchEfficacy against Stripe RustEfficacy against Leaf RustGeneral Remarks
This compound Good to Very GoodVery GoodVery GoodSystemic with protectant and curative properties.
Azoxystrobin GoodExcellentExcellentBroad-spectrum fungicide with systemic and translaminar movement.
Pyraclostrobin Very GoodExcellentExcellentLocally systemic with translaminar movement; also exhibits plant health benefits.
Picoxystrobin Very GoodExcellentVery GoodXylem-systemic, allowing for movement to new growth.[3]

Source: Compiled from multiple university extension publications and fungicide efficacy tables. Efficacy ratings can vary based on local pathogen populations and resistance levels.

Yield Response:

Fungicide programs that include strobilurins have been shown to significantly protect wheat yields in the presence of Septoria leaf blotch. While specific yield advantages of one strobilurin over another in controlling STB are not consistently documented in comparative trials, the application of strobilurin-based treatments as part of a comprehensive disease management strategy generally results in higher grain yields compared to untreated controls. The overall yield benefit is influenced by disease pressure, application timing, and the presence of fungicide-resistant pathogen strains.

Experimental Protocols for Fungicide Efficacy Trials

The data for fungicide efficacy is typically generated through rigorous field and laboratory experiments. Below is a generalized protocol that outlines the common methodologies used in such studies.

Field Trial Protocol

Objective: To evaluate the efficacy of different strobilurin fungicides in controlling Septoria leaf blotch on wheat under field conditions.

1. Experimental Design:

  • Layout: Randomized Complete Block Design (RCBD) with a minimum of four replicates.

  • Plot Size: Typically 10 m² or larger.

  • Buffers: Barley or non-host crop buffer plots are often used to minimize inter-plot interference.

2. Crop Management:

  • Variety: A wheat variety with moderate to high susceptibility to Septoria leaf blotch is selected to ensure adequate disease pressure.

  • Agronomic Practices: Standard local practices for fertilization, weed control, and insect control are followed to maintain a healthy crop stand.

3. Inoculation (if applicable):

  • In trials where natural infection is not relied upon, plots are artificially inoculated with a suspension of Zymoseptoria tritici spores.

  • Inoculum is typically applied using a handheld or boom sprayer in conditions conducive to infection (cool and damp).

4. Fungicide Application:

  • Treatments: Include an untreated control, and plots treated with this compound, azoxystrobin, pyraclostrobin, and picoxystrobin at recommended label rates.

  • Timing: Applications are typically made at specific wheat growth stages, such as GS 32 (second node detectable) and/or GS 39 (flag leaf ligule just visible), also known as T1 and T2 timings.

  • Equipment: Calibrated backpack or plot sprayers are used to ensure uniform application.

5. Disease Assessment:

  • Method: Disease severity is visually assessed on the flag leaf (F) and the leaf below the flag leaf (F-1) at multiple time points after fungicide application.

  • Scoring: The percentage of leaf area covered with Septoria leaf blotch lesions is estimated.

  • AUDPC: The Area Under the Disease Progress Curve (AUDPC) is often calculated from the sequential disease severity data to provide an integrated measure of disease development over time.[4]

6. Data Analysis:

  • Analysis of Variance (ANOVA) is used to determine statistically significant differences between treatments.

  • Mean separation tests (e.g., Tukey's HSD) are used to compare the performance of individual fungicides.

In Vitro Fungicide Sensitivity Assay

Objective: To determine the concentration of a strobilurin fungicide required to inhibit 50% of the mycelial growth (EC₅₀) of Zymoseptoria tritici.

1. Isolate Collection and Culture:

  • Z. tritici isolates are collected from infected wheat leaves.

  • Pure cultures are established on a suitable agar (B569324) medium, such as Potato Dextrose Agar (PDA).

2. Fungicide Stock and Dilutions:

  • A stock solution of the strobilurin fungicide is prepared in a solvent like acetone (B3395972) or DMSO.

  • A serial dilution of the fungicide is made in the molten agar to achieve a range of concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL).

3. Mycelial Growth Inhibition Assay:

  • Agar plugs containing actively growing mycelium are placed in the center of the fungicide-amended and control plates.

  • Plates are incubated at a controlled temperature (e.g., 20-22°C) in the dark.

  • The diameter of the fungal colony is measured after a set incubation period.

4. Data Analysis:

  • The percentage of mycelial growth inhibition is calculated for each fungicide concentration relative to the control.

  • The EC₅₀ value is determined by probit analysis or by plotting the inhibition data against the log of the fungicide concentration.

Mode of Action and Resistance Mechanisms

Strobilurin Mode of Action

Strobilurin fungicides, including this compound, act as Quinone outside Inhibitors (QoIs). They target the cytochrome bc₁ complex (Complex III) in the mitochondrial respiratory chain of fungal cells. By binding to the Qo site of this complex, they block the transfer of electrons, which in turn inhibits ATP synthesis, the primary energy source for the fungus. This ultimately leads to the cessation of fungal growth and development.[2]

Strobilurin_Mode_of_Action cluster_mitochondrion Mitochondrial Inner Membrane Complex_III Cytochrome bc1 Complex (Complex III) Qo_site Qo Site ATP_Synthase ATP Synthase Complex_III->ATP_Synthase Proton Gradient Inhibition Inhibition Electron_Transport Electron Transport Chain Electron_Transport->Complex_III Electrons ATP ATP (Energy) ATP_Synthase->ATP Strobilurin This compound & Other Strobilurins Strobilurin->Qo_site

Caption: Strobilurin fungicides inhibit fungal respiration.

Mechanism of Resistance

The widespread use of strobilurin fungicides has led to the selection of resistant strains of Zymoseptoria tritici. The primary mechanism of resistance is a single point mutation in the cytochrome b gene (cytb). This mutation results in a substitution of the amino acid glycine (B1666218) with alanine (B10760859) at position 143 (G143A). This change in the amino acid sequence alters the structure of the Qo binding site, reducing the binding affinity of strobilurin fungicides and rendering them less effective.

Strobilurin_Resistance cluster_fungal_cell Fungal Cell cluster_mitochondrion Mitochondrion CytB_Gene Cytochrome b Gene (cytb) G143A_Mutation G143A Mutation CytB_Gene->G143A_Mutation Point Mutation Altered_Qo_Site Altered Qo Binding Site G143A_Mutation->Altered_Qo_Site Results in Reduced_Binding Reduced Binding Affinity Strobilurin Strobilurin Fungicide Strobilurin->Altered_Qo_Site Fails to bind effectively Fungicide_Ineffective Fungicide Ineffective

Caption: G143A mutation confers strobilurin resistance.

Conclusion

References

Comparative Transcriptomics of Fungi Treated with (Z)-Fluoxastrobin: A Guide to Performance Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the comparative transcriptomic analysis of the strobilurin fungicide (Z)-Fluoxastrobin against other alternatives. Due to the current lack of publicly available transcriptomic data specifically for this compound, this document leverages comprehensive data from studies on other strobilurin fungicides, primarily Pyraclostrobin and Azoxystrobin, to establish a comparative baseline. This approach allows for an informed perspective on the anticipated molecular impact of this compound on fungi and offers a detailed blueprint for conducting future comparative studies.

Strobilurin fungicides, including this compound, are Quinone outside Inhibitors (QoIs) that target the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain of fungi.[1] This action inhibits ATP production, leading to fungal cell death.[1] By analyzing the genome-wide transcriptional changes in fungi upon exposure to these agents, we can elucidate their specific mechanisms of action, identify potential resistance pathways, and benchmark the efficacy of novel compounds.

Data Presentation: Comparative Transcriptomic Response to Strobilurin Fungicides

To illustrate the expected transcriptomic signature of a strobilurin fungicide, the following tables summarize the differential gene expression in Fusarium pseudograminearum upon treatment with Pyraclostrobin.[2][3][4] This data serves as a proxy for understanding the potential effects of this compound.

Table 1: Summary of Differentially Expressed Genes (DEGs) in Fusarium pseudograminearum Treated with Pyraclostrobin

TreatmentTotal DEGs IdentifiedUpregulated GenesDownregulated Genes
Pyraclostrobin1896Data not specifiedData not specified

Data derived from a study on Fusarium pseudograminearum.[2][3][4]

Table 2: Key Enriched KEGG Pathways in Fusarium pseudograminearum Treated with Pyraclostrobin

KEGG PathwayEnrichment StatusDescription
Pyruvate metabolismSignificantly EnrichedCentral pathway in carbohydrate metabolism, linking glycolysis to the citric acid cycle.
Glutathione metabolismSignificantly EnrichedCrucial for detoxification and managing oxidative stress.
ABC transportersSignificantly EnrichedMembrane proteins involved in the transport of various molecules, including toxins, across cell membranes. Often associated with fungicide resistance.

This table highlights pathways significantly affected by Pyraclostrobin treatment, suggesting key cellular responses to this class of fungicides.[2]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for robust comparative transcriptomic studies. The following methodologies are based on established practices for analyzing the effects of fungicides on fungi.[2][5]

Fungal Culture and Fungicide Treatment
  • Fungal Strain: Fusarium pseudograminearum (or other relevant fungal species).

  • Culture Conditions: The fungus is typically grown on a suitable medium, such as Potato Dextrose Agar (PDA), to establish a healthy mycelial culture. For liquid culture experiments, mycelial plugs are transferred to a liquid medium (e.g., Yeast Extract Peptone Dextrose - YEPD) and incubated with shaking to promote growth.

  • Fungicide Exposure: The fungicide of interest (this compound, Pyraclostrobin, Azoxystrobin, etc.) is added to the liquid culture at a predetermined concentration, often the EC50 value (the concentration that inhibits 50% of fungal growth). A control group without the fungicide is always included.

  • Incubation and Harvesting: The treated and control cultures are incubated for a specific duration (e.g., 24 hours). After incubation, the mycelia are harvested by filtration, washed with sterile water, and immediately frozen in liquid nitrogen to preserve RNA integrity.

RNA Extraction, Library Preparation, and Sequencing
  • RNA Extraction: Total RNA is extracted from the frozen mycelia using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method. An on-column DNase digestion step is crucial to remove any contaminating genomic DNA.

  • RNA Quality Control: The quantity and quality of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).

  • Library Preparation: An mRNA-sequencing library is prepared from the high-quality RNA. This process typically involves the isolation of poly(A) mRNA, fragmentation of the mRNA, synthesis of cDNA, and ligation of sequencing adapters.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as an Illumina NovaSeq, to generate paired-end reads.

Bioinformatic Analysis
  • Quality Control of Reads: Raw sequencing reads are checked for quality using tools like FastQC. Adapters and low-quality sequences are trimmed.

  • Read Mapping: The cleaned reads are mapped to a reference fungal genome using a splice-aware aligner like HISAT2 or STAR.

  • Differential Gene Expression Analysis: The number of reads mapping to each gene is counted. A statistical package such as DESeq2 or edgeR is used to identify differentially expressed genes (DEGs) between the fungicide-treated and control groups. Genes with a significant p-value (e.g., <0.05) and a log2 fold change above a certain threshold (e.g., >1 or <-1) are considered DEGs.

  • Functional Annotation and Enrichment Analysis: The identified DEGs are annotated with functional information from databases like Gene Ontology (GO) and the Kyoto Encyclopedia of Genes and Genomes (KEGG). Enrichment analysis is then performed to identify biological processes and pathways that are over-represented in the list of DEGs.

Mandatory Visualizations

Signaling Pathway

G Strobilurin Fungicide Mode of Action cluster_mito Mitochondrial Inner Membrane Complex_I Complex I (NADH Dehydrogenase) UQ Ubiquinone Pool (Q) Complex_I->UQ Complex_II Complex II (Succinate Dehydrogenase) Complex_II->UQ Complex_III Complex III (Cytochrome bc1) UQ->Complex_III Cyt_c Cytochrome c Complex_III->Cyt_c Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP_Production ATP Production ATP_Synthase->ATP_Production Strobilurin This compound & Other Strobilurins Inhibition X Strobilurin->Inhibition Inhibition->Complex_III Cell_Death Fungal Cell Death ATP_Production->Cell_Death   Reduced

Caption: Mechanism of action of strobilurin fungicides.

Experimental Workflow

G Comparative Transcriptomics Experimental Workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis Culture Fungal Culture Treatment Fungicide Treatment (this compound vs. Alternatives) Culture->Treatment Harvest Mycelia Harvesting Treatment->Harvest RNA_Extraction RNA Extraction & QC Harvest->RNA_Extraction Library_Prep Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Raw Read Quality Control Sequencing->QC Mapping Read Mapping to Reference Genome QC->Mapping DEG_Analysis Differential Gene Expression Analysis Mapping->DEG_Analysis Enrichment Functional Annotation & Enrichment Analysis (GO/KEGG) DEG_Analysis->Enrichment Comparison Comparative Analysis Enrichment->Comparison

Caption: Workflow for comparative transcriptomic analysis.

References

Verifying the Structure of (Z)-Fluoxastrobin Synthesis Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for verifying the structure of (Z)-Fluoxastrobin, a broad-spectrum strobilurin fungicide. It offers a comparative analysis with alternative strobilurin fungicides, namely Pyraclostrobin (B128455) and Trifloxystrobin (B1683241), supported by experimental data and detailed protocols. This document is intended to assist researchers in selecting the most appropriate analytical techniques for quality control, impurity profiling, and structural confirmation of synthesized fungicidal compounds.

Data Presentation: Comparative Analysis of Strobilurin Fungicides

The following table summarizes key analytical data for this compound and its (E)-isomer, alongside the alternative strobilurin fungicides Pyraclostrobin and Trifloxystrobin. This allows for a direct comparison of their spectroscopic and chromatographic properties.

Compound Analytical Technique Key Data Points
This compound ¹H NMR (CDCl₃, 400 MHz) δ 3.846 (s, 3H), 4.160-4.170 (t, J=4 Hz, 2H), 4.464-4.484 (t, J=4 Hz, 2H), 7.261-7.295 (m, 2H), 7.322-7.409 (m, 4H), 8.069 (s, 1H)
¹³C NMR (CDCl₃, 400 MHz) δ 63.103, 64.153, 64.550, 122.659, 123.259, 123.823, 125.712, 127.150, 127.397, 128.094, 130.511, 130.679, 130.776, 131.473, 134.138, 146.004, 148.166, 148.943, 150.354, 150.478, 151.819, 157.395, 157.466, 157.783, 157.854
Mass Spectrometry (EI) m/z 459.1 (M+1); MS2: 427.1, 383.0, 366.9, 342.1, 306.2, 246.0, 231.1, 188.0
(E)-Fluoxastrobin ¹H NMR (CDCl₃, 400 MHz) δ 3.983 (s, 3H), 4.163-4.218 (t, 2H), 4.432-4.440 (t, J=3.2 Hz, 2H), 7.217-7.352 (m, 4H), 7.371-7.390 (m, 2H), 7.483-7.516 (m, 2H), 7.702-7.722 (d, J=8 Hz, 1H), 8.016 (s, 1H)
Mass Spectrometry (EI) m/z 459.1 (M+1); MS2: 427.0, 382.9, 366.7, 340.0, 305.8, 246.1, 188.0
Pyraclostrobin Mass Spectrometry (EI) Molecular Weight: 387.817. Key fragments can be observed in the mass spectrum.
Trifloxystrobin ¹H NMR (CDCl₃, 400MHz) δ 7.92~7.48 (m, 4H, C₆H₄), 2.32 (s, 3H, CH₃) (for m-trifluoromethyl acetophenone (B1666503) oxime intermediate)[1].
HPLC The four isomers (EE, EZ, ZE, ZZ) can be separated by HPLC[2].

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, covering synthesis and analytical verification.

Synthesis of this compound and Isomerization to (E)-Fluoxastrobin

A common synthesis route involves the reaction of 4,6-dichloro-5-fluoropyrimidine (B1312760) with (Z)-(5,6-dihydro-1,4,2-dioxazin-3-yl)(2-hydroxyphenyl)methanone O-methyl oxime, followed by reaction with 2-chlorophenol (B165306) to yield this compound[3][4].

Isomerization to (E)-Fluoxastrobin: To a stirred solution of this compound (0.3 g; 0.65 mmol) in acetonitrile (B52724) (3 ml), methanesulfonic acid (0.04 ml, 0.65 mmol) is added dropwise at ambient temperature. The reaction mixture is stirred for 2-3 hours. Dichloromethane (5 ml) and deionized water (5 ml) are added, and the layers are separated. The organic layer is washed with 10% aqueous sodium bicarbonate and 10% brine solution, then dried to yield crude (E)-Fluoxastrobin[4].

Synthesis of Pyraclostrobin

A multi-step synthesis starts with p-chlorophenylhydrazine hydrochloride and ortho-nitrotoluene as key raw materials. The process involves a series of reactions including synthesis, cyclization, oxidation, bromination, etherification, reduction, esterification, and methylation[5][6][7][8]. A specific method involves reacting methyl [2-(bromomethyl)phenyl]methoxycarbamate with 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole in the presence of potassium carbonate and acetone (B3395972) under reflux[7].

Synthesis of Trifloxystrobin

The synthesis of Trifloxystrobin can be achieved through the condensation of methyl 2-bromomethyl-(alpha E)-methoxyiminobenzene acetate (B1210297) with m-trifluoromethyl acetophenone oxime under the dual catalytic action of a phosphine-containing ligand catalyst and DBU (1,8-diazabicycloundec-7-ene) as a base[2][9].

HPLC/UPLC for Isomer Separation

Separation of (Z)- and (E)-Fluoxastrobin Isomers: [10]

  • System: Ultra-Performance Liquid Chromatography (UPLC) with a Photo-Diode Array (PDA) detector.

  • Sample Preparation (General): A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction using acetonitrile is performed on a homogenized sample matrix. The extract is then cleaned up using dispersive solid-phase extraction (d-SPE) with appropriate sorbents (e.g., PSA, C18)[10].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: [11][12][13]

  • Dissolve 10-50 mg of the purified synthesis product in a suitable deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is free of particulate matter.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

  • Samples can be introduced via Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Electron Ionization (EI) or Electrospray Ionization (ESI) can be used depending on the hyphenated technique.

Data Acquisition:

  • Acquire full scan mass spectra to determine the molecular ion peak.

  • Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns for structural elucidation.

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows described in this guide.

Synthesis_and_Verification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_verification Structural Verification Raw_Materials Starting Materials Reaction Chemical Synthesis Raw_Materials->Reaction Crude_Product Crude Product Reaction->Crude_Product Purification Purification (e.g., Crystallization, Chromatography) Crude_Product->Purification Pure_Product Purified Product Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR MS Mass Spectrometry (MS, MS/MS) Pure_Product->MS HPLC HPLC/UPLC (Isomer Separation) Pure_Product->HPLC Final_Confirmation Structural Confirmation and Purity Assessment NMR->Final_Confirmation MS->Final_Confirmation HPLC->Final_Confirmation

Caption: General workflow for synthesis and structural verification of strobilurin fungicides.

Isomer_Separation_Workflow Sample Synthesized Product Mixture ((Z)- and (E)-Fluoxastrobin) Extraction Sample Extraction (e.g., QuEChERS) Sample->Extraction Cleanup Extract Cleanup (d-SPE) Extraction->Cleanup UPLC_System UPLC System Cleanup->UPLC_System PDA_Detector PDA Detector UPLC_System->PDA_Detector Data_Analysis Data Analysis (Peak Integration and Quantification) PDA_Detector->Data_Analysis Isomer_Ratio Determination of (Z)- to (E)-Isomer Ratio Data_Analysis->Isomer_Ratio

Caption: Workflow for the separation and quantification of Fluoxastrobin isomers using UPLC-PDA.

Spectroscopic_Analysis_Logic cluster_data Experimental Data cluster_interpretation Interpretation cluster_structure Structural Information NMR_Data ¹H and ¹³C NMR Spectra NMR_Interpretation Chemical Shifts, Coupling Constants, Integration NMR_Data->NMR_Interpretation MS_Data Mass Spectrum and Fragmentation Pattern MS_Interpretation Molecular Ion Peak, Fragment Ions MS_Data->MS_Interpretation Connectivity Atom Connectivity NMR_Interpretation->Connectivity Isomer_ID Isomer Identification ((Z) vs. (E)) NMR_Interpretation->Isomer_ID MS_Interpretation->Connectivity Molecular_Formula Molecular Formula and Weight MS_Interpretation->Molecular_Formula Verified_Structure Verified Molecular Structure Connectivity->Verified_Structure Isomer_ID->Verified_Structure Molecular_Formula->Verified_Structure

Caption: Logical relationship between spectroscopic data and structural elucidation.

References

A Head-to-Head Battle of Strobilurins: Fluoxastrobin vs. Trifloxystrobin

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of agricultural fungicides, fluoxastrobin and trifloxystrobin (B1683241) stand out as two formidable strobilurin-class compounds. Both are broad-spectrum fungicides valued for their efficacy against a wide array of fungal pathogens.[1][2] This guide offers a detailed, side-by-side comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.

Physicochemical Properties: A Comparative Overview

A fundamental understanding of the physicochemical properties of these fungicides is crucial for predicting their environmental fate and bioavailability. Both compounds are synthetic fungicides, with fluoxastrobin being a member of the methoxyimiodihydro-dioxazines and trifloxystrobin belonging to the strobilurin class.[1][3]

PropertyFluoxastrobinTrifloxystrobin
Molecular Formula C₂₁H₁₆ClFN₄O₅C₂₀H₁₉F₃N₂O₄
Molecular Weight 458.83 g/mol 408.37 g/mol
Appearance White crystalline solidWhite powder
Melting Point 103-108 °C72.9 °C
Water Solubility (20°C) 2.29 mg/L (at pH 7)0.61 mg/L
Log P (octanol/water) 2.864.5
Vapor Pressure (20°C) 6 x 10⁻¹⁰ Pa3.4 x 10⁻⁶ Pa

Mechanism of Action: A Shared Strategy

Both fluoxastrobin and trifloxystrobin are classified as Quinone outside Inhibitors (QoI).[3][4] Their primary mode of action is the inhibition of mitochondrial respiration in fungal cells. They achieve this by binding to the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. This binding action blocks the transfer of electrons, thereby disrupting the production of adenosine (B11128) triphosphate (ATP), the essential energy currency of the cell. The ultimate result is the inhibition of fungal spore germination and mycelial growth.[3][4]

Strobilurin Mechanism of Action cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Inhibition Complex_I Complex I Ubiquinone Ubiquinone (Coenzyme Q) Complex_I->Ubiquinone e- Complex_II Complex II Complex_II->Ubiquinone e- Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV Cytochrome_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Produces Strobilurins Fluoxastrobin & Trifloxystrobin Strobilurins->Complex_III Inhibits at Qo site Poisoned_Food_Technique A Prepare Potato Dextrose Agar (PDA) B Sterilize PDA by autoclaving A->B D Add fungicide dilutions to molten PDA B->D C Prepare stock solutions of fungicides C->D E Pour amended PDA into Petri plates D->E F Inoculate center of plates with fungal plug E->F G Incubate at appropriate temperature F->G H Measure colony diameter G->H I Calculate percent inhibition and EC50 H->I RCBD_Workflow A Select a uniform field with a history of the target disease B Divide the field into blocks A->B C Randomly assign treatments to plots within each block B->C D Apply fungicide treatments at specified growth stages C->D E Assess disease severity and incidence periodically D->E F Harvest plots and measure crop yield E->F G Perform statistical analysis (e.g., ANOVA) F->G

References

Navigating the Nuances of Fungicide Analysis: A Comparative Guide to (Z)-Fluoxastrobin Certified Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, analytical scientists, and quality control professionals in the agricultural and environmental sectors, the accurate quantification of pesticide residues is paramount. This guide provides a comprehensive comparison of (Z)-Fluoxastrobin certified reference materials (CRMs), offering insights into their performance, available alternatives, and the critical role of isomer-specific standards in robust analytical methods.

Fluoxastrobin, a broad-spectrum strobilurin fungicide, exists as geometric isomers, with the (E)-isomer being the more biologically active form.[1] Consequently, the use of well-characterized, isomer-specific certified reference materials is crucial for accurate and reliable residue analysis to ensure regulatory compliance and food safety. This guide delves into the performance characteristics of this compound CRMs, presents experimental data from relevant analytical methods, and offers a workflow for selecting the appropriate reference material for your analytical needs.

Comparing Certified Reference Materials: A Look at the Market

ManufacturerProduct NameCatalog No.CAS No.Certified PurityFormat
Sigma-Aldrich Fluoxastrobin certified reference material, TraceCERT®33797361377-29-9Not specifiedNeat
HPC Standards This compound680639887973-21-9ISO 17034 Certified10mg Neat Solid
HPC Standards This compound solution684486887973-21-9ISO 17034 Certified100 µg/ml in Acetonitrile (B52724)
BenchChem (E/Z)-Fluoxastrobin-d4(Mixture)B11468751287192-28-2≥98.0%Neat

Note: The purity for the TraceCERT® product is provided in the Certificate of Analysis, which should be consulted for the specific lot.

Performance in Analytical Applications

The performance of a this compound CRM is intrinsically linked to the analytical method in which it is employed. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and ultra-performance liquid chromatography with photo-diode array detection (UPLC-PDA) are the primary techniques for fluoxastrobin determination.[2] The use of a stable isotope-labeled internal standard, such as (E/Z)-Fluoxastrobin-d4, is crucial for accurate quantification in complex matrices by compensating for matrix effects and variations in sample preparation.[3][4]

An inter-laboratory study validating an LC-MS/MS method with QuEChERS sample preparation for the analysis of fluoxastrobin and its Z-isomer in agricultural products demonstrated good agreement between two laboratories, indicating the method's accuracy and reproducibility.[2]

Here is a summary of the performance characteristics of validated analytical methods utilizing fluoxastrobin standards:

Analytical MethodMatrixLimit of Quantification (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)
LC-MS/MS with QuEChERS Agricultural ProductsNot Specified80.3 - 101.4 (Fluoxastrobin)<18.1
80.2 - 105.0 (Z-isomer)
UPLC-PDA Fruits and Beverages≤ 20 µg/kg82.60 - 101.115.4 - 15.3

Experimental Protocols: A Closer Look

Detailed and robust experimental protocols are the bedrock of reliable analytical data. Below are summaries of key methodologies for the analysis of fluoxastrobin.

QuEChERS Sample Preparation for Agricultural Products

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely used sample preparation technique for pesticide residue analysis in food matrices.

  • Extraction: A homogenized sample is extracted with acetonitrile.

  • Salting Out: Extraction salts, such as magnesium sulfate (B86663) and sodium chloride, are added to induce phase separation.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is cleaned up using a d-SPE tube containing primary secondary amine (PSA), C18, and magnesium sulfate to remove interfering matrix components.

  • Final Extract: The cleaned extract is then filtered and is ready for LC-MS/MS analysis.[5]

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.[3]

  • Chromatographic Separation: A C18 reversed-phase column is typically used for separation.

  • Mobile Phase: A gradient elution with a mobile phase consisting of water and methanol, both containing 0.1% formic acid, is commonly employed.[5]

  • Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both the native fluoxastrobin and its isotopically labeled internal standard.[3]

  • Quantification: Quantification is achieved by comparing the peak area ratio of the analyte to its internal standard against a calibration curve.[4]

Visualizing the Workflow: From Isomer Analysis to Standard Selection

To better illustrate the processes involved in working with this compound, the following diagrams, generated using the DOT language, outline key experimental and logical workflows.

Workflow for E/Z Isomer Ratio Determination.

logical_relationship cluster_choices Reference Material Selection start Analytical Need q1 Isomer-specific quantification required? start->q1 z_crm This compound CRM q1->z_crm Yes ez_mix E/Z Mixture Standard q1->ez_mix No (Total Fluoxastrobin) q2 High matrix effects expected? q2->z_crm No q2->ez_mix No d_std Deuterated (E/Z)-Fluoxastrobin-d4 (Internal Standard) q2->d_std Yes z_crm->q2 ez_mix->q2

Decision tree for selecting a Fluoxastrobin reference material.

References

Quantitative Structure-Activity Relationship (QSAR) of Strobilurins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the quantitative structure-activity relationships (QSAR) of strobilurin fungicides, a critical class of agricultural and horticultural antifungals. By examining experimental data, we aim to furnish researchers, scientists, and drug development professionals with objective insights into the performance of various strobilurin analogues. This document details the fungicidal efficacy of prominent strobilurins against a range of pathogens, outlines the sophisticated molecular modeling techniques used in their design, and visualizes their mechanism of action.

Comparative Efficacy of Strobilurin Fungicides

The in vitro efficacy of strobilurin fungicides is a key indicator of their intrinsic fungicidal potential. This is typically quantified by the half-maximal effective concentration (EC50), which represents the concentration of a fungicide required to inhibit 50% of fungal growth. The following tables summarize the EC50 values for four widely used strobilurin fungicides—Azoxystrobin (B1666510), Pyraclostrobin, Trifloxystrobin, and Kresoxim-methyl (B120586)—against several economically important fungal pathogens.[1][2][3] Lower EC50 values indicate higher fungicidal activity.

Table 1: Comparative in vitro Efficacy (EC50 in µg/mL) of Strobilurin Fungicides against Various Fungal Pathogens

FungicideBotrytis cinerea (Gray Mold)Sclerotinia sclerotiorum (White Mold)Pyricularia oryzae (Rice Blast)Cercospora zeae-maydis (Gray Leaf Spot of Maize)
Azoxystrobin1.0 - >100 (resistant)[4][5]0.2932[6]>90% inhibition at 25 mg/L[7]0.018[2]
Pyraclostrobin3.383[8]0.4469[7]-0.0010[2]
Trifloxystrobin---0.0023[2]
Kresoxim-methyl>1 (resistant)[4]---

Note: EC50 values can vary depending on the specific isolate, experimental conditions, and the presence of resistance.

Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

Strobilurin fungicides exert their antifungal effect by inhibiting mitochondrial respiration.[9] Specifically, they bind to the Quinone outside (Qo) site of the cytochrome bc1 complex (also known as Complex III) in the mitochondrial electron transport chain.[6] This binding blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c1, thereby disrupting the production of ATP, the essential energy currency of the cell. This ultimately leads to the cessation of fungal growth and development.[9]

The intricate process of electron transfer and proton translocation within the cytochrome bc1 complex is described by the Q-cycle. In essence, for every two molecules of ubiquinol oxidized at the Qo site, one molecule of ubiquinone is reduced to ubiquinol at the Quinone inside (Qi) site. This cycle facilitates the transfer of electrons to cytochrome c and the pumping of protons across the inner mitochondrial membrane, which generates the proton gradient necessary for ATP synthesis. Strobilurins competitively inhibit the binding of ubiquinol at the Qo site, thus breaking this vital cycle.

Below is a diagram illustrating the Q-cycle within the cytochrome bc1 complex and the inhibitory action of strobilurin fungicides.

G cluster_complex_iii Cytochrome bc1 Complex (Complex III) cluster_qo_site Qo Site cluster_qi_site Qi Site UQH2_in Ubiquinol (UQH2) UQ_out Ubiquinone (UQ) UQH2_in->UQ_out 2H+ to intermembrane space FeS Rieske Fe-S UQH2_in->FeS 1e- Cyt_bL Cytochrome b (low potential) UQH2_in->Cyt_bL 1e- Strobilurin Strobilurin Strobilurin->UQH2_in Inhibits Binding UQ_in Ubiquinone (UQ) UQH2_out Ubiquinol (UQH2) UQ_in->UQH2_out 2H+ from matrix Cyt_c1 Cytochrome c1 FeS->Cyt_c1 1e- Cyt_bH Cytochrome b (high potential) Cyt_bL->Cyt_bH 1e- Cyt_bH->UQ_in 1e- Cyt_c_ox Cytochrome c (ox) Cyt_c1->Cyt_c_ox 1e- Cyt_c_red Cytochrome c (red) Cyt_c_ox->Cyt_c_red

Caption: The Q-cycle and Strobilurin Inhibition

Experimental Protocols

The development of novel strobilurin analogues and the understanding of their structure-activity relationships rely on sophisticated computational techniques such as Comparative Molecular Field Analysis (CoMFA) and molecular docking.

Comparative Molecular Field Analysis (CoMFA)

CoMFA is a 3D-QSAR technique used to correlate the biological activity of a set of molecules with their 3D structural and electrostatic properties.[10][11]

Step-by-Step Protocol:

  • Molecule Preparation:

    • A set of strobilurin analogues with known fungicidal activities (e.g., EC50 values) is selected.

    • The 3D structures of these molecules are built and optimized using molecular mechanics or quantum chemistry methods to obtain low-energy conformations.

  • Molecular Alignment:

    • This is a critical step. The molecules are aligned in a common coordinate system. This can be done by superimposing a common substructure or by using a pharmacophore model.

  • Grid Box Generation:

    • A 3D grid is generated to encompass the aligned molecules. A typical grid spacing is 2 Å.

  • Field Calculation:

    • A probe atom (e.g., a sp3 carbon atom with a +1 charge) is placed at each grid point.

    • The steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between the probe and each molecule are calculated at every grid point. These energies constitute the CoMFA descriptors.

  • Statistical Analysis:

    • Partial Least Squares (PLS) regression is used to derive a mathematical relationship between the CoMFA descriptors (independent variables) and the biological activities (dependent variable).

    • The predictive power of the model is assessed using cross-validation techniques (e.g., leave-one-out).

  • Contour Map Visualization:

    • The results of the PLS analysis are visualized as 3D contour maps. These maps highlight regions where modifications to the molecular structure are predicted to increase or decrease biological activity. For instance, green contours may indicate regions where bulky substituents are favored, while yellow contours may indicate regions where bulky groups are disfavored. Similarly, blue and red contours can represent regions where positive or negative electrostatic potentials are favorable, respectively.

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of a ligand (in this case, a strobilurin molecule) when bound to a receptor (the cytochrome bc1 complex) to form a stable complex.[12]

Step-by-Step Protocol:

  • Receptor and Ligand Preparation:

    • Receptor: The 3D structure of the cytochrome bc1 complex is obtained from a protein database (e.g., the Protein Data Bank) or generated using homology modeling.[7] Water molecules and other non-essential molecules are typically removed, and hydrogen atoms are added.

    • Ligand: The 3D structures of the strobilurin fungicides are built and optimized. Torsion angles are defined to allow for conformational flexibility during docking.

  • Binding Site Definition:

    • The active site (the Qo site) of the cytochrome bc1 complex is defined. This is often based on the location of a co-crystallized ligand or from prior biological knowledge. A grid box is generated around the binding site to define the search space for the docking algorithm.

  • Docking Simulation:

    • A docking algorithm (e.g., AutoDock Vina) is used to systematically search for the optimal binding pose of the ligand within the receptor's active site.[13][14][15] The algorithm explores various conformations and orientations of the ligand, evaluating the binding energy of each pose using a scoring function.

  • Pose Analysis and Scoring:

    • The docking results are a set of predicted binding poses, each with a corresponding binding affinity score (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered the most likely binding mode.

    • The interactions between the ligand and the receptor in the predicted pose (e.g., hydrogen bonds, hydrophobic interactions) are analyzed to understand the molecular basis of binding.

  • Model Validation:

    • The docking protocol can be validated by redocking a known ligand into the active site and comparing the predicted pose to the experimentally determined (crystallographic) pose. The root-mean-square deviation (RMSD) between the two poses is used to assess the accuracy of the docking protocol.

By employing these methodologies, researchers can gain valuable insights into the structure-activity relationships of strobilurin fungicides, enabling the rational design of new and more effective antifungal agents.

References

(Z)-Fluoxastrobin: A Comparative Performance Analysis Against Novel Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the strobilurin fungicide (Z)-Fluoxastrobin against newer generation fungicides, focusing on their performance in controlling key agricultural pathogens. The information is supported by experimental data and detailed methodologies to assist in research and development efforts.

Executive Summary

This compound, a Quinone outside Inhibitor (QoI) fungicide, has been a significant tool in disease management, primarily through the inhibition of mitochondrial respiration in fungi.[1] Its systemic and translaminar properties provide both preventative and curative activity against a range of diseases.[2] However, the emergence of new generation fungicides, such as Succinate (B1194679) Dehydrogenase Inhibitors (SDHIs) like pydiflumetofen (B1532787) and benzovindiflupyr (B602336), necessitates a comparative evaluation of their performance. These newer fungicides offer different modes of action, which can be crucial for effective resistance management strategies. This guide synthesizes available data to present a comparative overview of their efficacy, modes of action, and experimental evaluation.

Comparative Efficacy of Fungicides

The following tables summarize the comparative efficacy of this compound and newer fungicides against major wheat diseases, based on extensive field trials conducted by university researchers. The efficacy is rated qualitatively as Excellent (E), Very Good (VG), Good (G), Fair (F), or Poor (P).

Table 1: Fungicide Efficacy for Control of Wheat Diseases

Fungicide ClassActive IngredientPowdery MildewStripe RustLeaf Rust
QoI This compoundGVGVG
SDHI PydiflumetofenVGVGVG
SDHI BenzovindiflupyrVGEE

Source: Adapted from data from the North Central Regional Committee on Management of Small Grain Diseases (NCERA-184).[1][3] Efficacy ratings: E=Excellent, VG=Very Good, G=Good, F=Fair, P=Poor.

Table 2: Quantitative Fungicide Efficacy Data against Wheat Stripe Rust

While direct comparative trials with standalone active ingredients are limited in published literature, the following data from a 2024 study on winter wheat provides context on the performance of various fungicide treatments.

TreatmentApplication Rate (fl oz/A)Mean Stripe Rust Severity (%)Yield (bu/A)
Untreated Check-85.049.9
Tebuconazole4.025.061.9
Pyraclostrobin6.015.095.5
Pydiflumetofen + Propiconazole13.75.0104.5

Source: Adapted from a 2024 study on winter wheat in Pullman, WA.[4] Note: This study did not include this compound.

Experimental Protocols

The data presented in this guide is based on standardized field trial methodologies designed to evaluate the efficacy of fungicides. A representative experimental protocol is detailed below.

Objective: To evaluate the efficacy of different fungicides for the control of a target disease (e.g., wheat stripe rust) under field conditions.

1. Experimental Design:

  • Location: Fields with a history of the target disease and uniform soil type.

  • Plot Design: Randomized Complete Block Design (RCBD) with 3-4 replications.

  • Plot Size: Typically 1.5m x 5m.

2. Crop Management:

  • Variety: A wheat variety susceptible to the target pathogen is selected.

  • Seeding and Fertilization: Standard local practices for seeding rate and fertilizer application are followed.

3. Inoculation (if necessary):

  • For diseases that may not appear uniformly, artificial inoculation can be performed. For wheat stripe rust, this can be done by spraying a suspension of urediniospores onto the crop at the tillering stage.[5]

4. Fungicide Application:

  • Treatments: Fungicides are applied at recommended label rates. An untreated control is included for comparison.

  • Application Timing: Applications are typically made at specific crop growth stages (e.g., flag leaf emergence, Feekes 8-9) or when disease severity reaches a certain threshold (e.g., 5-10% on lower leaves).

  • Application Method: Calibrated backpack sprayers with appropriate nozzles are used to ensure uniform coverage.

5. Data Collection:

  • Disease Assessment: Disease severity is assessed visually on a percentage scale (0-100%) on the upper leaves (flag leaf, F-1, F-2) at multiple time points after application (e.g., 14, 21, and 28 days post-application).

  • Yield Data: At crop maturity, plots are harvested, and grain yield (bushels/acre or kg/hectare ) and test weight are measured.

6. Statistical Analysis:

  • Data is subjected to Analysis of Variance (ANOVA) to determine significant differences between treatments.

  • Mean separation tests (e.g., Fisher's LSD) are used to compare the performance of different fungicides.[4]

Signaling Pathways and Mode of Action

The primary mode of action for both this compound and the newer SDHI fungicides is the disruption of mitochondrial respiration, but they target different complexes within the electron transport chain.

This compound is a Quinone outside Inhibitor (QoI) that targets the Qo site of Complex III (cytochrome bc1 complex). This blockage prevents the transfer of electrons from ubiquinol (B23937) to cytochrome c, thereby halting ATP synthesis.

dot

G cluster_Mito Mitochondrial Electron Transport Chain cluster_Inhibitors Fungicide Inhibition ComplexI Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Q) ComplexI->Ubiquinone e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->Ubiquinone e- ComplexIII Complex III (Cytochrome bc1) Ubiquinone->ComplexIII e- CytochromeC Cytochrome c ComplexIII->CytochromeC e- ComplexIV Complex IV (Cytochrome c Oxidase) CytochromeC->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP produces Fluoxastrobin This compound (QoI) Fluoxastrobin->ComplexIII Inhibits SDHI New Fungicides (e.g., Pydiflumetofen, Benzovindiflupyr) (SDHI) SDHI->ComplexII Inhibits

Caption: Mode of action of this compound (QoI) and new SDHI fungicides.

Newer fungicides like pydiflumetofen and benzovindiflupyr are Succinate Dehydrogenase Inhibitors (SDHIs). They target Complex II (succinate dehydrogenase), preventing the oxidation of succinate to fumarate (B1241708) and the transfer of electrons to ubiquinone. This also disrupts the electron transport chain and subsequent ATP production.

Experimental Workflow

The evaluation of a new fungicide against an established one like this compound follows a structured workflow from initial laboratory screening to large-scale field trials.

dot

G cluster_workflow Fungicide Efficacy Evaluation Workflow A 1. In Vitro Screening (Mycelial Growth Inhibition) B 2. Greenhouse Trials (Potted Plants) A->B Promising Candidates C 3. Small-Plot Field Trials (Controlled Environment) B->C Effective Compounds D 4. Multi-Location Field Trials (Diverse Environments) C->D Consistent Performance E 5. Data Analysis & Efficacy Determination (Statistical Comparison) D->E Field Data F 6. Resistance Monitoring E->F Commercial Use

Caption: A typical workflow for evaluating fungicide performance.

Conclusion

This compound remains an effective fungicide for the control of several key wheat diseases. Newer generation fungicides, such as the SDHIs pydiflumetofen and benzovindiflupyr, demonstrate comparable or, in some cases, superior efficacy against certain pathogens like powdery mildew and rusts. The distinct modes of action of these new fungicides make them valuable tools for resistance management when used in rotation or as part of an integrated pest management program. The choice of fungicide should be guided by the target pathogen, local disease pressure, and resistance management considerations. Continued research and field trials are essential to optimize the use of both established and novel fungicides for sustainable crop protection.

References

Safety Operating Guide

Proper Disposal of (Z)-Fluoxastrobin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of (Z)-Fluoxastrobin, a strobiluron fungicide. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. The following step-by-step guidance is based on regulatory standards and safety data sheets.

Core Principles of Pesticide Disposal

The primary goal of pesticide management is to minimize waste. The U.S. Environmental Protection Agency (EPA) recommends several key practices:

  • Minimize Excess: Mix only the amount of pesticide required for a specific application to avoid generating waste.[1][2]

  • Use or Share: Use small amounts of excess product according to the label instructions.[1][2] If you cannot use it, check if colleagues have a legitimate use for it.[1][2]

  • Regulatory Compliance: The Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) governs pesticide use, while the Resource Conservation and Recovery Act (RCRA) regulates its disposal.[1][3] State and local regulations may be more stringent than federal rules.[2]

Improper disposal of this compound is a violation of federal law and can lead to environmental contamination of water, food, or feed.[4][5][6][7] Never pour this chemical down a sink, sewer, or drain.[2][4][8]

Disposal Procedures for this compound Waste

Waste containing this compound is considered toxic and must be handled by professionals.[5][7]

Step 1: Containment

  • Keep the waste chemical in its original, suitable, and tightly closed container for disposal.[4][8][9]

  • Do not mix this compound waste with other chemicals.[8]

  • Store the container in a cool, dry, and well-ventilated area, away from ignition sources.[4][9]

Step 2: Professional Disposal

  • The recommended method for disposal is through a licensed chemical destruction plant or an approved waste disposal facility.[4][7][8][10]

  • Controlled incineration with flue gas scrubbing is a specified method for the chemical and, in some cases, for combustible packaging materials.[4]

  • For guidance, contact your State Pesticide or Environmental Control Agency or the Hazardous Waste representative at the nearest EPA Regional Office.[5][7] Many states offer "Clean Sweep" programs for pesticide disposal.[3]

Handling Spills

In the event of a spill, take the following steps:

  • Ensure Safety: Evacuate personnel to a safe area and ensure adequate ventilation.[4][9] Remove all sources of ignition.[4][6][9]

  • Wear PPE: Use appropriate personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles, and a long-sleeved shirt.[4][6][11]

  • Containment: Prevent the spill from entering drains.[4][8][12]

  • Clean-up: Absorb the spill with an inert material like sand or earth.[6][11] Use spark-proof tools to collect the material.[4][9]

  • Package for Disposal: Place the absorbed material and any contaminated cleaning supplies (e.g., damp cloths) into a suitable, closed, and properly labeled container for disposal.[4][6][9][11]

Container Decontamination and Disposal

Empty containers must be properly decontaminated before disposal to prevent environmental contamination. Never reuse empty pesticide containers.[2][7][10]

  • Triple Rinsing:

    • Empty the remaining contents into your application equipment or a mix tank.[5]

    • Fill the container 1/4 full with water and recap it.[5]

    • Shake for 10 seconds.[5]

    • Pour the rinsate into the application equipment or a tank for later use or disposal.[5]

    • Repeat this procedure two more times.[5]

  • Pressure Rinsing:

    • Empty the container into the application equipment.[5]

    • Hold the container over the tank and pressure rinse at approximately 40 PSI for at least 30 seconds.[5]

  • Final Disposal:

    • Once triple-rinsed (or equivalent), the container can be offered for recycling or reconditioning.[4][10]

    • Alternatively, puncture the container to make it unusable and dispose of it in a sanitary landfill, in accordance with local, state, and federal regulations.[4][6][10]

Summary of Disposal and Safety Procedures

The following table summarizes the key operational and logistical information for handling this compound.

Procedure CategoryGuidelineCitation(s)
Primary Disposal Method Controlled incineration via a licensed chemical destruction plant or approved waste disposal facility.[4][8][10]
Waste Storage Keep in original or suitable, tightly closed, and properly labeled containers. Store in a cool, dry, well-ventilated area. Do not mix with other waste.[4][8][9]
Prohibited Actions Do not discharge to sewers or drains. Do not contaminate water, food, or feed. Do not reuse empty containers.[2][4][5][10]
Regulatory Contact State Pesticide or Environmental Control Agency, or the local EPA Regional Office for specific guidance.[5][7]
Container Rinsing Triple rinse or pressure rinse (approx. 40 PSI for at least 30 sec). Collect rinsate for use or disposal.[4][5]
Decontaminated Containers Offer for recycling/reconditioning or puncture and dispose of in a sanitary landfill as per regulations.[4][6][10]
Spill Cleanup Absorb with inert material (sand, earth), use spark-proof tools, and collect in a sealed container for disposal.[4][6][9][11]
Personal Protective Gear Chemical-impermeable gloves, safety goggles, long-sleeved shirt, long pants, shoes, and socks.[6][11]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound and its containers.

G Workflow for this compound Disposal start Excess this compound or Contaminated Material decision_use Can it be used as per label instructions? start->decision_use use_it Use according to label directions decision_use->use_it Yes package_waste Package waste in a labeled, closed container decision_use->package_waste No contact_pro Contact licensed hazardous waste disposal facility or State/EPA office package_waste->contact_pro transport Arrange for professional pickup and transport contact_pro->transport incinerate Controlled Incineration at Approved Facility transport->incinerate empty_container Empty this compound Container rinse Triple or Pressure Rinse Container empty_container->rinse collect_rinsate Collect rinsate for use or disposal rinse->collect_rinsate decision_recycle Recycle or Recondition? rinse->decision_recycle recycle Send to Recycling or Reconditioning Facility decision_recycle->recycle Yes puncture Puncture and dispose in Sanitary Landfill decision_recycle->puncture No

Caption: Logical workflow for the safe disposal of this compound waste and containers.

References

Safeguarding Your Research: A Comprehensive Guide to Handling (Z)-Fluoxastrobin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling (Z)-Fluoxastrobin. Adherence to these procedures is critical for ensuring personal safety and environmental protection.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. The following table summarizes the recommended PPE.

Body PartPPE ItemSpecifications
Eyes/Face Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory.
Face ShieldRecommended when there is a risk of splashing.
Hands Chemical-Resistant GlovesNitrile rubber, Butyl rubber, or PVC (≥14 mils). Inspect gloves for integrity before each use.
Body Laboratory Coat or Long-Sleeved Shirt and Long PantsTo prevent skin contact.
Respiratory Use in a Well-Ventilated AreaA chemical fume hood is recommended for handling powders or creating solutions.
RespiratorMay be required for large spills or in poorly ventilated areas. Consult your institution's safety officer.

Operational Plan: Handling this compound

Follow these step-by-step procedures to ensure the safe handling of this compound in a laboratory setting.

Pre-Handling Preparations
  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Designate a Handling Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize contamination.

  • Assemble all Materials: Gather all necessary equipment, including PPE, weighing papers, spatulas, glassware, and waste containers, before handling the compound.

  • Ensure Emergency Equipment is Accessible: Confirm the location and proper functioning of the nearest safety shower, eyewash station, and fire extinguisher.

Handling Procedures
  • Don PPE: Put on all required personal protective equipment as specified in the table above.

  • Weighing:

    • If handling a powder, weigh the necessary amount on a tared weigh boat or paper within a chemical fume hood to prevent inhalation of dust.

    • Use a dedicated spatula for handling this compound.

  • Solution Preparation:

    • When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

    • If heating is required, use a controlled heating source such as a heating mantle or water bath.

  • General Handling:

    • Avoid direct contact with skin and eyes.[1]

    • Do not eat, drink, or smoke in the handling area.

    • Wash hands thoroughly after handling, even if gloves were worn.

Post-Handling Procedures
  • Decontamination:

    • Clean the work area and any equipment used with an appropriate solvent and then soap and water.

    • Wipe down the exterior of all containers of this compound before returning them to storage.

  • PPE Removal:

    • Remove gloves first, turning them inside out as you do so.

    • Remove your lab coat, being careful not to touch the outside with your bare hands.

    • Wash hands and any exposed skin thoroughly with soap and water.

  • Storage:

    • Store this compound in a tightly closed, properly labeled container.[1]

    • Store in a cool, dry, and well-ventilated area away from incompatible materials.[1]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.

  • Waste Segregation:

    • Solid Waste: Collect unused this compound powder, contaminated gloves, weigh papers, and other solid materials in a designated hazardous waste container.

    • Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous liquid waste container. Do not pour down the drain.[1][2]

    • Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

  • Disposal Procedure:

    • All waste containers must be clearly and accurately labeled with the chemical name and hazard warnings.

    • Store waste containers in a designated, secure area.

    • Follow all institutional and local regulations for the disposal of hazardous chemical waste. This typically involves collection by a licensed hazardous waste disposal company.[2][3]

Experimental Workflow Visualization

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

G cluster_prep 1. Pre-Handling Preparation cluster_handling 2. Handling Procedure cluster_post 3. Post-Handling & Storage cluster_disposal 4. Waste Disposal A Review SDS B Designate Handling Area A->B C Assemble Materials & PPE B->C D Check Emergency Equipment C->D E Don Appropriate PPE D->E Proceed to Handling F Weigh/Prepare Solution in Fume Hood E->F G Handle with Care (Avoid Contact, No Food/Drink) F->G H Decontaminate Work Area & Equipment G->H Task Complete L Segregate Waste (Solid, Liquid, Sharps) G->L Generate Waste I Properly Remove PPE H->I J Store in Labeled, Sealed Container H->J K Wash Hands Thoroughly I->K O Follow Institutional Disposal Procedures K->O Final Disposal Step M Label Waste Containers L->M N Store in Secure Area M->N N->O

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.